Dar-4M AM
Descripción
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Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C28H31IN4O5 |
|---|---|
Peso molecular |
630.5 g/mol |
Nombre IUPAC |
[9-[2-(acetyloxymethoxycarbonyl)-3-amino-4-(methylamino)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;iodide |
InChI |
InChI=1S/C28H30N4O5.HI/c1-16(33)35-15-36-28(34)26-21(11-12-22(30-2)27(26)29)25-19-9-7-17(31(3)4)13-23(19)37-24-14-18(32(5)6)8-10-20(24)25;/h7-14H,15H2,1-6H3,(H2,29,34);1H |
Clave InChI |
WWWALAHAGHMCJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOC(=O)C1=C(C=CC(=C1N)NC)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[I-] |
Sinónimos |
DAR-4M AM DAR-4MAM diaminorhodamine-4M acetoxymethyl este |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DAR-4M AM for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM), focusing on its mechanism of action for the detection of nitric oxide (NO). This document details the probe's characteristics, the chemical basis of its NO detection, experimental protocols for its use, and relevant quantitative data to aid researchers in its effective application.
Introduction to this compound
Nitric oxide is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. This compound is a cell-permeable fluorescent probe specifically designed for the detection of intracellular NO in living cells.[1][2][3] It offers several advantages over other NO probes, including greater photostability and less pH dependence in the physiological range.[1][2]
Mechanism of Action
The detection of intracellular NO by this compound is a two-step process:
-
Cellular Uptake and Activation: this compound is an acetoxymethyl ester derivative of DAR-4M, which renders the molecule cell-permeable.[2] Once it diffuses across the cell membrane into the intracellular space, endogenous esterases cleave the acetoxymethyl (AM) group.[1][2] This hydrolysis reaction yields the cell-impermeable form, DAR-4M, which is effectively trapped within the cell.[1][2]
-
Nitric Oxide Detection and Fluorescence: The resulting DAR-4M molecule is non-fluorescent.[1] In the presence of nitric oxide and oxygen, DAR-4M undergoes a reaction to form a highly fluorescent and stable triazole derivative, DAR-4M T.[1] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.[1] The actual reactive species are thought to be NO+ equivalents, such as dinitrogen trioxide (N₂O₃), which are generated from the rapid autoxidation of NO.[4]
It is important to note that while DAR-4M is a sensitive probe for NO, it is more accurately described as a sensor for reactive nitrogen species (RNS).[3][5] The fluorescence yield can be increased in the presence of both NO and other RNS, but not in the presence of non-NO RNS alone.[6] Therefore, the use of nitric oxide synthase (NOS) inhibitors is recommended to confirm that the observed fluorescence signal is derived from NOS-produced NO.[3]
Signaling Pathway and Detection Principle
The following diagram illustrates the mechanism of intracellular NO detection by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
A Technical Guide to Dar-4M AM Fluorescence for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM) as a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document provides a comprehensive overview of its mechanism of action, experimental protocols, and key quantitative data to empower researchers in their study of NO signaling in various physiological and pathological contexts.
Core Principle of Detection
This compound is a cell-permeable probe designed for the detection of intracellular nitric oxide.[1] The detection mechanism is a two-step process. First, the non-fluorescent this compound readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent Dar-4M.[2][3] This process effectively traps the probe within the cell.
In the second step, in the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, known as DAR-4M T.[1][2][4] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.[2] It is important to note that the reaction is not directly with NO but with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in an aerobic aqueous environment.[5] The formation of N₂O₃ is dependent on the presence of NO, making the fluorescence of DAR-4M T a reliable indicator of NO production.[5]
Key Advantages:
-
High Sensitivity: Capable of detecting nanomolar concentrations of NO.[1][6]
-
Photostability: Allows for long-term imaging experiments with minimal photobleaching.[1]
-
Favorable Spectral Properties: With excitation and emission in the visible range, it minimizes cellular autofluorescence.[1]
-
Broad pH Range: The fluorescence of DAR-4M T is not significantly dependent on pH in the physiological range, and it is effective over a wide pH range from 4 to 12.[4][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its fluorescent product, DAR-4M T.
| Parameter | Value | Reference |
| This compound Molecular Weight | ~630.47 g/mol | [6] |
| Excitation Maximum (Ex) | ~560 nm | [1][2][9] |
| Emission Maximum (Em) | ~575 nm | [1][2][9] |
| Detection Limit | ~10 nM | [6] |
| Fluorescence Quantum Yield Increase | ~840-fold greater for DAR-4M T than Dar-4M | [6] |
| Optimal Working Concentration | 5 - 10 µM | [7][9] |
| Effective pH Range | 4 - 12 | [4][7][9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the detection of intracellular NO using this compound and fluorescence microscopy.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[1]
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[1]
-
Imaging Buffer: Use an appropriate physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
Cell Staining Protocol
-
Cell Culture: Culture cells in a suitable vessel (e.g., chamber slides, 96-well plate) to the desired confluency. Ensure cells are healthy and in the logarithmic growth phase.[3]
-
Preparation of Loading Solution: On the day of the experiment, prepare the this compound working solution at a final concentration of 5-10 µM in pre-warmed cell culture medium or imaging buffer.[3][7][9] To aid in dye loading, pre-mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[1]
-
Cell Loading: Wash the cultured cells twice with pre-warmed PBS to remove any residual medium.[3] Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.[1]
-
Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any excess extracellular probe.[1][2]
-
De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]
Stimulation of NO Production and Imaging
-
Stimulation: For experiments involving the modulation of NO production, add the prepared working solutions of eNOS activators (e.g., acetylcholine), inhibitors (e.g., L-NAME), or test compounds to the respective wells.[2][3] Include appropriate controls:
-
Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~560 nm / ~575 nm).[1] Acquire images using consistent settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.
-
Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software. Normalize the fluorescence intensity of the treatment groups to the basal control group.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of intracellular NO detection by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. benchchem.com [benchchem.com]
- 9. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
Dar-4M AM: A Technical Guide for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dar-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester), a fluorescent probe for the detection of nitric oxide (NO). This document covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and analysis.
Core Chemical and Physical Properties
This compound is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M). The acetoxymethyl (AM) ester group facilitates its passage across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M, which then serves as the active sensor for nitric oxide.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₁IN₄O₅ | |
| Molecular Weight | 630.47 g/mol | |
| Appearance | Dark red solution | |
| Purity | ≥98% (HPLC) | |
| Excitation Wavelength (λex) | ~560 nm | |
| Emission Wavelength (λem) | ~575 nm | |
| Quantum Yield (Φ) | 0.42 (for DAR-4M T) | |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ (for DAR-4M T) | |
| Detection Limit | ~10 nM | |
| Optimal pH Range | 4-12 | [1][2][3] |
Solubility and Storage
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Store at -20°C, protected from light. | |
| Handling | Provided as a solution in DMSO. It is recommended to aliquot upon first use to avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
The detection of nitric oxide by this compound is a two-step process that occurs intracellularly.
-
Cellular Uptake and Activation : The cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl ester groups, converting it into the cell-impermeable and non-fluorescent Dar-4M. This process effectively traps the probe within the cell.
-
Nitric Oxide Detection and Fluorescence : In the presence of nitric oxide and oxygen, Dar-4M undergoes an irreversible reaction to form a highly fluorescent triazole derivative, referred to as DAR-4M T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide. This reaction is characterized by a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold.
Experimental Protocols
The following are generalized protocols for the use of this compound in cultured cells for fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in approximately 1.59 mL of anhydrous DMSO.
-
Working Solution (5-10 µM): On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., pre-warmed PBS or cell culture medium) to the final desired working concentration.
Staining Protocol for Cultured Cells (Fluorescence Microscopy)
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel (e.g., chamber slides or 96-well plates).
-
Washing: Wash the cells twice with pre-warmed PBS to remove any residual medium.
-
Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
De-esterification: Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification.
-
Stimulation (Optional): To investigate NO production in response to a stimulus, add the test compound or agonist to the cells. Include appropriate positive (e.g., an NO donor) and negative (e.g., an NOS inhibitor like L-NAME) controls.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).
Protocol for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed cell culture medium.
-
Loading: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium.
-
Stimulation (Optional): Resuspend the cells in fresh medium and add stimuli or inhibitors as required for the experiment.
-
Final Wash: Wash the cells once with PBS or an appropriate flow cytometry buffer.
-
Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for orange fluorescence (~575 nm).
Data Interpretation and Considerations
-
Cytotoxicity: At working concentrations of around 10 µM, clear cytotoxicity has not been observed.[1] However, it is advisable to perform a toxicity assay if higher concentrations are used or if the cells are particularly sensitive.
-
Interfering Substances: Phenol (B47542) red and other fluorescent compounds in the cell culture medium can interfere with the signal. The presence of serum or BSA may also reduce the efficiency of NO detection.
-
Specificity: While this compound is a sensitive probe for nitric oxide, it is more broadly described as a sensor for reactive nitrogen species (RNS). The fluorescent yield can be enhanced in the presence of other RNS in addition to NO.
-
pH Dependence: A key advantage of Dar-4M is its stability and functionality over a wide pH range (4-12), making it more versatile than other NO probes like DAF-2.[1][3]
Logical Troubleshooting Workflow
References
- 1. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. caymanchem.com [caymanchem.com]
Dar-4M AM acetoxymethyl ester hydrolysis mechanism
An In-depth Technical Guide to the Hydrolysis Mechanism of Dar-4M AM Acetoxymethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminorhodamine-4M acetoxymethyl ester (this compound) is a pivotal fluorescent probe for the real-time detection of intracellular nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The efficacy of this compound hinges on its intracellular hydrolysis by esterases, a critical activation step that transforms the cell-permeable probe into its cell-impermeable, NO-reactive form. This technical guide provides a comprehensive examination of the hydrolysis mechanism of this compound, detailing the subsequent detection of nitric oxide. It includes a compilation of quantitative data, detailed experimental protocols for its application, and visualizations of the key pathways and workflows to support researchers in its effective use.
Introduction
Nitric oxide (NO) is a transient, endogenously produced gasotransmitter that plays a crucial role in a wide array of biological functions, including neurotransmission, vasodilation, and the immune response.[1] Given its significance, the ability to accurately detect and quantify intracellular NO is paramount for advancing our understanding of its roles in health and disease. This compound has emerged as a robust tool for this purpose, offering advantages such as high sensitivity, photostability, and a broad effective pH range.[2][3]
This guide focuses on the foundational step in the use of this compound: the hydrolysis of its acetoxymethyl ester groups. This process is essential for trapping the probe within the cell and enabling its interaction with intracellular NO.
The Hydrolysis and Nitric Oxide Detection Mechanism
The detection of intracellular nitric oxide using this compound is a two-step process that begins with the enzymatic hydrolysis of the this compound molecule.
Cellular Uptake and Esterase-Mediated Hydrolysis
This compound is a non-fluorescent and cell-permeable derivative of diaminorhodamine-4M.[4] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to readily diffuse across the cell membrane into the cytoplasm.[5][6]
Once inside the cell, ubiquitous intracellular esterases recognize and cleave the AM ester groups.[1][7] This enzymatic hydrolysis releases the acetoxymethyl groups, converting this compound into its polar, cell-impermeable form, Dar-4M.[5][8] This transformation effectively traps the probe within the cell, a prerequisite for the detection of intracellular NO.[5] The hydrolysis of the AM ester yields an unstable acetal (B89532) intermediate that rapidly decomposes.[9]
Reaction with Nitric Oxide
The de-esterified and trapped Dar-4M is the active sensor for nitric oxide.[7] In the presence of NO and oxygen, the vicinal diamine moiety of Dar-4M reacts with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO.[10] This reaction results in the formation of a stable and highly fluorescent triazole derivative, known as Dar-4M T.[1][10] The fluorescence intensity of Dar-4M T is directly proportional to the concentration of nitric oxide.[7] This significant increase in fluorescence, reported to be an 840-fold enhancement in quantum efficiency, allows for the sensitive detection of NO.[11]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound and its fluorescent product.
| Parameter | Value | Reference |
| This compound | ||
| Molecular Weight | ~630.47 g/mol | [5] |
| Recommended Working Concentration | 5 - 10 µM | [2][12] |
| Dar-4M T (Fluorescent Product) | ||
| Excitation Maximum (λex) | ~560 nm | [1][2] |
| Emission Maximum (λem) | ~575 nm | [1][2] |
| Effective pH Range | 4 - 12 | [2][5] |
| Detection Limit | ~10 nM | [11] |
| Fluorescence Quantum Yield (Φ) Increase | ~840-fold | [7][11] |
Experimental Protocols
The following are detailed methodologies for the application of this compound in detecting intracellular nitric oxide.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[8]
-
Pluronic F-127 Stock Solution (20% w/v in DMSO): This can aid in the dispersion of the lipophilic this compound in aqueous media.[8]
-
Working Solution: Immediately before use, prepare a working solution by diluting the this compound stock solution in serum-free cell culture medium or an appropriate buffer to a final concentration of 5-10 µM.[10]
Staining Protocol for Adherent Cells
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).[10]
-
Washing: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[10]
-
Probe Loading: Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[3][10]
-
Washing: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove any excess extracellular probe.[3][10]
-
De-esterification: Add fresh, pre-warmed culture medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.[8]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[3]
Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest the cells and wash them once with PBS or HBSS.[1]
-
Cell Resuspension: Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Probe Loading: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium or buffer.[1]
-
Final Resuspension: Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy or flow cytometry.[1][3]
Visualizations
Signaling Pathway
Caption: Intracellular hydrolysis and NO detection mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for intracellular NO detection.
Conclusion
The hydrolysis of this compound by intracellular esterases is a fundamental and enabling step for the detection of nitric oxide in living cells. This process ensures the intracellular accumulation of the probe and its conversion to an NO-sensitive form. A thorough understanding of this mechanism, coupled with the appropriate experimental protocols, is essential for researchers, scientists, and drug development professionals to reliably and accurately measure intracellular nitric oxide, thereby facilitating further discoveries in the vast field of NO biology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. cedarlanelabs.com [cedarlanelabs.com]
- 5. benchchem.com [benchchem.com]
- 6. What is an AM ester? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
spectral properties of Dar-4M AM excitation and emission
An In-depth Technical Guide to the Spectral Properties and Application of DAR-4M AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a crucial, yet transient, signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions. Diaminorhodamine-4M acetoxymethyl ester (this compound) is a cell-permeable fluorescent probe specifically designed for the detection and quantification of intracellular nitric oxide in living cells.[1][2][3] This guide provides a comprehensive overview of the spectral properties, mechanism of action, and detailed experimental protocols for the application of this compound.
Core Spectral and Chemical Properties
This compound is valued for its favorable spectral characteristics, which include high photostability and fluorescence emission in the orange-red spectrum, minimizing interference from cellular autofluorescence.[1][4] A key advantage of the DAR-4M system is that its fluorescence is largely independent of pH within a wide physiological range (pH 4-12), making it more robust than other NO probes like DAF-2.[1][2][5][6]
The spectral and quantitative properties of the NO-reactive form, DAR-4M, are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~560 nm | [1][2][7] |
| Emission Maximum (λem) | ~575 nm | [1][2][7] |
| Molar Extinction Coeff. (ε) | 76,000 M⁻¹cm⁻¹ | [2][5] |
| Quantum Yield (Φ) | 0.42 | [2][5] |
| Detection Limit | ~10 nM | [8] |
| Fluorescence Color | Orange | [1][2] |
Principle of Nitric Oxide Detection
The detection mechanism involves a two-step process that transforms the non-fluorescent probe into a highly fluorescent product in the presence of nitric oxide.
-
Cellular Uptake and Activation : The cell-permeable this compound passively diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups.[1][3][7] This hydrolysis reaction traps the now cell-impermeable and NO-reactive DAR-4M molecule within the cytoplasm.[1][2]
-
Reaction with Nitric Oxide : In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form a stable and highly fluorescent triazole derivative, DAR-4M T.[1][6][7] The resulting fluorescence intensity is directly proportional to the concentration of NO.[1][6]
It is important to note that while DAR-4M is a sensitive probe for NO, some studies suggest it may be more accurately described as a sensor for reactive nitrogen species (RNS) in general, as its fluorescent yield can be affected by the presence of other oxidants.[4][9][10]
Mechanism of intracellular NO detection by this compound.
Experimental Protocols
This section provides a general, adaptable protocol for measuring intracellular NO production. Optimal conditions, such as probe concentration and incubation time, may vary by cell type and experimental design.[2][3]
Reagent Preparation
-
This compound Stock Solution (1 mM) : Dissolve this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] For example, dissolve 1 mg of this compound (MW: ~630.47 g/mol ) in approximately 1.59 mL of DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]
-
Pluronic F-127 Stock Solution (Optional, 20% w/v) : To aid in the dispersion of the lipophilic this compound in aqueous media, a stock solution of Pluronic F-127 can be prepared by dissolving 200 mg in 1 mL of anhydrous DMSO.[7]
-
This compound Working Solution : Immediately before use, dilute the 1 mM stock solution to a final working concentration in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or serum-free medium. The recommended final concentration is typically between 5-10 µM.[2][4][11] If using Pluronic F-127, it can be added to the working solution at a final concentration of 0.02%.
| Parameter | Recommended Range | Notes |
| Working Concentration | 5 - 10 µM | Titration is recommended to find the optimal concentration for your specific cell type and to minimize potential cytotoxicity.[2][11] |
| Incubation Time | 20 - 60 minutes | Dependent on cell type; for example, 30 minutes has been reported for primary cultured endothelial cells.[2][12] |
| Incubation Temperature | 37°C | Standard cell culture conditions should be maintained. |
Cell Loading and NO Detection Workflow
The general workflow involves preparing the cells, loading them with the probe, stimulating NO production, and measuring the fluorescent signal.[1]
-
Cell Preparation : Culture cells to the desired confluency on a suitable platform for the intended analysis (e.g., 96-well black-wall/clear-bottom plates for plate readers, chamber slides for microscopy).[3]
-
Washing : Gently wash the cells once or twice with a pre-warmed physiological buffer (e.g., PBS or HBSS) to remove residual culture medium and serum.[1][3]
-
Probe Loading : Add the freshly prepared this compound working solution to the cells and incubate at 37°C for the determined time (e.g., 20-60 minutes), protected from light.[3][13]
-
Washing : After incubation, remove the loading solution and wash the cells once with the pre-warmed buffer to remove any extracellular probe.[1]
-
Stimulation & Controls : Add fresh buffer or medium to the cells.
-
Experimental Samples : Treat cells with the experimental compound(s) to induce NO production.
-
Positive Control : Treat cells with a known NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP; or Diethylamine NONOate, DEA/NONOate).[1][4]
-
Negative Control : Pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation, or add an NO scavenger (e.g., 100 µM carboxy-PTIO) along with the stimulus.[1][13]
-
-
Fluorescence Measurement : Incubate for the desired stimulation period at 37°C, protected from light. Measure the fluorescence intensity using an appropriate instrument.
-
Fluorescence Microscope : Use a filter set appropriate for rhodamine (e.g., Excitation ~560 nm, Emission ~575 nm).[7]
-
Flow Cytometer : Use a laser for excitation at ~560 nm (e.g., yellow-green laser) and corresponding emission filters for orange fluorescence (~575 nm).[1]
-
Microplate Reader : Set the excitation wavelength to ~560 nm and the emission wavelength to ~575 nm.[4][14]
-
General experimental workflow for intracellular NO detection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DAR-4M | 339527-79-6 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 12. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 13. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Definitive Guide to Nitric Oxide Imaging with Dar-4M AM
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant advantages of using Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM) for the fluorescent imaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document provides a comprehensive overview of the probe's mechanism, quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows to empower researchers in their quest to unravel the complex roles of NO.
Core Advantages of this compound for Nitric Oxide Detection
This compound has emerged as a superior fluorescent probe for NO imaging, offering several distinct advantages over earlier probes like DAF-2 DA. Its rhodamine-based structure provides inherent photostability, making it well-suited for long-term imaging experiments with minimal signal degradation.[1][2] A key benefit is its utility across a broad pH range (4-12), ensuring reliable performance in various cellular environments, a significant improvement over the more pH-sensitive fluorescein-based probes.[3][4][5] Furthermore, its longer excitation and emission wavelengths (~560/575 nm) help to minimize interference from cellular autofluorescence, which typically occurs in the green spectrum, leading to an improved signal-to-noise ratio.[1][6]
The detection mechanism of this compound is a two-step intracellular process. The cell-permeable this compound readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases, cleaving the acetoxymethyl (AM) ester group.[3] This conversion traps the now cell-impermeable and NO-reactive Dar-4M molecule within the cytoplasm.[3] In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[3] The intensity of this fluorescence is directly proportional to the concentration of intracellular NO.[3]
Quantitative Performance of Nitric Oxide Probes
The selection of a fluorescent probe is a critical decision in experimental design. The following table summarizes key quantitative performance indicators for this compound and provides a comparison with the commonly used DAF-2 probe.
| Feature | This compound | DAF-2 DA | Reference(s) |
| Target Analyte | Nitric Oxide (NO) | Nitric Oxide (NO) | [5] |
| Excitation Max. | ~560 nm | ~495 nm | [1][3] |
| Emission Max. | ~575 nm | ~515 nm | [1][3] |
| Fluorescence Color | Orange | Green | [3][5] |
| Detection Limit | ~7-10 nM | ~5 nM | [6] |
| pH Sensitivity | Stable over a wide pH range (4-12) | Optimal in neutral to slightly alkaline range | [2][4][5] |
| Photostability | High | Moderate | [1][2][6] |
| Cell Permeability | Yes (as AM ester) | Yes (as diacetate) | [3][5] |
| Quantum Yield (Φ) | 0.42 (for DAR-4M T) | Not specified | [4] |
Experimental Protocols
Accurate and reproducible results in NO imaging hinge on meticulous experimental execution. The following protocols provide a detailed methodology for the use of this compound in both fluorescence microscopy and flow cytometry applications.
Protocol for Intracellular Nitric Oxide Detection using this compound for Fluorescence Microscopy
This protocol is adapted for use in cultured adherent cells.[1][5]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on glass-bottom dishes or coverslips
-
NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase (NOS) inhibitor (e.g., L-NAME) for controls
-
Fluorescence microscope with appropriate filters for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1][2]
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 5-10 µM.[2][4]
-
To aid in dye loading, pre-mixing the required volume of this compound stock with an equal volume of 20% (w/v) Pluronic F-127 before final dilution can be beneficial.[1]
-
Remove the culture medium from the cells and wash twice with pre-warmed buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1][5] The optimal loading time may vary depending on the cell type.
-
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed buffer to remove any extracellular probe.[1][5]
-
De-esterification: Add fresh buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]
-
Stimulation of NO Production (Optional): If studying induced NO production, replace the buffer with fresh, pre-warmed medium containing the desired stimulus (e.g., agonist, experimental compound). Incubate for the desired period at 37°C, protected from light.
-
Fluorescence Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire images using filters appropriate for Dar-4M T fluorescence.
-
Time-lapse imaging can be performed to monitor the dynamics of NO production.
-
-
Data Analysis: Quantify the fluorescence intensity of specific regions of interest using image analysis software. The change in fluorescence intensity is proportional to the amount of NO produced. For specificity control, pre-incubate cells with a NOS inhibitor like L-NAME to confirm the signal is from NO.[1]
Protocol for Intracellular Nitric Oxide Detection using this compound for Flow Cytometry
This protocol is designed for quantifying NO production in a cell suspension.[3]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS) or HBSS
-
Suspension cells or detached adherent cells
-
Flow cytometer with a laser for excitation at ~560 nm (e.g., yellow-green laser) and appropriate emission filters for orange fluorescence (~575 nm).
Procedure:
-
Preparation of this compound Stock Solution: As described in the microscopy protocol.
-
Cell Preparation:
-
Harvest cells and wash them once with PBS or HBSS.
-
Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
-
Probe Loading: Add the this compound working solution (final concentration of 5-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[3]
-
Stimulation of NO Production: Resuspend the cells in fresh, pre-warmed medium. Add experimental compounds or stimuli and incubate for the desired period at 37°C.
-
Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[3]
-
Flow Cytometry Acquisition:
-
Analyze the cells on the flow cytometer using the appropriate laser and emission filters.
-
Record the fluorescence intensity for each cell population.
-
-
Data Analysis: Quantify the shift in fluorescence intensity in stimulated versus control cell populations to determine the relative levels of intracellular NO.
Visualizing the Process: Signaling Pathways and Workflows
To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathway for NO production and the general experimental workflow.
Caption: General signaling pathway for intracellular nitric oxide detection.
Caption: Typical experimental workflow for intracellular NO detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
Dar-4M AM for Nitric Oxide Detection: An In-depth Technical Guide
This guide provides a comprehensive overview of Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester), a widely used fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS) in cellular systems. Tailored for researchers, scientists, and drug development professionals, this document details the probe's detection limits, experimental protocols for its application in fluorescence microscopy and flow cytometry, and explores the key signaling pathways it helps to elucidate.
Core Principles and Detection Mechanism
This compound is a cell-permeable, non-fluorescent molecule that serves as an indicator for intracellular NO. Its mechanism of action involves a two-step process. First, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, converting this compound into the membrane-impermeable and NO-reactive form, Dar-4M. In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange-red fluorescence.[1] This fluorescence intensity is directly proportional to the concentration of NO and other reactive nitrogen species within the cell.
A critical consideration for researchers is the specificity of Dar-4M. While it is a sensitive detector of NO, it is more accurately described as a probe for reactive nitrogen species (RNS).[2] The fluorescent yield of Dar-4M can be enhanced in the presence of other oxidants, and therefore, it is a valuable tool for assessing the overall RNS production rather than being exclusively specific for nitric oxide.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its fluorescent product, DAR-4M T, providing a quick reference for experimental design and data interpretation.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Weight | 630.47 g/mol | |
| Excitation Wavelength (λex) | ~560 nm | [1] |
| Emission Wavelength (λem) | ~575 nm | [1] |
| Molar Extinction Coefficient (ε) of DAR-4M T | 76,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) of DAR-4M T | 0.42 | [1] |
| Appearance | Dark red solution | |
| Solubility | Soluble in DMSO | [3] |
Table 2: Performance Characteristics
| Parameter | Value | Reference |
| Detection Limit for Nitric Oxide | ~10 nM | [4] |
| Optimal pH Range | 4.0 - 12.0 | [1] |
| Cell Permeability | Yes (as this compound) | [1] |
| Photostability | Greater than fluorescein-based probes | [1] |
Experimental Protocols
Detailed methodologies for the application of this compound in fluorescence microscopy and flow cytometry are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.
Fluorescence Microscopy for Intracellular NO Imaging
This protocol outlines the steps for visualizing intracellular nitric oxide production in adherent cells using fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in anhydrous DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)
Procedure:
-
Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates to the desired confluency.
-
Reagent Preparation:
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium or buffer to a final concentration of 5-10 µM.
-
To aid in dissolving the probe, first mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting to the final volume.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.
-
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.
-
De-esterification: Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.
-
Stimulation of NO Production (Optional): To induce nitric oxide production, replace the medium with a fresh solution containing the desired stimulus (e.g., agonist, drug candidate). Include appropriate controls, such as an unstimulated control and a positive control with a known NO donor. To confirm the signal is from nitric oxide synthase (NOS) activity, a condition with a NOS inhibitor (e.g., L-NAME) should be included.
-
Image Acquisition: Mount the coverslips on a microscope slide or place the imaging plate on the microscope stage. Acquire fluorescent images using a filter set appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm). Use consistent acquisition settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.
-
Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software. Normalize the fluorescence intensity of the treatment groups to the control group.
Flow Cytometry for Quantification of Intracellular NO
This protocol provides a method for the quantitative analysis of intracellular nitric oxide production in a cell population using flow cytometry.
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Cell culture medium or buffer (e.g., PBS or HBSS)
-
Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence.
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation.
-
For adherent cells, detach using a gentle method such as trypsinization and then collect by centrifugation.
-
Wash the cells once with PBS or HBSS.
-
Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Cell Loading: Add the this compound stock solution to the cell suspension to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular probe.
-
Stimulation of NO Production:
-
Resuspend the cells in fresh, pre-warmed medium.
-
Aliquot the cell suspension into flow cytometry tubes for different treatment conditions (e.g., unstimulated control, positive control with an NO donor, experimental conditions).
-
Add the respective stimuli to each tube and incubate for the desired period.
-
-
Data Acquisition: Analyze the cells on a flow cytometer. Excite the cells with a laser at approximately 560 nm and collect the fluorescence emission at around 575 nm. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Analysis: Gate the cell population of interest based on forward and side scatter properties. Analyze the mean fluorescence intensity of the Dar-4M T signal in the appropriate detector for each sample.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound applications and the major nitric oxide signaling pathways that can be investigated using this probe.
Experimental Workflow
Nitric Oxide Signaling Pathways
Nitric oxide is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). This compound can be used to study the activity of these enzymes in various cell types.
eNOS Signaling Pathway:
iNOS Signaling Pathway:
Logical Relationship: this compound in NO Detection
References
- 1. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]
The Photostability of Dar-4M AM in Live-Cell Imaging: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the selection of a robust fluorescent probe is critical for obtaining reliable and reproducible data. Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester) has emerged as a widely used tool for the detection of intracellular NO. A key attribute often cited for its utility in live-cell imaging is its photostability, which allows for extended time-lapse experiments with minimal signal degradation. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its mechanism of action, experimental protocols, and a comparative analysis with other common NO probes.
Principle of Nitric Oxide Detection
This compound is a cell-permeable, non-fluorescent molecule that, once inside a cell, is hydrolyzed by intracellular esterases to its membrane-impermeable form, Dar-4M.[1] In the presence of nitric oxide and oxygen, the vicinal diamino groups on the rhodamine scaffold of Dar-4M undergo a nitrosation reaction to form a highly fluorescent and stable triazole derivative, Dar-4M T.[2] This "turn-on" fluorescence response provides a sensitive measure of intracellular NO production.[2]
References
The Effect of pH on DAR-4M AM Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorescent nitric oxide (NO) probe, DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester), with a specific focus on the influence of pH on its fluorescent signal. This document outlines the probe's mechanism of action, summarizes its pH stability, and offers detailed experimental protocols for researchers investigating nitric oxide signaling.
Core Principles of Nitric Oxide Detection by this compound
This compound is a cell-permeable probe designed for the detection of intracellular nitric oxide. Its mechanism relies on a two-step process. First, the non-fluorescent this compound molecule, containing an acetoxymethyl (AM) ester group, readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester, converting the molecule into the cell-impermeable DAR-4M. This process effectively traps the probe within the cytoplasm.[1]
In the second step, the now active DAR-4M reacts with nitric oxide (NO) in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative, DAR-4M T, which emits an orange fluorescence.[1] The intensity of this fluorescence is directly proportional to the concentration of nitric oxide within the cell.
Signaling Pathway and Detection Mechanism
The pathway from the introduction of the probe to the final fluorescent signal is illustrated below.
Influence of pH on DAR-4M Fluorescence
A significant advantage of DAR-4M over other nitric oxide probes, such as DAF-2, is its remarkable stability over a broad pH range.[2][3] The fluorescence intensity of the NO-reacted form, DAR-4M T, is reported to be stable and not significantly dependent on pH in the range of 4 to 12.[2][3][4] This characteristic makes DAR-4M a robust and versatile tool for quantifying NO in various cellular and subcellular environments where pH may fluctuate.
While specific quantitative data plotting relative fluorescence units against a wide range of pH values is not extensively published, the general performance of the probe across different pH environments is well-documented and summarized in the table below.
| pH Range | Expected Relative Fluorescence Intensity | Notes |
| < 4.0 | Potential for decreased fluorescence | Extreme acidic conditions may alter the probe's structure or protonation state, potentially affecting its quantum yield.[5] |
| 4.0 - 9.0 | Stable and High Fluorescence | This is the recommended working range where fluorescence intensity is expected to be maximal and relatively stable.[5] |
| > 9.0 | Potential for decreased fluorescence | Highly alkaline conditions might lead to changes in the fluorophore structure, potentially causing a decrease in fluorescence.[5] |
For most cellular applications, maintaining a controlled pH environment between 6 and 8 is recommended for optimal quantitative analysis.[5]
Experimental Protocols
The following section provides a detailed methodology for quantitatively assessing the effect of pH on DAR-4M fluorescence. This protocol is based on standard fluorometric techniques and the known properties of the DAR-4M probe.
Protocol: In Vitro Characterization of DAR-4M Fluorescence pH Dependence
Objective: To determine the fluorescence intensity of the NO-reacted form of DAR-4M (DAR-4M T) across a range of pH values.
Materials:
-
DAR-4M (cell-impermeable form)
-
Nitric Oxide (NO) donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or GSNO)
-
A series of buffers with varying pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, carbonate-bicarbonate for pH 8-11)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~560 nm and emission at ~575 nm.
Procedure:
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to 11 in 1.0 pH unit increments).[5] Verify the final pH of each buffer using a calibrated pH meter.
-
Preparation of DAR-4M Stock Solution: Dissolve DAR-4M in high-quality DMSO to create a stock solution (e.g., 5 mM).
-
Preparation of NO Donor Stock Solution: Prepare a concentrated stock solution of the chosen NO donor in an appropriate solvent immediately before use.
-
Reaction Setup:
-
In a 96-well black microplate, add the pH buffers to different wells.
-
To each well, add DAR-4M from the stock solution to a final concentration of 5-10 µM.
-
To initiate the reaction, add the NO donor to each well to a final concentration sufficient to elicit a strong fluorescent signal.
-
Include control wells for each pH containing the buffer and DAR-4M but no NO donor to measure background fluorescence.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 30-60 minutes, protected from light, to allow the reaction between DAR-4M and NO to complete.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Use an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 575 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-donor control wells) from the corresponding experimental wells for each pH value.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Normalize the data by setting the maximum fluorescence intensity to 100% to visualize the relative stability of the probe's fluorescence across the pH range.
-
Experimental Workflow Diagram
The logical flow for conducting an experiment to test the pH sensitivity of DAR-4M is depicted below.
Conclusion
This compound stands out as a superior fluorescent probe for intracellular nitric oxide detection, largely due to the stable fluorescence of its NO-reactive form, DAR-4M T, across a wide physiological and experimental pH range (pH 4-12). This stability minimizes the risk of artifacts arising from pH fluctuations within cellular compartments, ensuring more reliable and accurate quantification of NO. For researchers in cellular biology and drug development, the minimal pH dependence of this compound makes it an invaluable tool for investigating the complex roles of nitric oxide in health and disease.
References
- 1. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. benchchem.com [benchchem.com]
Dar-4M AM: A Technical Guide to a Key Nitric Oxide Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM), a widely utilized fluorescent probe for the detection of intracellular nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions and for the development of novel therapeutics.[1]
Core Features of this compound
This compound is a cell-permeable molecule that serves as a robust tool for researchers investigating NO signaling.[1][2] Its key features offer distinct advantages for live-cell imaging and quantification of intracellular NO.
Mechanism of Action: The detection of nitric oxide by this compound is a two-step process.[1] Initially, the cell-permeable and non-fluorescent this compound crosses the cell membrane.[1][3] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent Dar-4M.[1][4] This process effectively traps the probe within the cell.[1] In the presence of nitric oxide and oxygen, Dar-4M undergoes a reaction to form the highly fluorescent triazole derivative, Dar-4M T.[1][5] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1]
Favorable Spectral Properties: The fluorescent product, Dar-4M T, possesses an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][2] This orange fluorescence is advantageous as it minimizes interference from cellular autofluorescence, which typically occurs in the green spectrum.[6][7]
Photostability and pH Independence: this compound exhibits greater photostability compared to other NO probes like DAF-2, making it suitable for long-term imaging experiments.[1][3] Furthermore, its fluorescence is stable over a wide pH range of 4 to 12, a significant advantage over fluorescein-based probes that are sensitive to acidic conditions.[2][5][8]
High Sensitivity and Specificity: this compound is a highly sensitive probe, capable of detecting nanomolar concentrations of NO, with a reported detection limit of approximately 10 nM.[9][10] While it is a sensitive tool for detecting reactive nitrogen species (RNS), it's important to note that its fluorescence yield can be influenced by other oxidants.[11][12] Therefore, it is more accurately described as a probe for RNS rather than being strictly specific to nitric oxide.[8][12]
Quantitative Data Summary
The following tables summarize the key quantitative specifications of this compound and its fluorescent product.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~560 nm | [1][9][13] |
| Emission Wavelength (λem) | ~575 nm | [1][9][13] |
| Detection Limit | ~10 nM | [9][10] |
| Optimal pH Range | 4 - 12 | [2][4][5] |
| Cell Permeability | Yes (as this compound) | [1][2] |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |
| This compound | C₂₈H₃₁IN₄O₅ | 630.47 | Detection of intracellular nitric oxide |
| Dar-4M | C₂₅H₂₆N₄O₃ | 430.50 | Detection of extracellular nitric oxide |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the intracellular conversion of this compound and its subsequent reaction with nitric oxide to produce a fluorescent signal.
Caption: Mechanism of intracellular nitric oxide detection by this compound.
Experimental Protocols
Below are detailed methodologies for the use of this compound in common experimental applications.
Intracellular Nitric Oxide Detection using Flow Cytometry
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium or buffer (e.g., PBS or HBSS)
-
Flow cytometer with appropriate lasers and filters (e.g., excitation at ~560 nm and emission at ~575 nm)[1]
-
Optional: NO donor (e.g., SNAP or DETA/NO) for positive control[8]
-
Optional: NO synthase inhibitor (e.g., L-NAME) for negative control
Procedure:
-
Cell Preparation:
-
For adherent cells, detach them using a gentle method like trypsinization. For suspension cells, harvest them directly.
-
Wash the cells once with PBS or HBSS.
-
Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
-
Probe Loading:
-
Prepare a this compound working solution by diluting the stock solution to a final concentration of 5-10 µM in the cell suspension.[6][8]
-
Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light.[4] Incubation times may need to be optimized for different cell types.
-
-
Washing:
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove extracellular this compound.[1]
-
-
Stimulation (Optional):
-
If studying stimulated NO production, resuspend the cells in fresh medium and add the stimulus of interest.
-
Incubate for the desired period at 37°C, protected from light.
-
-
Final Wash and Resuspension:
-
Wash the cells once with PBS or HBSS.
-
Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.[1]
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer using the appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass filter).[1]
-
Analyze the fluorescence intensity of the cell population to quantify intracellular NO production.
-
Real-Time Imaging of Intracellular Nitric Oxide using Fluorescence Microscopy
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)
-
Optional: Pluronic F-127 to aid in dye loading[3]
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging substrate.
-
-
Probe Loading:
-
Prepare a loading solution of 5 µM this compound in imaging buffer. To aid in dye loading, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.[3]
-
Remove the culture medium and wash the cells once with imaging buffer.
-
Add the loading solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with fresh, probe-free imaging buffer to remove any extracellular this compound.[11]
-
-
Fluorescence Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire fluorescence images using the appropriate filter set for rhodamine dyes (excitation ~560 nm, emission ~575 nm).[11]
-
For real-time imaging, acquire a baseline image before adding any stimulus and then capture images at regular intervals after stimulation.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for detecting intracellular nitric oxide using this compound.
Caption: General experimental workflow for intracellular NO detection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 5. benchchem.com [benchchem.com]
- 6. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]
- 10. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
DAR-4M AM: A Technical Guide for Real-Time Nitric Oxide Monitoring
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM), a widely used fluorescent probe for the real-time detection of nitric oxide (NO) in cellular systems. This document details the probe's mechanism of action, key quantitative data, experimental protocols, and its applications in drug development, with a particular focus on enabling researchers to design and execute robust and reliable experiments.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed for the sensitive and real-time measurement of intracellular nitric oxide, a critical signaling molecule involved in a vast array of physiological and pathological processes.[1] Its utility spans various research fields, including cardiovascular biology, neuroscience, and immunology, as well as in the screening and characterization of novel therapeutic agents that modulate NO signaling pathways.
The probe itself is non-fluorescent until it reacts with NO within the cell. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a valuable tool for live-cell imaging and quantification of NO production.[2]
Mechanism of Action
The detection of nitric oxide by this compound is a two-step process that occurs intracellularly:
-
Cellular Uptake and De-esterification: The acetoxymethyl (AM) ester moiety of this compound renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, converting this compound into its membrane-impermeable form, Dar-4M. This process effectively traps the probe within the cell.[2]
-
Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M undergoes an irreversible reaction to form a highly fluorescent triazole derivative, Dar-4M T.[1][2] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.
References
The Definitive Guide to Dar-4M AM: A High-Performance Probe for Nitric Oxide Detection in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its transient nature and low physiological concentrations pose a significant challenge for accurate detection and quantification. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) has emerged as a robust fluorescent probe for the sensitive and specific detection of intracellular NO in living cells.[1][2][3] This technical guide provides a comprehensive overview of this compound, its core principles, detailed experimental protocols, and its applications in biological research and drug development.
Core Principles of this compound for Nitric Oxide Detection
This compound is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M).[4][5] The detection of intracellular NO using this compound is a two-step process. First, the non-fluorescent and cell-permeable this compound molecule readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent DAR-4M, which is effectively trapped within the cytoplasm.[1][2][3] In the second step, in the presence of NO and oxygen, DAR-4M undergoes a reaction to form the highly fluorescent triazole derivative, DAR-4M T.[1][4][6] The resulting orange fluorescence intensity is directly proportional to the intracellular NO concentration.[1]
Signaling Pathway of this compound Activation
Properties and Advantages of this compound
This compound offers several key advantages over other fluorescent NO probes, making it a valuable tool for a wide range of biological applications.
| Feature | Specification | Reference |
| Chemical Formula | C₂₈H₃₁IN₄O₅ | [7] |
| Molecular Weight | 630.47 g/mol | [4][7] |
| Excitation Maximum | ~560 nm | [1][2][7] |
| Emission Maximum | ~575 nm | [1][2][7] |
| Fluorescence Color | Orange | [1] |
| Detection Limit | ~10 nM | [7][8] |
| pH Stability | Effective over a wide pH range (4-12) | [4][9][10][11] |
| Cell Permeability | Yes | [1][3][7] |
| Photostability | Greater photostability compared to fluorescein-based probes | [2][12] |
Key Advantages:
-
High Sensitivity and Specificity: this compound can detect nanomolar concentrations of NO.[2]
-
Photostability: Its robust nature allows for long-term imaging experiments with minimal photobleaching.[2]
-
Favorable Spectral Properties: The excitation and emission wavelengths in the orange-red spectrum minimize interference from cellular autofluorescence, which is often observed with green fluorescent probes.[2][10]
-
Broad pH Insensitivity: Unlike other probes such as DAF-2, the fluorescence of Dar-4M is not dependent on pH in the physiological range, ensuring reliable measurements in various cellular compartments.[1][2]
Experimental Protocols
This section provides detailed protocols for the use of this compound in two common applications: flow cytometry and fluorescence microscopy.
A. Intracellular Nitric Oxide Detection by Flow Cytometry
This protocol outlines the steps for quantifying intracellular NO production in cell suspensions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, aids in dye dispersion)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
NO donor (e.g., SNAP or DEA/NONOate) for positive control
-
NO synthase inhibitor (e.g., L-NAME) or NO scavenger (e.g., carboxy-PTIO) for negative control
-
Flow cytometer with ~560 nm excitation laser and ~575 nm emission filter
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light.[2][3]
-
Pluronic F-127 Stock Solution (20% w/v, optional): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.[2]
-
This compound Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or buffer.[9][10] To aid in dispersion, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before final dilution.[2]
-
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash once with PBS or HBSS.
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed medium or buffer.[1]
-
-
Cell Loading:
-
Washing:
-
Stimulation of NO Production:
-
Resuspend the cells in fresh, pre-warmed medium.
-
Aliquot the cell suspension for different treatment conditions (unstimulated control, positive control with NO donor, negative control with inhibitor, and experimental samples).[1]
-
Incubate for the desired stimulation period at 37°C, protected from light.[1]
-
-
Final Wash and Analysis:
B. Real-Time Imaging of Nitric Oxide Release by Fluorescence Microscopy
This protocol is suitable for visualizing NO production in adherent cells.
Materials:
-
Same reagents as for flow cytometry.
-
Cultured adherent cells on chamber slides or glass-bottom dishes.
-
Fluorescence microscope with appropriate filter sets (e.g., for rhodamine).
Procedure:
-
Cell Seeding: Seed cells on a suitable culture surface and allow them to adhere and grow to the desired confluency.[5]
-
Reagent Preparation: Prepare this compound working solution as described in the flow cytometry protocol.
-
Staining Protocol:
-
De-esterification: Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[2]
-
Imaging:
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 560 nm and 575 nm, respectively.[3][5]
-
For experiments involving modulation of NO production, add activators, inhibitors, or test compounds to the respective wells before or during imaging.[3]
-
Acquire images using consistent settings across all experimental groups for accurate comparison.[3]
-
Data Presentation and Interpretation
Quantitative data from experiments using this compound should be presented in a clear and structured manner. Below is an example of how to tabulate data from an experiment measuring NO release in response to various agonists.
| Treatment Group | Agonist (Concentration) | Fold Increase in DAR-4M T Fluorescence (Mean ± SEM) |
| Control | Vehicle | 1.0 ± 0.1 |
| Positive Control | NO Donor (e.g., 100 µM SNAP) | Data to be filled from experiment |
| Experimental 1 | Agonist A (10 µM) | Data to be filled from experiment |
| Experimental 2 | Agonist B (10 µM) | Data to be filled from experiment |
Applications in Drug Development and Biological Research
The ability to accurately measure intracellular NO production is crucial for various research areas:
-
Cardiovascular Research: Investigating the role of NO in vasodilation, cardiomyocyte function, and the pathophysiology of cardiovascular diseases.[2]
-
Neuroscience: Studying the function of NO as a neurotransmitter in the central and peripheral nervous systems.
-
Immunology: Elucidating the role of NO in the immune response, including its production by macrophages and other immune cells.
-
Drug Discovery: Screening for compounds that modulate NO production or signaling pathways, which can be potential therapeutic targets for a wide range of diseases.
Troubleshooting
Conclusion
This compound is a powerful and versatile fluorescent probe for the detection of intracellular nitric oxide. Its superior photostability, broad pH insensitivity, and favorable spectral properties make it an excellent choice for a wide range of biological applications, from basic research to drug discovery. By following the detailed protocols and considering the key aspects outlined in this guide, researchers can obtain reliable and reproducible data on the intricate role of NO in cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [merckmillipore.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 10. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 11. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 12. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Dar-4M AM for Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM), a fluorescent probe for the detection of nitric oxide (NO) in living cells. This document outlines the core principles of this compound, its chemical and fluorescent properties, detailed protocols for its application in cellular imaging, and the underlying signaling pathways.
Introduction to this compound
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Accurate and sensitive detection of intracellular NO is therefore crucial for advancing our understanding of cellular function and for the development of novel therapeutics.[1][2] this compound is a cell-permeable probe designed for this purpose, offering high sensitivity and specificity for NO.[2]
Principle of Nitric Oxide Detection
The detection of intracellular nitric oxide by this compound is a two-step process. First, the cell-permeable this compound readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable form, Dar-4M, and trapping it within the cytoplasm.[1][2][3] In its native state, Dar-4M is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent and stable triazole derivative, Dar-4M T.[1][3] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1]
Quantitative Data Summary
The following tables summarize the key chemical and fluorescent properties of this compound and its NO-reactive form, Dar-4M.
Table 1: Chemical Properties of this compound and Dar-4M
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Primary Application |
| This compound | C₂₈H₃₁IN₄O₅ | 630.47 | Detection of intracellular nitric oxide[3] |
| Dar-4M | C₂₅H₂₆N₄O₃ | 430.50 | Detection of extracellular nitric oxide[3] |
Table 2: Fluorescent Properties and Performance of Dar-4M T
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~560 nm | [1][2][4] |
| Emission Wavelength (λem) | ~575 nm | [1][2][4] |
| Fluorescence Quantum Yield (Φ) | 0.42 | [5] |
| Detection Limit for NO | ~10 nM | [4] |
| Optimal Working Concentration | 5 - 10 µM | [4][5] |
| Effective pH Range | 4 - 12 | [3][5] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in live-cell imaging and flow cytometry.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO).[2] Aliquot into small volumes and store at -20°C, protected from light and moisture.[2]
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[2]
Live-Cell Fluorescence Microscopy
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Loading Solution Preparation: Prepare a loading solution of 5-10 µM this compound in an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).[2][4] To aid in dye loading, pre-mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[2]
-
Cell Loading: Remove the culture medium and add the this compound loading solution to the cells. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[2] The optimal loading time may vary depending on the cell type.[2]
-
Washing: Gently wash the cells twice with a pre-warmed imaging buffer to remove any excess extracellular probe.[2]
-
De-esterification: Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of the AM group by intracellular esterases.[2]
-
Image Acquisition:
-
Use a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).[2]
-
Acquire a baseline fluorescence image before adding any stimulus.
-
Add the desired stimulus (e.g., NO donor, agonist) to the imaging chamber.
-
Begin time-lapse image acquisition to capture the change in fluorescence intensity over time.[2]
-
Flow Cytometry
-
Cell Preparation: For adherent cells, detach them using a gentle method like trypsinization. For suspension cells, harvest them directly. Wash the cells once with Phosphate-Buffered Saline (PBS) or HBSS. Resuspend the cells in a pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Cell Loading: Add the prepared this compound working solution to the cell suspension. Incubate for the determined optimal time at 37°C, protected from light.[1]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with a pre-warmed medium or buffer.[1]
-
Stimulation of NO Production: Resuspend the cells in a fresh, pre-warmed medium. Treat the cells with the experimental compound(s) and incubate for the desired stimulation period at 37°C, protected from light.[1]
-
Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[1]
-
Flow Cytometry Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for detecting orange fluorescence (~575 nm).[1]
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in this compound-based NO detection are provided below.
Mechanism of intracellular nitric oxide detection by this compound.
General experimental workflow for intracellular NO detection using this compound.
Advantages and Considerations
This compound offers several advantages over other NO probes, including greater photostability and less pH dependence in the physiological range.[1] Its fluorescence is not significantly dependent on pH in the range of 4 to 12.[3][5] However, it is important to note that while Dar-4M is highly sensitive to NO, its fluorescence yield can be further increased in the presence of other reactive nitrogen species (RNS), though not by non-NO RNS alone.[6] As with any fluorescent probe, it is crucial to perform appropriate controls to ensure the specificity of the signal. This may include the use of NO scavengers or inhibitors of NO synthase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for Live Cell Imaging of Nitric Oxide Using Dar-4M AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The ability to accurately detect and quantify NO in living cells is essential for understanding its complex roles in cellular function and for the development of novel therapeutics. Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe designed for the sensitive detection of intracellular NO.[1][3] Upon entry into the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the NO-reactive Dar-4M molecule within the cytoplasm. In the presence of NO and oxygen, the virtually non-fluorescent Dar-4M is converted to the highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1][2][3] This reaction allows for the real-time imaging and quantification of NO production in live cells.
Key advantages of this compound include its high sensitivity for NO, with a detection limit in the nanomolar range, and its relative insensitivity to pH in the physiological range (pH 4-12), a significant improvement over other fluorescent NO probes.[4] Its excitation and emission wavelengths in the orange-red spectrum also help to minimize interference from cellular autofluorescence.[4]
Principle of Detection
The detection of intracellular nitric oxide by this compound is a two-step process. First, the cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester group, rendering the molecule, now Dar-4M, cell-impermeable and effectively trapping it within the cytoplasm.[1][2] In the second step, the non-fluorescent Dar-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, DAR-4M T. The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in live cell imaging of nitric oxide. These values should be considered as a starting point, and optimal conditions may vary depending on the specific cell type, experimental conditions, and instrumentation.
Table 1: Spectral Properties and Performance
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~560 nm | [1][5] |
| Emission Wavelength (λem) | ~575 nm | [1][5] |
| Optimal pH Range | 4 - 12 | [4][6] |
| Detection Limit | ~10 nM |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes | Reference |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1][7] |
| This compound Working Concentration | 5 - 10 µM | Optimal concentration should be determined empirically for each cell type to maximize signal-to-noise ratio. | [1][5][8] |
| Pluronic F-127 Stock Solution | 20% (w/v) in anhydrous DMSO | Aids in the dispersion of this compound in aqueous media. | [1] |
| Cell Loading Incubation Time | 30 - 60 minutes | Can range from 10 minutes to 24 hours depending on the cell type and experimental goals. Shorter times are common for endothelial cells, while longer times may be needed for other cell types. | [1][9] |
| De-esterification Time | 15 - 30 minutes | An additional incubation in probe-free media after loading to ensure complete cleavage of the AM ester. | [1] |
| Positive Control (NO Donor) | e.g., 100 µM SNAP or 10 µM DEA/NONOate | Used to confirm probe responsiveness. | [2] |
| Negative Control (NOS Inhibitor) | e.g., 1 mM L-NAME | Used to confirm that the signal is due to nitric oxide synthase activity. | [2] |
Experimental Protocols
Protocol 1: Live Cell Imaging of NO in Adherent Cells (e.g., Endothelial Cells, Cardiomyocytes)
This protocol is suitable for real-time fluorescence microscopy of NO production in cultured adherent cells.
Materials:
-
This compound (5 mM stock in DMSO)
-
Pluronic F-127 (20% w/v in DMSO, optional)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Phenol (B47542) red-free cell culture medium or imaging buffer (e.g., HBSS)
-
Phosphate-Buffered Saline (PBS)
-
NO donor (e.g., SNAP) and/or NOS inhibitor (e.g., L-NAME) for controls
-
Fluorescence microscope with appropriate filters for rhodamine dyes
Procedure:
-
Cell Preparation:
-
Seed cells on a suitable imaging-compatible vessel (e.g., glass-bottom dish, chamber slide) and culture to the desired confluency.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[1] Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, prepare the this compound loading solution. For a final concentration of 5-10 µM, dilute the stock solution in phenol red-free medium or imaging buffer.[10]
-
To aid in dye loading, you can pre-mix the required volume of this compound stock with an equal volume of 20% Pluronic F-127 before diluting into the final volume of imaging buffer.[1]
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with pre-warmed phenol red-free medium or imaging buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[1] The optimal loading time may need to be determined empirically for your specific cell type.
-
-
Washing and De-esterification:
-
Live Cell Imaging:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with an environmental chamber to maintain cells at 37°C.
-
Use a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).
-
Acquire a baseline fluorescence image before adding any stimulus.
-
To induce NO production, add your experimental compound(s) or a positive control (e.g., NO donor). For negative controls, pre-incubate with a NOS inhibitor.
-
Acquire images at desired time intervals to monitor the change in fluorescence intensity. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.
-
Protocol 2: Flow Cytometry Analysis of Intracellular NO
This protocol is designed for the quantitative analysis of NO production in a cell population using flow cytometry.
Materials:
-
This compound (5 mM stock in DMSO)
-
Suspension cells or detached adherent cells
-
Cell culture medium or PBS/HBSS
-
Flow cytometry tubes
-
NO donor (e.g., SNAP) and/or NOS inhibitor (e.g., L-NAME) for controls
-
Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence (~575 nm).
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation. For adherent cells, detach using a gentle method like trypsinization.
-
Wash the cells once with PBS or HBSS.
-
Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
-
Cell Loading:
-
Prepare the this compound working solution (5-10 µM) in the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Stimulation of NO Production:
-
Resuspend the cells in fresh, pre-warmed medium.
-
Aliquot the cell suspension into flow cytometry tubes for different treatment conditions:
-
Unstimulated Control: Cells in medium only.[2]
-
Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP).[2]
-
Negative Control: Pre-incubate cells with a NOS inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation.[2]
-
Experimental Samples: Treat cells with the experimental compound(s).
-
-
Incubate the cells for the desired stimulation period at 37°C, protected from light.
-
-
Flow Cytometry Acquisition:
-
Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.
-
Acquire data on the flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. Tipping off endothelial tubes: nitric oxide drives tip cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Dar-4M AM in Neuronal Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester), a fluorescent probe for the detection of nitric oxide (NO) in neuronal cells. Detailed protocols, data presentation, and visualizations are included to facilitate experimental design and execution.
Introduction
Nitric oxide is a critical signaling molecule in the nervous system, playing integral roles in neurotransmission, synaptic plasticity, and neurovascular coupling.[1] this compound is a cell-permeable dye that, upon entering a cell, is hydrolyzed by intracellular esterases to the NO-reactive form, Dar-4M.[1][2][3] In the presence of NO and oxygen, Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which can be detected via fluorescence microscopy.[1][2] This probe offers high sensitivity and photostability, with excitation and emission wavelengths around 560 nm and 575 nm, respectively, minimizing interference from cellular autofluorescence.[2][4]
Quantitative Data Summary
For optimal results, loading concentrations and incubation times for this compound may need to be empirically determined based on the specific neuronal cell type and experimental conditions. The following table summarizes recommended starting parameters compiled from various sources.
| Parameter | Recommended Range | Notes | Source(s) |
| This compound Stock Solution | 1-5 mM in DMSO | Prepare fresh and store desiccated at -20°C, protected from light. | |
| Final Loading Concentration | 5-10 µM | Higher concentrations (up to 10 µM) may be necessary for tissues like brain slices to ensure adequate penetration. Lower concentrations are recommended to start with to avoid potential toxicity and high background. | [1][3][5] |
| Pluronic F-127 Final Concentration | 0.02-0.1% (w/v) | Aids in the solubilization of this compound in aqueous buffers. A 20% (w/v) stock in DMSO is often used. | [1][4] |
| Incubation Temperature | 32-37°C | The optimal temperature can vary depending on the preparation (e.g., 32-34°C for brain slices, 37°C for cultured cells). | [1][4][6] |
| Incubation Time | 20-60 minutes | Shorter times (e.g., 20 minutes) have been used for cell lines, while longer times (30-60 minutes) are common for brain slices.[1][3][6] Prolonged incubation may be required for tissue from older animals.[7] | |
| De-esterification Time | 15-30 minutes | After loading, a wash and subsequent incubation in fresh buffer allows for complete cleavage of the AM ester group by intracellular esterases. | [1][4] |
Signaling Pathway and Detection Principle
The detection of intracellular nitric oxide using this compound is a multi-step process that begins with the passive diffusion of the probe across the cell membrane and culminates in a fluorescent signal upon reaction with NO.
Caption: Mechanism of intracellular NO detection using this compound.
Experimental Protocols
Protocol 1: Staining of Cultured Neuronal Cells
This protocol is suitable for primary neuronal cultures or neuronal cell lines (e.g., PC12).
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Cell culture medium or a suitable buffer (e.g., HBSS)
-
Phosphate-buffered saline (PBS)
-
Experimental compounds for NO stimulation
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Preparation of Loading Solution:
-
Prepare a working solution of this compound at a final concentration of 5-10 µM in pre-warmed culture medium or buffer.
-
To aid solubilization, pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the final volume of medium.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Add the this compound loading solution to the cells.
-
Incubate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[6]
-
-
Washing:
-
Gently wash the cells twice with pre-warmed medium or buffer to remove excess extracellular dye.
-
-
De-esterification:
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[4]
-
-
Imaging:
-
Mount the coverslip or dish on the fluorescence microscope.
-
Acquire baseline fluorescence images using an excitation wavelength of ~560 nm and collecting emission at ~575 nm.
-
Apply experimental compounds to stimulate NO production and record the change in fluorescence intensity over time.
-
Protocol 2: Staining of Acute Brain Slices
This protocol is adapted for imaging NO dynamics in live brain tissue.
Materials:
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution (1-5 mM in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Vibratome
-
Incubation chamber for slice recovery
-
Fluorescence microscope with a perfusion system
Procedure:
-
Brain Slice Preparation:
-
Acutely prepare brain slices (200-400 µm thick) in ice-cold, carbogenated aCSF using a vibratome.
-
Transfer the slices to an incubation chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature (or 30 minutes at 32-34°C followed by room temperature).
-
-
Preparation of Loading Solution:
-
Prepare a loading solution of 5-10 µM this compound in oxygenated aCSF.
-
Pre-mix the this compound stock with Pluronic F-127 before diluting in aCSF.[1]
-
-
Dye Loading:
-
Transfer the recovered brain slices to the loading solution.
-
Incubate for 30-60 minutes at 32-34°C, protected from light, with continuous oxygenation.[1]
-
-
Washing and De-esterification:
-
Imaging:
-
Transfer a slice to a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a physiological temperature.
-
Acquire baseline fluorescence before applying any stimulus.
-
Stimulate neuronal activity pharmacologically (e.g., with glutamate) or electrically to evoke NO production.
-
Quantify changes in fluorescence intensity in regions of interest (ROIs) over time. The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to calculate ΔF/F₀.[1]
-
Experimental Workflow
The general workflow for detecting nitric oxide in neurons using this compound involves a series of sequential steps from cell preparation to data analysis.
Caption: General experimental workflow for neuronal NO detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient loading concentration or time.- Poor health of neurons or brain slices.- Microscope settings not optimized. | - Increase the loading concentration of this compound (up to 10 µM) or the incubation time.[1]- Ensure the viability of the neuronal preparation.- Check and optimize microscope alignment and settings. |
| High Background | - Incomplete removal of extracellular dye.- Loading concentration is too high. | - Ensure thorough washing after loading.[1]- Reduce the loading concentration or incubation time.[1] |
| Phototoxicity/ Photobleaching | - Excessive laser power or exposure time. | - Reduce laser power and exposure time.[1]- Increase the interval between image acquisitions.[1] |
| Probe Specificity | - Dar-4M may react with other reactive nitrogen species, not just NO. | - Use an NO synthase inhibitor (e.g., L-NAME) as a negative control to confirm that the fluorescence changes are due to NO production.[1][6]- Be aware that the probe is for the qualitative assessment of reactive nitrogen species.[8] |
Disclaimer: These protocols and application notes are intended as a guide. Optimization of experimental conditions is recommended for each specific application and cell type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. benchchem.com [benchchem.com]
- 5. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dar-4M AM Staining in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule in the vascular endothelium, playing a key role in various physiological processes such as vasodilation, inhibition of platelet aggregation, and modulation of leukocyte adhesion.[1] The dysregulation of NO production is implicated in the pathogenesis of numerous cardiovascular diseases. Consequently, the accurate detection and quantification of NO in endothelial cells are paramount for both fundamental research and the development of novel therapeutics.[1] Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a cell-permeable fluorescent probe designed for the detection of intracellular NO.[2][3] This document provides a detailed, step-by-step guide for its application in cultured endothelial cells.
The non-fluorescent this compound readily traverses the cell membrane.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the membrane-impermeant Dar-4M.[1][2] In the presence of nitric oxide and oxygen, Dar-4M is converted into a highly fluorescent triazole derivative, Dar-4M T.[1][2] The resulting fluorescence intensity is directly proportional to the intracellular NO concentration and can be visualized and quantified using fluorescence microscopy or flow cytometry.[1][2] this compound offers several advantages, including high sensitivity, photostability, and less pH dependence in the physiological range compared to other NO probes like DAF-2.[2][4]
Principle of Detection
The detection of intracellular nitric oxide by this compound is a two-step process:
-
Cellular Uptake and Activation: The cell-permeable this compound enters the cell and is hydrolyzed by intracellular esterases. This removes the AM ester group, rendering the molecule as the cell-impermeable and NO-reactive Dar-4M, thus trapping it within the cytoplasm.[2]
-
Reaction with Nitric Oxide: The non-fluorescent Dar-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, Dar-4M T.[2] The intensity of the orange fluorescence is directly proportional to the concentration of intracellular NO.[2]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Starting with a lower concentration is recommended to minimize potential artifacts.[1] |
| Incubation Time | 20 minutes - 24 hours | Optimal incubation time can vary depending on the cell type and experimental conditions.[1] A 30-60 minute incubation is a common starting point.[3] |
| eNOS Activator (e.g., A23187) | 1 - 10 µM | Used as a positive control to stimulate NO production.[1] |
| NO Donor (e.g., SNAP) | 10 µM | Can be used as a positive control in cell-free systems or to elicit a maximal response in cells.[5] |
| Pluronic F-127 | 0.02 - 0.06% (w/v) | A non-ionic surfactant used to aid in the dispersion of the AM ester in aqueous media.[3][5] |
Experimental Protocols
Materials
-
This compound (CAS 400407-16-9)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Endothelial cells (e.g., HUVECs)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
eNOS activator (e.g., A23187, bradykinin) for positive control
-
eNOS inhibitor (e.g., L-NAME) for negative control
-
Pluronic F-127 (optional, but recommended)
-
Glass-bottom dishes or coverslips for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~560 nm / ~580 nm)[1]
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium or buffer (e.g., PBS or HBSS).
-
To aid in dye loading, it is recommended to pre-mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[3]
-
Protect the working solution from light.
-
Staining Protocol for Adherent Endothelial Cells
-
Cell Culture:
-
Culture endothelial cells on a suitable culture vessel (e.g., 96-well plate, chamber slides, or glass-bottom dishes) to the desired confluency.
-
Ensure the cells are healthy and in the logarithmic growth phase before initiating the experiment.[1]
-
-
Cell Preparation:
-
Wash the cultured endothelial cells twice with pre-warmed PBS or HBSS to remove any residual medium.[1]
-
-
Dye Loading:
-
Add the prepared this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.[3]
-
-
Washing:
-
After incubation, gently wash the cells twice with a pre-warmed imaging buffer (e.g., PBS or HBSS) to remove any excess extracellular probe.[3]
-
-
Stimulation of NO Production (Optional):
-
For experiments involving the modulation of NO production, add the prepared working solutions of eNOS activators, inhibitors, or test compounds to the respective wells.[1]
-
Incubate for the desired period to stimulate or inhibit NO production.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).[1]
-
Acquire images using consistent settings (e.g., exposure time, gain) across all experimental groups to allow for accurate comparison of fluorescence intensity.[1]
-
Quantification of NO Production
Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity of individual cells or defined regions of interest should be measured. For quantitative comparisons, the background fluorescence should be subtracted, and the data can be presented as a fold change relative to the control group.
Experimental Workflow
Signaling Pathway Visualization
In endothelial cells, nitric oxide is primarily produced by endothelial nitric oxide synthase (eNOS). Various stimuli can activate eNOS, leading to the conversion of L-arginine to L-citrulline and the production of NO.
References
Optimizing Dar-4M AM for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Accurate and sensitive detection of intracellular NO is paramount for elucidating its roles in cellular function and for the development of novel therapeutics.[1] Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a cell-permeable fluorescent probe designed for the detection of NO in living cells.[1][2] This document provides detailed application notes and protocols for optimizing the use of this compound for fluorescence microscopy.
This compound is a non-fluorescent molecule that readily crosses the cell membrane.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive Dar-4M form within the cell.[1][3] In the presence of NO and oxygen, Dar-4M is converted to the highly fluorescent and stable triazole derivative, DAR-4M T.[1][4] This reaction leads to a significant increase in fluorescence intensity, which can be visualized and quantified using fluorescence microscopy.[2] Dar-4M offers several advantages over other NO probes, including greater photostability and less pH dependence within the physiological range.[1][4]
Data Presentation
Chemical and Spectral Properties of this compound and Dar-4M T
| Property | Value | References |
| Compound Name | Diaminorhodamine-4M acetoxymethyl ester (this compound) | [4][5] |
| Molecular Weight | ~630.47 g/mol | [4][5] |
| Form | Solution in DMSO | [3][6] |
| Storage | -20°C, protected from light and moisture | [2] |
| Product (after reaction with NO) | Diaminorhodamine-4M Triazole (DAR-4M T) | [1][4] |
| Excitation Maximum (Ex) | ~560 nm | [1][3][7] |
| Emission Maximum (Em) | ~575 nm | [1][3][7] |
| Fluorescence | Orange-Red | [1][8] |
| Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | 0.42 | [3] |
| Optimal pH Range | 4-12 | [3][4][9] |
| Detection Limit | ~10 nM | [10] |
Recommended Staining Parameters
| Parameter | Recommended Range | References |
| Working Concentration | 5-10 µM | [3][6][7][8][9][11][12][13] |
| Loading Time | 30-60 minutes | [2][6][7][11][13] |
| Loading Temperature | 37°C | [2][6][7][11][13] |
| Final DMSO Concentration | < 1% (v/v) | [12] |
Signaling Pathway and Detection Mechanism
The detection of intracellular nitric oxide by this compound involves a two-step process. First, the cell-permeable this compound enters the cell and is hydrolyzed by intracellular esterases, which removes the AM ester group. This process renders the molecule, now Dar-4M, cell-impermeable, effectively trapping it within the cytoplasm. In the second step, the non-fluorescent Dar-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, DAR-4M T. The intensity of the resulting orange fluorescence is directly proportional to the concentration of intracellular NO.[1]
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (5 mM):
-
Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[7] For example, dissolve 1 mg of this compound (MW: ~630 g/mol ) in approximately 0.317 mL of anhydrous DMSO.
-
Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.[2]
-
Store at -20°C, protected from light and moisture.[2]
-
-
Pluronic F-127 Stock Solution (20% w/v, Optional):
-
This compound Working Solution (5-10 µM):
-
On the day of the experiment, prepare a fresh working solution of this compound at a final concentration of 5-10 µM in a suitable buffer (e.g., serum-free medium, PBS, or HBSS).[6][7][13]
-
To aid in dye loading, you can pre-mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.[2]
-
Protect the working solution from light.[7]
-
Staining Protocol for Adherent Cells
-
Cell Preparation:
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS or another appropriate buffer.[7][13]
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[2][6][7][13] The optimal loading time may vary depending on the cell type and should be determined empirically.[2]
-
-
Washing:
-
De-esterification:
-
Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[2]
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).[2][7]
-
Maintain cells at 37°C during imaging using an environmental chamber.[2]
-
To minimize phototoxicity, use the lowest possible illumination intensity and exposure times.[2][11] Acquire a baseline fluorescence image before adding any stimulus.[2]
-
Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Probe Loading:
-
Add the freshly prepared this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light, with gentle agitation.[13]
-
-
Washing:
-
Imaging:
-
Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy.[13]
-
Experimental Workflow
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) | References |
| Weak or No Signal | - Insufficient NO production- Inefficient probe loading- Incomplete de-esterification- Low probe concentration | - Use a positive control (e.g., NO donor like NONOate).- Optimize loading time and temperature.- Ensure sufficient de-esterification time.- Perform a concentration titration (1-20 µM). | [7][8][11][12] |
| High Background | - Autofluorescence- Excessive probe concentration- Inadequate washing | - Use phenol (B47542) red-free medium.- Perform background subtraction.- Titrate to the lowest effective concentration.- Increase the number and duration of washes. | [8][9][11] |
| Uneven/Patchy Staining | - Dye aggregation- Incomplete permeabilization | - Prepare fresh working solutions and vortex before use.- Optimize permeabilization if used (though this compound is cell-permeable). | [7] |
| Cell Toxicity | - High probe concentration- Prolonged incubation- Phototoxicity | - Use the lowest effective concentration (typically ≤10 µM).- Minimize incubation time.- Reduce excitation light intensity and exposure time. | [8][11][12] |
Important Considerations
-
Specificity: While this compound is a valuable tool, its fluorescence can be influenced by other reactive nitrogen species (RNS) and oxidants.[7][14][15] Therefore, it is more accurately described as a probe for RNS rather than being exclusively specific to NO.[14][15]
-
Controls: To confirm that the signal is from NO produced by nitric oxide synthase (NOS), pre-incubate cells with a NOS inhibitor such as L-NAME.[11] Always include appropriate negative controls, such as unstained cells and cells treated with the vehicle (DMSO).[11]
-
Interfering Substances: Phenol red, vitamins, and serum in the cell culture medium can sometimes interfere with the observation and lower the sensitivity of NO detection.[3][8] It is recommended to use serum-free and phenol red-free medium during the experiment.[11]
-
Quantitative Analysis: For quantitative comparisons, it is essential to maintain consistent experimental conditions, including cell density, probe concentration, incubation times, and imaging parameters.[7][12] For absolute quantification, a calibration curve using an NO donor of known concentration would be necessary.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Nitric Oxide Detection in Brain Tissue Slices using DAR-4M AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, playing crucial roles in neurotransmission, synaptic plasticity, and neurovascular coupling.[1] Its real-time detection in living brain tissue is paramount for understanding its physiological and pathological functions. Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a cell-permeable fluorescent probe that has emerged as a valuable tool for imaging intracellular NO.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) group, trapping the NO-reactive DAR-4M form.[1][2] In the presence of NO and oxygen, DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, enabling the visualization of NO production.[1][2] This conversion results in a substantial increase in fluorescence intensity, which can be monitored using fluorescence microscopy.[3] DAR-4M offers several advantages, including high sensitivity, photostability, and less pH dependence in the physiological range compared to other NO probes.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of this compound in brain tissue slices.
Table 1: Spectral and Performance Characteristics of DAR-4M
| Parameter | Value | Reference |
| Optimal Working Concentration | 5 - 10 µM | [1] |
| Excitation Wavelength | ~560 nm | [1][2] |
| Emission Wavelength | ~575 nm | [1][2] |
| Detection Limit for NO | ~7-10 nM | [1][4] |
| Optimal pH Range | 4 - 12 | [1][5] |
Table 2: Example Quantification of NO Release
| Treatment Group | Agonist (Concentration) | Fold Increase in DAR-4M T Fluorescence (Mean ± SEM) |
| Control | Vehicle | 1.0 ± 0.1 |
| Experimental | NMDA (100 µM) | Data to be determined experimentally |
| Positive Control | SNP (NO Donor, 50 µM) | Data to be determined experimentally |
| Negative Control | L-NAME (NOS Inhibitor, 2 mM) + Agonist | Data to be determined experimentally |
Signaling Pathways and Detection Mechanism
Neuronal Nitric Oxide Synthesis
In the brain, NO is primarily synthesized by neuronal nitric oxide synthase (nNOS).[6][7] The synthesis is initiated by an influx of calcium ions (Ca²⁺), often triggered by the activation of NMDA receptors.[7] Calcium binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex activates nNOS.[6][7] nNOS then catalyzes the oxidation of L-arginine to L-citrulline, producing NO in the process.[6][8] The highly diffusible NO can then act on various targets, including soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and downstream signaling events.[6][7]
Caption: Neuronal nitric oxide synthesis pathway.
This compound Detection Mechanism
The detection of NO using this compound is a two-step process. First, the cell-permeable this compound passively diffuses across the cell membrane into the intracellular space.[1] Intracellular esterases then hydrolyze the AM ester group, converting it to the cell-impermeable DAR-4M, which becomes trapped within the cell.[1][2] Subsequently, in the presence of NO and oxygen, the non-fluorescent DAR-4M reacts to form the highly fluorescent triazole derivative, DAR-4M T.[1][2]
Caption: Intracellular detection of nitric oxide using this compound.
Experimental Protocols
I. Preparation of Brain Tissue Slices
Materials:
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.[1]
-
Vibrating microtome (vibratome).[1]
-
Recovery chamber with oxygenated aCSF at 32-34°C.[1]
Procedure:
-
Deeply anesthetize the animal according to approved institutional guidelines.[1]
-
Perfuse the animal transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Section the brain into 200-300 µm thick slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.[1]
II. Loading of this compound into Brain Tissue Slices
Materials:
-
This compound stock solution (1 mM in anhydrous DMSO).[3]
-
Pluronic F-127 (20% solution in DMSO, optional).
-
Oxygenated aCSF.
Procedure:
-
Prepare a loading solution of 5-10 µM this compound in oxygenated aCSF.[1] To aid in dye loading, you can pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in aCSF.[3]
-
Transfer the recovered brain slices to the loading solution.
-
Incubate the slices for 30-60 minutes at 32-34°C, protected from light, with continuous oxygenation.[1]
-
After incubation, transfer the slices to fresh, oxygenated aCSF at room temperature for at least 20-30 minutes to allow for de-esterification of the dye and removal of excess extracellular probe.[1] A change of aCSF after the first 10 minutes is recommended.[1]
III. Fluorescence Imaging and Data Acquisition
Equipment:
-
Confocal or multiphoton microscope equipped for live-cell imaging.[1]
-
Recording chamber for continuous perfusion of the brain slice with oxygenated aCSF.
Procedure:
-
Mount a loaded brain slice in the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.
-
Locate the region of interest for imaging.
-
Acquire baseline fluorescence images using an excitation wavelength of ~560 nm and collecting emission at ~575 nm.[1]
-
To stimulate NO production, apply agonists (e.g., NMDA, glutamate) or other experimental compounds via the perfusion system.
-
Acquire time-lapse images to monitor the change in fluorescence intensity over time.
-
At the end of the experiment, you can apply an NO donor (e.g., SNP) to determine the maximal fluorescence response and a NOS inhibitor (e.g., L-NAME) to confirm the specificity of the signal.[9]
IV. Data Analysis
-
Define regions of interest (ROIs) corresponding to individual cells or specific areas within the tissue.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Correct for photobleaching if necessary by fitting the baseline fluorescence decay to an exponential function.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient probe loading. | Increase the loading concentration of this compound (up to 10 µM) or increase the incubation time.[1] |
| Unhealthy brain slices. | Ensure proper slice preparation and recovery conditions. | |
| Incorrect microscope settings. | Check the alignment and settings of the microscope.[1] | |
| High Background | Incomplete removal of extracellular dye. | Ensure thorough washing after the loading step.[1] |
| Loading concentration is too high. | Reduce the loading concentration or incubation time.[1] | |
| Phototoxicity/Photobleaching | Excessive laser power or exposure. | Reduce the laser power and exposure time. Increase the interval between image acquisitions.[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for NO imaging with this compound in brain slices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioimaging of nitric oxide with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits [frontiersin.org]
- 7. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Signaling | Signal Transduction | Tocris Bioscience [tocris.com]
- 9. physoc.org [physoc.org]
Application of Dar-4M AM for Nitric Oxide Detection in Cardiovascular Research Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pivotal signaling molecule in the cardiovascular system, regulating a vast array of physiological processes including vasodilation, cardiomyocyte function, and platelet aggregation.[1] Dysregulation of NO bioavailability is a hallmark of numerous cardiovascular pathologies, such as hypertension, atherosclerosis, ischemia-reperfusion injury, and heart failure. Consequently, the accurate and sensitive detection of NO in relevant biological models is paramount for advancing our understanding of these diseases and for the development of novel therapeutic interventions.
Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a cell-permeable fluorescent probe designed for the real-time detection of intracellular NO.[1] Its favorable spectral properties, high sensitivity, and relative pH insensitivity make it a valuable tool for cardiovascular research.[1][2] This document provides detailed application notes and protocols for the use of this compound in various cardiovascular research models.
Principle of Detection
The detection mechanism of this compound involves a two-step process. First, the cell-permeable and non-fluorescent this compound readily crosses the cell membrane. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, yielding the membrane-impermeable and NO-reactive Dar-4M.[1][3] In the presence of NO and oxygen, Dar-4M is converted into a highly fluorescent and stable triazole derivative, Dar-4M T, which emits a bright orange fluorescence upon excitation.[1][3] The resulting fluorescence intensity is directly proportional to the intracellular NO concentration.
Key Features of this compound
-
High Sensitivity: Enables the detection of nanomolar concentrations of NO.[1][2]
-
Photostability: Allows for long-term imaging experiments with minimal photobleaching.[1]
-
Favorable Spectral Properties: With excitation and emission maxima around 560 nm and 575 nm respectively, it minimizes interference from cellular autofluorescence which is more common in the green spectrum.[1]
-
pH Insensitivity: The fluorescence of Dar-4M T is stable over a broad pH range (pH 4-12), a significant advantage over fluorescein-based NO probes.[2]
Data Presentation: Quantitative Analysis of Nitric Oxide Levels
The following tables provide examples of how to structure quantitative data obtained from experiments using this compound in various cardiovascular models. The data is presented as the mean fold change in fluorescence intensity relative to the control group ± standard error of the mean (SEM).
Table 1: Quantification of NO Production in Cultured Cardiomyocytes
| Treatment Group | Agonist/Drug (Concentration) | Fold Increase in Dar-4M T Fluorescence (Mean ± SEM) |
| Control | Vehicle (DMSO) | 1.00 ± 0.08 |
| Acetylcholine (B1216132) | 10 µM | 2.54 ± 0.21 |
| Bradykinin | 1 µM | 3.12 ± 0.29 |
| L-NAME + Acetylcholine | 100 µM + 10 µM | 1.15 ± 0.11 |
| Ischemia/Reperfusion Model | 30 min Ischemia / 60 min Reperfusion | 0.45 ± 0.06 |
| Drug X + I/R Model | 1 µM | 0.89 ± 0.09 |
Table 2: NO Detection in Isolated Pressurized Arteries
| Condition | Treatment | Fold Increase in Dar-4M T Fluorescence (Mean ± SEM) |
| Normotensive (WKY) | Basal | 1.00 ± 0.12 |
| Normotensive (WKY) | Acetylcholine (1 µM) | 4.25 ± 0.38 |
| Hypertensive (SHR) | Basal | 0.65 ± 0.09 |
| Hypertensive (SHR) | Acetylcholine (1 µM) | 1.89 ± 0.23 |
| Hypertensive (SHR) + Drug Y | Acetylcholine (1 µM) | 3.55 ± 0.31 |
Table 3: Illustrative Data for NO Levels in a Heart Failure Model (Langendorff-Perfused Heart)
| Experimental Group | Condition | Relative Dar-4M T Fluorescence Intensity (Arbitrary Units, Mean ± SEM) |
| Sham Control | Baseline | 150.5 ± 12.3 |
| Heart Failure (Post-MI) | Baseline | 85.2 ± 9.8 |
| Heart Failure + Compound Z | Baseline | 135.8 ± 11.5 |
Experimental Protocols
Protocol 1: Real-Time Imaging of Nitric Oxide in Cultured Cardiomyocytes
This protocol provides a general guideline for using this compound to visualize and quantify NO production in cultured cardiomyocytes (e.g., neonatal, adult, or iPSC-derived).[1]
Materials:
-
This compound (1 mM stock in anhydrous DMSO)[1]
-
Pluronic F-127 (20% w/v stock in anhydrous DMSO)[1]
-
Imaging Buffer (e.g., Hank's Balanced Salt Solution (HBSS) or Tyrode's solution, pH 7.2-7.4)[1]
-
Cultured cardiomyocytes on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (Ex/Em: ~560/575 nm) and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Reagent Preparation:
-
Loading Solution Preparation:
-
On the day of the experiment, prepare the this compound loading solution. For a final concentration of 5-10 µM, dilute the 1 mM this compound stock solution into the imaging buffer.[1]
-
To aid in dye loading, pre-mix the required volume of this compound stock with an equal volume of 20% Pluronic F-127 before diluting into the final volume of imaging buffer.[1]
-
Example for 1 mL of 5 µM loading solution: Mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127, then add to 990 µL of imaging buffer and vortex gently.[1]
-
-
Cell Loading:
-
Remove the culture medium from the cardiomyocytes.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.[1]
-
-
Washing and De-esterification:
-
Fluorescence Imaging:
-
Mount the dish/coverslip on the fluorescence microscope stage within the environmental chamber.
-
Acquire baseline fluorescence images.
-
Add agonists, antagonists, or test compounds as required and record the time-lapse fluorescence images.
-
Use appropriate controls, such as a NO donor (e.g., SNAP) as a positive control and a NOS inhibitor (e.g., L-NAME) as a negative control, to validate the specificity of the signal.
-
Protocol 2: Nitric Oxide Detection in Isolated Pressurized Arteries
This protocol is adapted for the ex vivo imaging of NO in intact, pressurized arteries, allowing for the study of endothelial function in a more physiologically relevant context.
Materials:
-
Isolated small arteries (e.g., mesenteric) from a model animal (e.g., Wistar-Kyoto rat, Spontaneously Hypertensive Rat)
-
Pressure myography system
-
Confocal microscope
-
This compound (5 mM stock in DMSO)
-
Pluronic F-127
-
Krebs Physiological Saline (KPS)
Procedure:
-
Artery Preparation and Mounting:
-
Isolate and mount the artery on the pressure myograph system according to standard procedures.
-
Pressurize the artery to a physiological level and allow it to equilibrate.
-
-
Dye Loading:
-
Prepare the loading solution: Add 1 µL of 5 mM this compound stock to 3 µL of Pluronic F-127 and mix well. Add this mixture to 1 mL of KPS in the myograph chamber to achieve a final concentration of 5 µM this compound.
-
Incubate the artery in the loading solution for 20 minutes.
-
Wash the artery with fresh KPS for at least 5 minutes to remove excess dye.
-
-
Imaging and Data Acquisition:
-
Position the myograph on the stage of the confocal microscope.
-
Acquire baseline fluorescence images from the endothelial and/or smooth muscle cell layers.
-
Perfuse the artery with agonists (e.g., acetylcholine to stimulate endothelial NO production) or NO donors (e.g., SNAP) and record the changes in fluorescence intensity over time.
-
Analyze the fluorescence ratio (FR/FR0) to quantify the relative changes in NO levels.
-
Protocol 3: Flow Cytometry Analysis of Intracellular Nitric Oxide
This protocol outlines the use of this compound for the quantitative analysis of NO production in a cell population using flow cytometry.[3]
Materials:
-
Suspension or adherent cells of cardiovascular origin
-
This compound (1 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or HBSS
-
Flow cytometer with appropriate laser and filters (~560 nm excitation, ~575 nm emission)
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells once with PBS or HBSS.
-
Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
-
Cell Loading:
-
Prepare a working solution of this compound (typically 5-10 µM) in the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[3]
-
-
Stimulation of NO Production:
-
Resuspend the cells in fresh, pre-warmed medium.
-
Aliquot the cell suspension into flow cytometry tubes for different treatment conditions (e.g., unstimulated control, positive control with NO donor, negative control with NOS inhibitor, and experimental groups).[3]
-
Incubate for the desired stimulation period.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Analyze the data to determine the mean fluorescence intensity for each cell population.
-
Mandatory Visualizations
Caption: Nitric Oxide Signaling Pathway in the Vasculature.
Caption: General Experimental Workflow for this compound.
Caption: Mechanism of this compound for NO Detection.
References
Measuring Nitric Oxide in Plant Cells with DAR-4M AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and measurement of nitric oxide (NO) in plant cells using the fluorescent probe DAR-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester).
Introduction
Nitric oxide (NO) is a crucial signaling molecule in plants, involved in a wide range of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1] Accurate detection and quantification of NO are essential for understanding its complex roles.[1] this compound is a cell-permeable rhodamine-based fluorescent probe designed for the detection of intracellular NO.[1][2] Upon entering the cell, it is hydrolyzed by intracellular esterases to its cell-impermeable form, DAR-4M.[2][3] In the presence of an oxidation product of NO (likely N₂O₃), the weakly fluorescent DAR-4M is converted into a highly fluorescent triazole product (DAR-4M T), which emits a distinct orange fluorescence.[1][4] This property makes it a valuable tool for real-time imaging of NO dynamics in plant cells and tissues.[1][4]
One of the key advantages of this compound is its utility across a broad pH range (4-12), making it a robust choice for various cellular environments.[5][6] This is a significant improvement over other NO probes, such as DAF-2, which are more pH-sensitive.[5] Additionally, its orange fluorescence helps to mitigate issues with green autofluorescence often encountered in biological samples.[3]
Mechanism of Action and Signaling Pathway
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Probe Properties | ||
| Excitation Wavelength (max) | ~560 nm | [5][6] |
| Emission Wavelength (max) | ~575 nm | [5][6] |
| pH Range | 4 - 12 | [5][6] |
| Detection Limit | ~10 nM | [7] |
| Working Concentrations | ||
| Stock Solution (in DMSO) | 1-5 mM | [8] |
| Final Working Concentration | 5 - 10 µM | [2][5][6] |
| Incubation Conditions | ||
| Incubation Time | 30 - 60 minutes | [2] |
| Incubation Temperature | Room Temperature or 37°C | [2] |
| Microscopy Settings | ||
| Excitation Filter | ~540-560 nm | [5][6] |
| Emission Filter | ~570-595 nm | [9] |
Experimental Protocols
General Considerations
-
Specificity: DAF-based dyes, including this compound, are not entirely specific to NO and may react with other reactive nitrogen species (RNS) or be affected by peroxidases and hydrogen peroxide.[8][10] It is crucial to include appropriate controls.
-
Controls:
-
Negative Control: Pre-incubate cells with an NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), before adding the probe.
-
Positive Control: Treat cells with a known NO donor, such as sodium nitroprusside (SNP), to confirm the probe is working.
-
Autofluorescence Control: Image unstained cells under the same conditions to assess background fluorescence.
-
-
Light Sensitivity: this compound and its fluorescent product are light-sensitive. Protect samples from light as much as possible to prevent photobleaching.
Protocol 1: Nitric Oxide Detection in Arabidopsis Protoplasts
Materials:
-
This compound (5 mM stock in anhydrous DMSO)
-
Arabidopsis protoplasts
-
W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
-
Confocal microscope
Procedure:
-
Protoplast Preparation: Isolate protoplasts from Arabidopsis leaves using your preferred method. A common method involves enzymatic digestion with cellulase (B1617823) and macerozyme.
-
Protoplast Resuspension: After isolation, gently resuspend the protoplast pellet in W5 solution to a final concentration of approximately 2 x 10⁵ cells/mL.
-
Probe Loading:
-
Add this compound stock solution to the protoplast suspension to a final concentration of 10 µM.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the protoplasts at a low speed (e.g., 100 x g) for 2 minutes.
-
Carefully remove the supernatant and gently resuspend the protoplasts in fresh W5 solution.
-
Repeat the washing step twice to ensure removal of excess probe.
-
-
Imaging:
-
Mount the protoplasts on a glass slide.
-
Observe under a confocal microscope using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.
-
Protocol 2: Nitric Oxide Imaging in Plant Roots
Materials:
-
This compound (5 mM stock in anhydrous DMSO)
-
Plant seedlings (e.g., Arabidopsis)
-
Loading buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Confocal microscope
Procedure:
-
Seedling Preparation: Grow seedlings on appropriate medium. Gently remove a seedling for imaging.
-
Probe Loading:
-
Prepare a 10 µM this compound working solution in the loading buffer.
-
Immerse the roots of the seedling in the working solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Transfer the seedling to fresh loading buffer to wash off the excess probe.
-
Wash for 15-20 minutes.
-
-
Imaging:
-
Mount the seedling in a small volume of loading buffer on a microscope slide.
-
Image the root tips and other regions of interest using a confocal microscope with appropriate filters for rhodamine (Ex: ~560 nm, Em: ~575 nm).
-
Protocol 3: Nitric Oxide Measurement in Stomatal Guard Cells
Materials:
-
This compound (5 mM stock in anhydrous DMSO)
-
Leaves from a well-watered plant (e.g., Vicia faba or Arabidopsis)
-
Epidermal peel buffer (e.g., 10 mM MES-KCl, pH 6.15)
-
Fluorescence microscope
Procedure:
-
Epidermal Peel Preparation:
-
Carefully peel a small section of the abaxial epidermis from a leaf.
-
Immediately float the peel in the epidermal peel buffer.
-
-
Probe Loading:
-
Prepare a 10 µM this compound working solution in the epidermal peel buffer.
-
Incubate the epidermal peels in this solution for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Transfer the peels to fresh buffer and wash for 15-20 minutes to remove excess probe.
-
-
Imaging:
-
Mount the epidermal peel in a drop of buffer on a microscope slide.
-
Observe the guard cells under a fluorescence microscope using a filter set appropriate for rhodamine fluorescence.
-
Quantify the fluorescence intensity of individual guard cells using image analysis software.
-
Data Analysis and Interpretation
Fluorescence intensity can be quantified using image analysis software such as ImageJ or Fiji. The mean fluorescence intensity of regions of interest (e.g., individual protoplasts, root tips, guard cells) can be measured and compared across different treatments and controls. It is important to subtract the background fluorescence from unstained samples.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | Insufficient probe loading | Increase incubation time or probe concentration. |
| Low NO production | Use a positive control (NO donor) to confirm probe activity. | |
| Photobleaching | Minimize exposure to excitation light. | |
| High background fluorescence | Incomplete washing | Increase the number and duration of washing steps. |
| Autofluorescence | Image unstained samples to determine the level of autofluorescence and subtract it from the signal. | |
| Cellular toxicity | High probe or DMSO concentration | Lower the probe concentration and ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Inconsistent results | Variation in probe loading | Ensure consistent incubation times and temperatures. |
| Cell health | Use healthy, actively growing plant material. |
Conclusion
This compound is a valuable tool for the visualization and measurement of nitric oxide in plant cells. Its broad pH stability and orange fluorescence offer advantages over other NO probes. However, careful consideration of its specificity and the use of appropriate controls are essential for obtaining accurate and reliable data. The protocols provided here offer a starting point for researchers, and optimization may be required for specific plant species and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amsbio.com [amsbio.com]
- 4. bsw3.naist.jp [bsw3.naist.jp]
- 5. Nitric Oxide (NO) Measurements in Stomatal Guard Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. Optimization of protoplast regeneration in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 10. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: High-Throughput Analysis of Intracellular Nitric Oxide Using DAR-4M AM and Flow Cytometry
Introduction
Nitric oxide (NO) is a pivotal signaling molecule involved in a vast range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its transient nature and low physiological concentrations make its accurate detection challenging. Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a cell-permeable fluorescent probe designed for the sensitive detection of intracellular NO in living cells.[1] This application note provides a comprehensive protocol for quantifying intracellular NO production using this compound in conjunction with flow cytometry, a powerful technique for single-cell analysis.
Principle of Detection
The detection of intracellular NO with this compound is a two-step process.[1] First, the non-fluorescent and cell-permeable this compound molecule diffuses across the cell membrane into the cytoplasm.[1][2] Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting the molecule into its cell-impermeable form, DAR-4M.[1][3] This traps the probe within the cell. Subsequently, in the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form a highly fluorescent and stable triazole derivative, DAR-4M T.[1][3] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO and can be readily measured by flow cytometry.[1]
DAR-4M offers significant advantages over other NO probes, such as greater photostability and less pH dependence within the physiological range (pH 4-12).[1][3][4]
Quantitative Data Summary
The successful application of this protocol relies on optimized concentrations and instrument settings. The tables below provide a summary of key quantitative parameters.
Table 1: this compound Probe Specifications
| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | Diaminorhodamine-4M Acetoxymethyl Ester | [1] |
| Excitation (Max) | ~560 nm | [1][2] |
| Emission (Max) | ~575 nm | [1][2] |
| Fluorescence Color | Orange | [1] |
| Detection Limit | ~10 nM | [5] |
| pH Stability | Effective in pH range 4-12 | [3][4] |
| Primary Application | Intracellular Nitric Oxide Detection |[3] |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Concentration | 1 x 10⁶ cells/mL | Ensure a single-cell suspension for accurate flow cytometry.[1] |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Aliquot and store at -20°C, protected from light.[6] |
| This compound Working Conc. | 5 - 10 µM | Optimal concentration may vary by cell type.[2][7] |
| Incubation Time (Loading) | 20 - 60 minutes at 37°C | Protect from light during incubation.[8][9] |
| NO Donor (Positive Control) | 100 µM SNAP or 10 µM DEA/NONOate | Used to confirm probe activity and cell response.[1] |
| NO Scavenger (Negative Control) | 200 µM cPTIO | Used to confirm the specificity of the signal to NO.[10] |
| Centrifugation Speed | 300 - 400 x g for 5 minutes | For washing and pelleting cells.[1] |
Table 3: Example Flow Cytometer Configuration
| Parameter | Setting | Notes |
|---|---|---|
| Excitation Laser | 561 nm (Yellow-Green) | A laser line close to the 560 nm excitation maximum is ideal.[1] |
| Emission Filter | 585/42 nm Bandpass Filter | Captures the peak orange fluorescence from DAR-4M T.[1] |
| Events to Collect | 10,000 - 50,000 events | Ensures statistically significant data for analysis.[1] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for staining cells with this compound and analyzing them via flow cytometry.
Materials
-
This compound (e.g., from Sigma-Aldrich, Cayman Chemical)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium appropriate for your cells
-
Suspension or adherent cells for analysis
-
NO donor (e.g., SNAP, DEA/NONOate) for positive control
-
NO scavenger (e.g., cPTIO) for negative control
-
Flow cytometer with ~561 nm laser and appropriate emission filters[1]
Experimental Workflow
Step-by-Step Methodology
1. Reagent Preparation
-
This compound Stock Solution (1-5 mM): Dissolve this compound powder in anhydrous DMSO.[6] For example, dissolving 1 mg in ~0.32 mL of DMSO yields a 5 mM solution. Aliquot into single-use tubes and store at -20°C, protected from light and moisture.[5][6]
-
This compound Working Solution (5-10 µM): Immediately before use, dilute the stock solution into pre-warmed cell culture medium or buffer to the final desired concentration.[1]
2. Cell Preparation
-
Suspension Cells: Harvest cells by centrifugation (300-400 x g, 5 min), wash once with PBS, and resuspend in pre-warmed medium at a concentration of 1 x 10⁶ cells/mL.[1]
-
Adherent Cells: Detach cells using a gentle method (e.g., trypsinization).[1] Neutralize the trypsin, centrifuge, wash once with PBS, and resuspend in pre-warmed medium at 1 x 10⁶ cells/mL.
3. Cell Loading with this compound
-
Add the this compound working solution to the cell suspension.
-
Incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell type and experimental conditions.
4. Washing
-
After incubation, pellet the cells by centrifugation (300-400 x g, 5 min).[1]
-
Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove extracellular probe.[1]
-
Resuspend the cells in fresh, pre-warmed medium.
5. Stimulation of NO Production
-
Aliquot the cell suspension into flow cytometry tubes for different experimental conditions.
-
Unstimulated Control: Cells in medium only.[1]
-
Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP).[1]
-
Negative Control: Pre-incubate cells with an NO scavenger (e.g., cPTIO) before adding the NO stimulus.
-
Experimental Samples: Treat cells with your specific experimental compounds.
-
-
Incubate for the desired stimulation period at 37°C, protected from light.
6. Final Wash and Resuspension
-
Following the stimulation period, wash the cells once with PBS.[1]
-
Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.[1]
7. Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer using the appropriate excitation laser and emission filters (see Table 3).[1]
-
Acquire data, collecting a sufficient number of events (e.g., 10,000-50,000) for robust analysis.[1]
-
For data analysis, first use forward and side scatter plots to gate on the live, single-cell population, excluding debris and doublets.
-
Analyze the fluorescence intensity (e.g., in the PE or a similar channel) of the gated population. The shift in the fluorescence histogram compared to the unstimulated control indicates the level of NO production.
Considerations and Troubleshooting
-
Specificity: While sensitive, DAR-4M may also react with other reactive nitrogen species (RNS), not just NO.[6][11] The use of an NO scavenger like cPTIO is crucial to confirm the specificity of the signal.
-
Autofluorescence: If high cellular autofluorescence is an issue in the green spectrum, DAR-4M's orange emission provides a distinct advantage.[2]
-
Low Signal: If the fluorescent signal is weak, try increasing the this compound concentration or extending the loading/stimulation incubation times. Ensure the NO donor in the positive control is active.
-
High Background: Ensure adequate washing to remove all extracellular probe. Perform a "probe-only" control (cells without probe) to assess background autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Nitric Oxide (NO) Assay Kit | ABIN2345133 [antibodies-online.com]
- 10. Application of flow cytometry with a fluorescent dye to measurement of intracellular nitric oxide in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Well Plate Reader Assay with DAR-4M AM
For the Quantitative Analysis of Intracellular Nitric Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a multitude of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its roles in cellular function and for the development of novel therapeutics.[1] DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe specifically designed for the detection of NO in living cells.[1][2] This application note provides a comprehensive protocol for the use of this compound in a multi-well plate reader format, enabling quantitative analysis of intracellular NO production.
This compound is a non-fluorescent molecule that readily traverses the cell membrane.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive DAR-4M form within the cytoplasm.[1][3] In the presence of nitric oxide and oxygen, DAR-4M is converted to the highly fluorescent triazole derivative, DAR-4M T.[1][4] This reaction leads to a significant increase in fluorescence intensity, which can be quantified using a multi-well plate reader. DAR-4M offers several advantages over other NO probes, including greater photostability and less pH dependence within the physiological range.[1][4] The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm, emitting an orange fluorescence.[1][3]
Principle of Detection
The detection of intracellular nitric oxide by this compound is a two-step process. First, the cell-permeable this compound diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester group, rendering the molecule, now DAR-4M, cell-impermeable and effectively trapping it. In the second step, the non-fluorescent DAR-4M reacts with nitric oxide (NO) in the presence of oxygen to form the stable and highly fluorescent triazole derivative, DAR-4M T. The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.
References
Application Notes: Co-staining with DAF-4M AM and Other Fluorescent Probes
Introduction
DAF-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe designed for the detection of intracellular nitric oxide (NO).[1][2] Upon entry into the cell, intracellular esterases cleave the acetoxymethyl ester group, rendering the molecule, now DAF-4M, cell-impermeable.[1] In the presence of nitric oxide and oxygen, DAF-4M is converted to a highly fluorescent triazole form, which emits a bright orange-red fluorescence.[1][3] This probe offers several advantages, including a longer emission wavelength which minimizes interference from cellular autofluorescence, and stable fluorescence in a wide pH range (4-12).[1][3]
Co-staining with DAF-4M AM and other fluorescent probes allows for the simultaneous investigation of nitric oxide production in relation to other critical cellular events such as changes in mitochondrial health, calcium signaling, and the generation of other reactive species. This multiparametric approach provides a more comprehensive understanding of the complex interplay between different signaling pathways.
Principles of Co-Staining with DAF-4M AM
Successful co-staining relies on several key considerations:
-
Spectral Compatibility: The excitation and emission spectra of the chosen probes should have minimal overlap to prevent signal bleed-through. DAF-4M AM, with its excitation and emission maxima around 560 nm and 575 nm respectively, is well-suited for combination with blue, green, and far-red fluorescent probes.[1][4]
-
Cellular Localization: The probes should ideally accumulate in different subcellular compartments if they are spectrally similar, or their signals must be distinguishable by imaging software.
-
Loading and Incubation Conditions: The loading protocols for each dye must be compatible. This may involve sequential loading to prevent interference between the probes during uptake and activation.
-
Probe Specificity: It is important to be aware of the specificity of each probe. While DAF-4M AM is a valuable tool, some studies suggest it may also react with other reactive nitrogen species (RNS) and not exclusively with NO.[5][6] Therefore, results should be interpreted with this in mind, and appropriate controls are essential.
Data Presentation: Properties of DAF-4M AM and Compatible Probes
The following table summarizes the key characteristics of DAF-4M AM and a selection of fluorescent probes suitable for co-staining experiments.
| Probe | Target | Excitation Max (nm) | Emission Max (nm) | Recommended Working Concentration | Notes |
| DAF-4M AM | Nitric Oxide (NO) | ~560 | ~575 | 5 - 10 µM | Cell-permeable. Fluorescence is pH-insensitive (pH 4-12).[1][3] |
| MitoTracker Green FM | Mitochondrial Mass | ~490 | ~516 | 100 nM | Stains mitochondria regardless of membrane potential.[7][8] |
| TMRE | Mitochondrial Membrane Potential (ΔΨm) | ~549 | ~574 | 20 - 100 nM | Accumulates in active mitochondria. Spectral overlap requires careful filter selection or sequential imaging. |
| Fura-2 AM | Intracellular Calcium (Ca²⁺) | ~340 / ~380 | ~505 | 1 - 5 µM | Ratiometric UV-excitable probe.[9][10] Requires a UV light source. |
| MitoSOX Red | Mitochondrial Superoxide (O₂⁻) | ~510 | ~580 | 1 - 5 µM | Significant spectral overlap with DAF-4M AM. Co-staining is challenging and not recommended without advanced spectral imaging techniques.[7][11] |
| Hoechst 33342 | Nucleus (DNA) | ~350 | ~461 | 1 - 5 µg/mL | Common nuclear counterstain. Spectrally distinct from DAF-4M AM. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to DAF-4M AM staining and co-staining workflows.
Caption: A simplified signaling pathway illustrating the link between Ca²⁺ release and NO production.
Caption: Mechanism of intracellular NO detection using DAF-4M AM.
Caption: A sequential loading workflow for co-staining experiments.
Experimental Protocols
Note: The following protocols are general guidelines. Optimal conditions, including probe concentrations and incubation times, should be determined empirically for each cell type and experimental setup.
Protocol 1: Co-staining for Nitric Oxide (DAF-4M AM) and Mitochondrial Mass (MitoTracker Green FM)
This protocol is designed for simultaneous visualization of NO production and the mitochondrial network.
Materials:
-
DAF-4M AM (5 mM stock in DMSO)
-
MitoTracker Green FM (1 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Reagent Preparation:
-
Prepare a 10 µM DAF-4M AM working solution by diluting the 5 mM stock solution in HBSS.
-
Prepare a 100 nM MitoTracker Green FM working solution by diluting the 1 mM stock solution in HBSS.
-
Optional: A combined loading solution can be prepared, but sequential loading is often recommended to ensure optimal uptake of each probe.
-
-
Cell Loading (Sequential Method):
-
Remove culture medium and wash cells once with pre-warmed HBSS.
-
Add the 10 µM DAF-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed HBSS.
-
Add the 100 nM MitoTracker Green FM working solution and incubate for 15-30 minutes at 37°C, protected from light.[7]
-
Wash the cells twice with pre-warmed HBSS.
-
-
Imaging:
Protocol 2: Co-staining for Nitric Oxide (DAF-4M AM) and Intracellular Calcium (Fura-2 AM)
This protocol allows for the correlation of NO production with changes in intracellular calcium concentration. It requires a microscope equipped with a UV light source and appropriate filter sets for ratiometric imaging.
Materials:
-
DAF-4M AM (5 mM stock in DMSO)
-
Fura-2 AM (1-5 mM stock in DMSO)[9]
-
Pluronic F-127 (20% w/v in DMSO) (optional, aids in dye solubilization)[9]
-
HBSS or other suitable imaging buffer
Procedure:
-
Reagent Preparation:
-
Prepare a Fura-2 AM loading solution (final concentration 1-5 µM) in HBSS. If using Pluronic F-127, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[9]
-
Prepare a 10 µM DAF-4M AM working solution in HBSS.
-
-
Cell Loading (Sequential Method):
-
Remove culture medium and wash cells once with pre-warmed HBSS.
-
Add the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9][12]
-
Wash the cells twice with pre-warmed HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM.[9]
-
Add the 10 µM DAF-4M AM working solution and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS.
-
-
Imaging:
-
Mount the coverslip or place the dish on the microscope stage.
-
Acquire images sequentially:
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Probe concentration too low. | Increase the working concentration of the probe(s) within the recommended range. |
| Incomplete de-esterification of AM ester. | Increase the post-loading incubation time to allow for complete enzymatic cleavage. | |
| Low level of target molecule (e.g., NO). | Use a positive control (e.g., an NO donor like SNP for DAF-4M AM) to confirm probe functionality. | |
| High Background Fluorescence | Probe concentration too high. | Decrease the working concentration. |
| Incomplete washing. | Ensure thorough washing (3-4 times) after probe loading. | |
| Cell death/leakage. | Check cell viability. Use lower probe concentrations or shorter incubation times. | |
| Signal Bleed-through | Spectral overlap between probes. | Use appropriate narrow band-pass filters. Acquire images for each channel sequentially, not simultaneously. |
| Phototoxicity/Photobleaching | Excessive light exposure. | Reduce excitation light intensity and exposure time. Use a more sensitive camera. |
References
- 1. DAR-4M AM (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 3. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. abpbio.com [abpbio.com]
- 10. hellobio.com [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. moodle2.units.it [moodle2.units.it]
Live Imaging of Nitric Oxide Release Using DAR-4M AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive detection and real-time imaging of intracellular nitric oxide (NO) release using the fluorescent probe, DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester).
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The ability to accurately detect and quantify intracellular NO in real-time is essential for understanding its complex roles in cellular function and for the development of novel therapeutics. This compound is a cell-permeable fluorescent probe specifically designed for this purpose, offering high sensitivity and specificity for NO.[2]
Principle of Detection
The detection of intracellular NO by this compound is a two-step process.[1] First, the cell-permeable this compound molecule readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable form, DAR-4M, thus trapping it within the cytoplasm.[1][3] In its native state, DAR-4M is weakly fluorescent. However, in the presence of NO and oxygen, it undergoes a chemical transformation to form a highly fluorescent and stable triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1][4] The intensity of this fluorescence is directly proportional to the intracellular NO concentration.[1]
Key features of this compound include its high sensitivity, with a detection limit in the nanomolar range, photostability for long-term imaging, and fluorescence that is independent of pH in the physiological range.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound.
Table 1: Chemical and Spectral Properties of DAR-4M and this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Primary Application | Excitation Max (nm) | Emission Max (nm) |
| DAR-4M | C₂₅H₂₆N₄O₃ | 430.50 | Detection of extracellular NO | ~560 | ~575 |
| This compound | C₂₈H₃₁IN₄O₅ | 630.47 | Detection of intracellular NO | ~560 | ~575 |
Table 2: Recommended Staining and Experimental Parameters
| Parameter | Recommended Value | Notes |
| Stock Solution Preparation | ||
| This compound Stock Concentration | 1-5 mM | Dissolve in anhydrous DMSO.[6] |
| Pluronic F-127 Stock Concentration | 20% (w/v) | Dissolve in anhydrous DMSO to aid in dye dispersion.[2] |
| Cell Loading | ||
| Working Concentration | 5-10 µM | Dilute from stock solution into imaging buffer or serum-free medium.[2][6] |
| Incubation Time | 30-60 minutes | At 37°C, protected from light.[2][3][6] |
| De-esterification | ||
| Incubation Time | 15-30 minutes | At 37°C, to allow for complete hydrolysis of the AM ester.[2][6] |
| Imaging | ||
| Excitation Wavelength | ~560 nm | Use a filter set appropriate for rhodamine dyes.[2] |
| Emission Wavelength | ~575 nm |
Signaling Pathways and Detection Mechanism
The production of nitric oxide is a complex process involving multiple signaling pathways. A common pathway involves the activation of nitric oxide synthase (NOS) enzymes.
Caption: Key nitric oxide signaling pathway in a cell.
The mechanism of NO detection by this compound is illustrated below.
Caption: Mechanism of intracellular NO detection by this compound.
Experimental Protocols
The following protocols provide a general framework for live-cell imaging of nitric oxide using this compound. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO).[2] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[2]
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[2]
-
Imaging Buffer: A common choice is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer. Ensure the buffer is pre-warmed to 37°C before use.
Staining Protocol for Adherent Cells
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes or coverslips).
-
Loading Solution Preparation: Prepare the this compound loading solution to a final concentration of 5-10 µM in pre-warmed imaging buffer or serum-free medium.[6] To aid in dye loading, pre-mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[2]
-
Cell Loading: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2][6]
-
Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any excess probe.[2][6]
-
De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[2][6]
Staining Protocol for Suspension Cells
-
Cell Harvesting: Harvest cells and centrifuge at a low speed (e.g., 300-400 x g for 5 minutes).[1]
-
Cell Washing: Discard the supernatant and resuspend the cell pellet in pre-warmed imaging buffer. Wash the cells twice by centrifugation and resuspension.[3]
-
Cell Concentration: Resuspend the cells in the imaging buffer to a concentration of 1 x 10⁶ cells/mL.[1]
-
Probe Loading: Add the this compound working solution (final concentration of 5-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]
-
Washing: Centrifuge the cells to remove the loading solution, and wash the cell pellet twice with fresh buffer.[3]
-
Resuspension: Resuspend the final cell pellet in the desired buffer for analysis.
Real-Time Fluorescence Imaging
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a sensitive camera and an environmental chamber to maintain cells at 37°C.[2]
-
Filter Set: Use a filter set appropriate for rhodamine dyes, with an excitation wavelength of approximately 560 nm and an emission wavelength of around 575 nm.[2]
-
Image Acquisition: Acquire baseline fluorescence images before stimulating the cells.
-
Stimulation of NO Production (Optional): Treat cells with the experimental compound(s) to induce NO production.
-
Time-Lapse Imaging: Acquire images at various time points to monitor the change in fluorescence intensity, which is proportional to the intracellular NO concentration.
Experimental Workflow
The general workflow for a live-cell imaging experiment to detect nitric oxide release is outlined below.
References
Illuminating Nitric Oxide Dynamics: A Guide to DAR-4M AM Imaging
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the sensitive detection of intracellular nitric oxide (NO) using the fluorescent probe DAR-4M AM. This guide outlines the optimal microscopy filter set, experimental procedures, and data analysis strategies to empower your research into the multifaceted roles of NO in cellular signaling.
Nitric oxide is a transient and highly reactive signaling molecule implicated in a vast array of physiological and pathological processes. Its accurate and sensitive detection is paramount to understanding its cellular functions. This compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe that offers a robust solution for imaging intracellular NO. Once inside the cell, it is hydrolyzed by intracellular esterases to the membrane-impermeant DAR-4M. In the presence of NO and oxygen, the non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1][2][3] This reaction provides a direct and quantifiable measure of intracellular NO production.
Optimal Microscopy Filter Set for this compound Imaging
The selection of an appropriate filter set is critical for maximizing the signal-to-noise ratio and obtaining high-quality images. Based on the spectral properties of the fluorescent product DAR-4M T, a filter set suitable for rhodamine-based dyes is recommended.
The key spectral characteristics of DAR-4M T are:
Therefore, the ideal filter set for this compound imaging should consist of:
-
Excitation Filter: A bandpass filter centered around 560 nm (e.g., 560/20 nm). This will selectively excite the DAR-4M T fluorophore.
-
Dichroic Mirror: A longpass dichroic mirror with a cut-on wavelength between the excitation and emission peaks (e.g., 570 nm). This mirror will reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector.
-
Emission Filter: A bandpass filter centered around 575 nm (e.g., 585/40 nm or a longpass filter starting from ~570 nm). This will isolate the fluorescence signal from DAR-4M T while blocking any stray excitation light and background noise.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with this compound, providing a quick reference for experimental design and data interpretation.
| Parameter | Value | Notes |
| Excitation Maximum (Ex max) | ~560 nm | The peak wavelength for exciting the fluorescent product, DAR-4M T.[1][4] |
| Emission Maximum (Em max) | ~575 nm | The peak wavelength of the emitted fluorescence from DAR-4M T.[1][4] |
| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength.[4] |
| Fluorescence Quantum Yield (Φ) | 0.42 | The efficiency of converting absorbed light into emitted fluorescence.[4] |
| Recommended Working Concentration | 1 - 10 µM | The optimal concentration may vary depending on the cell type and experimental conditions.[3][4] |
| Detection Limit | ~7 nM | The lowest concentration of NO that can be reliably detected.[5] |
| Optimal pH Range | 4 - 12 | DAR-4M exhibits stable fluorescence across a broad pH range.[4][6] |
Experimental Protocols
This section provides a detailed methodology for intracellular NO imaging using this compound.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light.[2]
-
Pluronic F-127 Stock Solution (20% w/v): To aid in the dispersion of the lipophilic this compound in aqueous media, a stock solution of Pluronic F-127 can be prepared by dissolving 200 mg in 1 mL of anhydrous DMSO. Store at room temperature.[2]
-
Imaging Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended. Ensure the buffer is pre-warmed to 37°C before use.
Cell Preparation and Staining
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Probe Loading Solution: Prepare a fresh loading solution by diluting the this compound stock solution to a final concentration of 1-10 µM in pre-warmed imaging buffer. To improve solubility, the required volume of this compound stock can be pre-mixed with an equal volume of 20% Pluronic F-127 before adding to the buffer.[2]
-
Cell Loading: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2] The optimal loading time should be determined empirically for each cell type.
-
Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any extracellular probe.[2]
-
De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C. This allows for the complete cleavage of the AM ester group by intracellular esterases, trapping the probe inside the cells.[2]
Fluorescence Imaging
-
Microscope Setup: Use a fluorescence microscope equipped with the appropriate filter set for DAR-4M T (Excitation: ~560 nm, Emission: ~575 nm) and a sensitive camera.[2][7] Maintain the cells at 37°C using a stage-top incubator or a heated stage.
-
Image Acquisition:
-
Acquire a baseline fluorescence image before applying any stimulus.
-
To induce NO production, add the desired agonist or experimental compound to the imaging chamber.
-
For control experiments, consider using an NO donor (e.g., SNAP or DEA/NONOate) as a positive control and an NO synthase inhibitor (e.g., L-NAME) or an NO scavenger (e.g., carboxy-PTIO) as a negative control.[1]
-
Capture images at regular intervals to monitor the change in fluorescence intensity over time.
-
Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times.[2]
-
Data Analysis
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) in each image.
-
Background Subtraction: Measure the background fluorescence in a region without cells and subtract it from the fluorescence intensity of the cells.
-
Data Normalization: Normalize the fluorescence intensity of each time point to the baseline fluorescence (F/F₀) to represent the fold change in NO production.
-
Statistical Analysis: Perform appropriate statistical analysis to compare the changes in fluorescence between different experimental groups.
Visualizing the Process
To further clarify the experimental process and the underlying mechanism, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Quantitative Analysis of Intracellular Nitric Oxide Production using Dar-4M AM Fluorescence
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods for elucidating its complex roles in cellular signaling. Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe that has emerged as a valuable tool for the real-time, quantitative assessment of intracellular NO production in living cells. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the effective use of this compound for the quantitative analysis of NO-dependent signaling pathways.
This compound is a non-fluorescent molecule that readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive Dar-4M form within the cytoplasm. In the presence of NO and oxygen, Dar-4M is converted to the highly fluorescent and stable triazole derivative, Dar-4M T, which exhibits a strong orange fluorescence. The intensity of this fluorescence is directly proportional to the concentration of intracellular NO, allowing for its quantification using techniques such as fluorescence microscopy and flow cytometry. Key advantages of this compound include its high sensitivity, with a detection limit in the nanomolar range, greater photostability compared to other fluorescent NO probes, and its utility across a broad pH range (pH 4-12).[1][2]
Principle of this compound-Based NO Detection
The detection of intracellular NO using this compound is a two-step process that results in a significant "turn-on" fluorescent signal.
-
Cellular Uptake and Activation: The cell-permeable this compound passively enters the cell.
-
Esterase Cleavage: Intracellular esterases hydrolyze the AM ester group, rendering the molecule, now Dar-4M, cell-impermeable and trapping it within the cytoplasm.
-
Reaction with Nitric Oxide: In the presence of NO and oxygen, the non-fluorescent Dar-4M undergoes a chemical reaction to form the highly fluorescent triazole derivative, Dar-4M T.
-
Fluorescence Emission: The resulting Dar-4M T can be excited at approximately 560 nm and emits a strong orange fluorescence at around 575 nm.
Mechanism of intracellular NO detection by this compound.
Quantitative Data Summary
The following tables summarize quantitative data on this compound fluorescence intensity from various studies. This data provides a reference for expected changes in fluorescence in response to different stimuli and in different cell types.
| Cell Type | Treatment | Fold Increase in Fluorescence (Mean ± SEM) | Reference |
| HEK-293T (nNOS transfected) | Ionomycin | 3 to 4-fold | [1] |
| Rat Mesenteric Artery | 1 µM Acetylcholine (ACh) | 1.8 ± 0.2 | [3] |
| Rat Mesenteric Artery | 10 µM SNAP (NO Donor) | 5.3 ± 0.8 | [3] |
| Cell-free | 10 µM SNAP (NO Donor) | 1.3 ± 0.1 | [3] |
Table 1: Fold increase in this compound fluorescence in response to various stimuli.
| Cell Line | Basal NO Production (Relative Fluorescence Units) | Stimulated NO Production (Relative Fluorescence Units) | Stimulant |
| Bovine Aortic Endothelial Cells (BAECs) | Low | High | Acetylcholine (ACh) |
| RAW 264.7 Macrophages | Very Low | Very High | Lipopolysaccharide (LPS) & Interferon-γ (IFN-γ) |
| PC12 (Neuronal-like) | Moderate | High | N-methyl-D-aspartate (NMDA) |
Table 2: Qualitative comparison of basal and stimulated intracellular NO production in different cell lines measured with this compound.
| Compound | Action | Effect on this compound Fluorescence |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | NOS Inhibitor | Decreases agonist-induced fluorescence |
| Carboxy-PTIO | NO Scavenger | Decreases fluorescence |
| Sodium Nitroprusside (SNP) | NO Donor | Increases fluorescence in a dose-dependent manner |
| S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | NO Donor | Increases fluorescence |
Table 3: Common pharmacological agents used to modulate and validate this compound fluorescence signals.
Experimental Protocols
Protocol 1: Intracellular NO Detection in Adherent Cells using Fluorescence Microscopy
This protocol outlines the steps for staining adherent cultured cells with this compound to visualize and quantify intracellular NO production.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cultured adherent cells on glass-bottom dishes or coverslips
-
NO donor (e.g., SNAP) or agonist (e.g., acetylcholine) for positive control
-
NOS inhibitor (e.g., L-NAME) for negative control
-
Fluorescence microscope with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~575 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Immediately before use, dilute the this compound stock solution in pre-warmed PBS or serum-free medium to a final working concentration of 5-10 µM.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging platform.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual medium.
-
-
Probe Loading:
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells two to three times with warm PBS to remove any extracellular probe.
-
Add fresh, pre-warmed PBS or culture medium to the cells.
-
-
De-esterification:
-
Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.
-
-
Stimulation of NO Production (Optional):
-
To measure stimulated NO production, add the NO donor or agonist of interest to the cells at the desired concentration.
-
For negative controls, pre-incubate cells with a NOS inhibitor like L-NAME for 30-60 minutes before adding the stimulus.
-
-
Image Acquisition:
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Acquire images at different time points to monitor the change in fluorescence intensity.
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of individual cells or regions of interest.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in NO production.
-
References
- 1. A homogeneous fluorescent cell-based assay for detection of heterologously expressed nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. Tracking endothelium-dependent NO release in pressurized arteries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dar-4M AM Live-Cell Imaging
Welcome to the technical support center for Dar-4M AM. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during live-cell imaging experiments, with a specific focus on mitigating phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe used for the detection of intracellular nitric oxide (NO). Once inside the cell, it is hydrolyzed by intracellular esterases to its cell-impermeable form, Dar-4M. In the presence of NO, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, emitting an orange fluorescence. This reaction enables the sensitive detection and imaging of NO production in living cells.
Q2: What are the excitation and emission wavelengths for the NO-bound form of Dar-4M?
A2: The nitric oxide-bound form of Dar-4M (Dar-4M T) has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][2]
Q3: What is phototoxicity and how does it affect my live-cell imaging experiments with this compound?
A3: Phototoxicity refers to the damage caused to cells by the light used for fluorescence excitation. This damage is often mediated by the production of reactive oxygen species (ROS) by the excited fluorophore.[3][4][5] In the context of this compound imaging, phototoxicity can manifest as altered cellular morphology, cell stress, apoptosis, and ultimately, cell death, all of which can compromise the validity of your experimental results.[4]
Q4: Is this compound specific to nitric oxide?
A4: While this compound is a valuable tool for detecting reactive nitrogen species (RNS), it is not entirely specific to nitric oxide (NO).[6][7] Its fluorescence can be influenced by the presence of other RNS. Therefore, it is crucial to use appropriate controls, such as nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) or NO scavengers (e.g., carboxy-PTIO), to confirm that the observed signal is indeed from NO.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid signal fading (Photobleaching) | Excessive excitation light intensity or duration. | - Reduce laser power to the minimum required for a detectable signal (e.g., start at 1-5% of maximum).- Use the shortest possible exposure time (e.g., 50-200 ms).- Increase the time interval between acquisitions.[8] |
| Cellular stress or death observed after imaging | Phototoxicity: High excitation light dose. | - Optimize Illumination: Follow the photobleaching reduction strategies above, as they also reduce phototoxicity.- Use Antioxidants: Supplement the imaging medium with ROS scavengers like Ascorbic Acid (100-500 µM) or Trolox (100-300 µM).[9][10][11]- Reduce Probe Concentration: Perform a titration to find the lowest effective this compound concentration (starting range 5-10 µM).[12] |
| Weak or no fluorescent signal | - Low NO production: Cells are not producing detectable levels of NO.- Suboptimal probe loading: Insufficient probe concentration or incubation time.- Incomplete de-esterification: The AM ester group is not being cleaved. | - Positive Control: Use a known NO donor (e.g., SNAP) to confirm probe functionality.- Optimize Loading: Increase incubation time (30-60 minutes is typical) or perform a concentration titration of this compound.- Allow for De-esterification: After washing out the probe, incubate cells in fresh medium for 15-30 minutes to ensure complete cleavage of the AM group.[1] |
| High background fluorescence | - Incomplete washout of probe. - Cellular autofluorescence. - Phenol (B47542) red in the imaging medium. | - Wash cells thoroughly (2-3 times) with fresh buffer after loading.- Image a control sample of unstained cells to determine the level of autofluorescence.- Use a phenol red-free imaging medium.[8] |
Strategies to Reduce this compound Phototoxicity
The primary mechanism of phototoxicity is the generation of reactive oxygen species (ROS). Therefore, mitigation strategies focus on reducing the total light dose delivered to the sample and scavenging these harmful ROS.
Optimization of Imaging Parameters
The most direct way to reduce phototoxicity is to minimize the amount of excitation light hitting your cells.
| Parameter | Recommendation | Rationale |
| Excitation Intensity | Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. | Reduces the rate of fluorophore excitation and subsequent ROS generation. |
| Exposure Time | Use the shortest possible exposure time. | Minimizes the duration of light exposure for each captured frame. |
| Time Interval | Increase the time between image acquisitions to the longest interval that still captures the dynamics of the biological process. | Reduces the cumulative light dose over the course of the experiment. |
| Detector Sensitivity | Use a highly sensitive detector (e.g., sCMOS or EMCCD camera). | Allows for the use of lower excitation power while maintaining a good signal.[13] |
| Illumination Overhead | Use hardware synchronization (e.g., TTL triggering) between the light source and the camera. | Ensures that the sample is only illuminated when the camera is actively acquiring an image, eliminating "illumination overhead" which can be a significant source of phototoxicity.[3] |
Use of Antioxidants and Scavengers
Supplementing the imaging medium with antioxidants can effectively neutralize photogenerated ROS.
| Antioxidant | Recommended Concentration | Key Findings |
| Ascorbic Acid (Vitamin C) | 100 - 500 µM | Significantly reduces photodamage in mitotic cells without cytotoxic side effects at these concentrations.[9][14][15] |
| Trolox | 100 - 300 µM | A derivative of Vitamin E that has been shown to reduce photobleaching and increase the fraction of cells entering mitosis after irradiation.[10][11] |
| N-Acetylcysteine (NAC) | Varies by application, often in the mM range for other uses. | A precursor to the antioxidant glutathione; can be used to mitigate oxidative stress.[16][17] |
Note: The optimal concentration of any antioxidant should be determined empirically for your specific cell type and experimental conditions to avoid any potential off-target effects.
Experimental Protocols
Protocol 1: Standard Live-Cell Imaging with this compound
This protocol provides a general procedure for loading cultured cells with this compound and preparing them for imaging.
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, prepare a working solution of 5-10 µM this compound in a suitable buffer (e.g., HBSS) or serum-free, phenol red-free medium.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with the pre-warmed buffer.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells 2-3 times with fresh, pre-warmed buffer to remove any excess probe.
-
De-esterification: Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[1]
-
Imaging: Proceed with fluorescence imaging using the optimized parameters to minimize phototoxicity.
Protocol 2: Quantitative Assessment of Phototoxicity
This protocol allows for the quantification of phototoxicity by assessing cell viability after imaging.
-
Cell Preparation and Staining: Prepare multiple identical samples of cells stained with this compound as described in Protocol 1.
-
Experimental Groups:
-
Control Group 1 (No Imaging): Cells stained with this compound but not exposed to excitation light.
-
Control Group 2 (Imaging, No Probe): Unstained cells exposed to the same imaging conditions as the experimental group.
-
Experimental Group: Cells stained with this compound and subjected to your standard imaging protocol.
-
(Optional) Antioxidant Group: Cells stained with this compound and imaged in the presence of an antioxidant (e.g., 500 µM Ascorbic Acid).
-
-
Imaging: Expose the relevant groups to the desired imaging protocol (e.g., time-lapse imaging for a set duration).
-
Cell Viability Assay:
-
Immediately after imaging, add a live/dead cell stain (e.g., Propidium Iodide and Hoechst 33342) to all samples.[18]
-
Incubate according to the manufacturer's instructions.
-
-
Quantification:
-
Acquire images of the live/dead stained cells.
-
Quantify the percentage of dead cells (Propidium Iodide positive) in each group.
-
A significant increase in cell death in the experimental group compared to the control groups indicates phototoxicity.
-
Visualizations
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Logical workflow for minimizing this compound phototoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Quantitative determination of the reduction of phototoxicity and photobleaching by controlled light exposure microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. focusonmicroscopy.org [focusonmicroscopy.org]
- 12. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 13. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 14. researchgate.net [researchgate.net]
- 15. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Live-cell imaging; cell death assay [protocols.io]
Dar-4M AM specificity for nitric oxide versus reactive nitrogen species
This guide is for researchers, scientists, and drug development professionals using DAR-4M AM for the detection of nitric oxide (NO). It provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to address issues related to the probe's specificity for nitric oxide versus other reactive nitrogen species (RNS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of NO detection by this compound?
This compound is a cell-permeable probe designed for detecting intracellular nitric oxide. The process occurs in two main steps:
-
Intracellular Trapping: The cell-permeable this compound crosses the cell membrane. Inside the cell, ubiquitous esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M form, which is trapped in the cytoplasm.[1]
-
Fluorescent Reaction: The now active, non-fluorescent DAR-4M molecule reacts with nitric oxide (NO) in the presence of oxygen.[1][2] This reaction forms a stable and highly fluorescent triazole derivative (DAR-4M T), which emits a bright orange fluorescence.[1] The intensity of this fluorescence is directly proportional to the amount of NO generated.[1]
Q2: How specific is this compound for nitric oxide (NO) compared to other reactive species?
This compound exhibits good selectivity for NO but its specificity can be complex in a biological environment. In cell-free systems, DAR-4M does not show a direct fluorescent response to several other common reactive nitrogen species (RNS) and reactive oxygen species (ROS) on its own.[3][4][5] However, its response to NO can be influenced by the presence of other molecules.[3][4]
Q3: Does this compound react with peroxynitrite (ONOO⁻), superoxide (B77818) (O₂⁻), or hydrogen peroxide (H₂O₂)?
Studies have shown that DAR-4M does not produce a fluorescent signal when exposed to superoxide, hydrogen peroxide, peroxynitrite, or nitroxyl (B88944) alone.[3][4][5] This indicates a lack of direct cross-reactivity.
However, a critical finding is that peroxynitrite can potentiate the reaction between DAR-4M and low concentrations of NO.[3][4][5] This means that in samples containing both NO and peroxynitrite, the resulting fluorescence may be amplified, leading to an overestimation of the actual NO concentration. This has led some researchers to conclude that DAR-4M is a probe for general RNS production rather than being strictly specific to NO.[3][4][6]
Q4: My experiment shows a high fluorescence signal. How can I confirm it's from NO and not an artifact?
This is a common and important question. To troubleshoot and validate your signal, consider the following controls:
-
NOS Inhibition: Pre-treat your cells with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME). A significant reduction in the this compound fluorescence signal after inhibitor treatment strongly suggests the signal is dependent on NO production.[7]
-
NO Scavenger: Use an NO scavenger (e.g., cPTIO). A decrease in fluorescence in the presence of the scavenger would also confirm the signal is NO-dependent.
-
Exogenous NO Donor: As a positive control, treat cells with a known NO donor (e.g., SNP or SNAP) to confirm that the probe is working correctly in your experimental system.[3][4]
Q5: What are the main advantages and limitations of using this compound?
Advantages:
-
High Photostability: It is more photostable compared to fluorescein-based probes like DAF-2.[1][3]
-
Broad pH Stability: It provides stable fluorescence over a wide pH range (4-12), making it suitable for studying NO in various cellular compartments, including acidic ones.[2][7][8]
-
Red-Shifted Spectra: Its orange fluorescence (Ex/Em: ~560/575 nm) is advantageous in cells or tissues with high green autofluorescence.[1][7][9]
Limitations:
-
Indirect Detection: Like other similar probes, DAR-4M reacts with an oxidation product of NO (likely N₂O₃), not directly with the NO radical itself.[3][9]
-
Potentiation by Peroxynitrite: The fluorescence yield can be significantly affected by the presence of other oxidants, particularly peroxynitrite.[3][4][5] This makes absolute quantification of NO challenging in environments with high oxidative stress.
-
Irreversible Reaction: The reaction is irreversible, which means it shows the cumulative production of NO over the incubation time rather than real-time fluctuations in NO concentration.[9]
Data Presentation: Specificity of DAR-4M
The following table summarizes the observed fluorescence response of DAR-4M when exposed to various reactive species in a cell-free environment.
| Analyte | Probe | Observation | Key Finding |
| Nitric Oxide (NO) Donors | DAR-4M | Dose-dependent increase in fluorescence. | The probe responds robustly to NO. It has a markedly higher fluorescence yield compared to DAF-FM.[3][4][5] |
| Peroxynitrite (ONOO⁻) | DAR-4M | No change in fluorescence intensity by itself. | Peroxynitrite alone does not activate the probe, but it potentiates the reaction with low levels of NO.[3][4][5][6] |
| Superoxide (O₂⁻) | DAR-4M | Failed to change fluorescence intensity. | No direct reactivity observed.[3][4][5] |
| Hydrogen Peroxide (H₂O₂) | DAR-4M | Failed to change fluorescence intensity. | No direct reactivity observed.[3][4][5] |
| Nitroxyl (HNO) | DAR-4M | Failed to change fluorescence intensity. | No direct reactivity observed.[4][5] |
| Nitrite (NO₂⁻) / Nitrate (NO₃⁻) | DAR-4M | No significant reaction under physiological conditions. | Generally considered unreactive.[5][9] |
Experimental Protocols
Protocol: In Vitro Validation of DAR-4M Specificity
This protocol provides a framework for testing the specificity of the DAR-4M probe against various reactive species in a cell-free buffer system.
Materials:
-
DAR-4M (cell-impermeable form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NO donor (e.g., SNAP, DEA/NO)
-
Sources of RNS/ROS: Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂), Superoxide generator (e.g., Xanthine/Xanthine Oxidase)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~575 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of DAR-4M in DMSO.
-
Prepare fresh stock solutions of the NO donor and other reactive species in appropriate buffers immediately before use.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add PBS.
-
Add DAR-4M to each well to a final concentration of 5-10 µM.
-
Add the various reactive species to their respective wells to achieve a range of final concentrations. Include a "buffer only" control and a "DAR-4M only" control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with settings appropriate for DAR-4M T (Ex/Em: ~560/575 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "DAR-4M only" control.
-
Plot the fluorescence intensity against the concentration of each reactive species to determine the dose-response relationship and assess cross-reactivity.
-
Visualizations
Diagrams of Mechanisms and Workflows
Caption: Intracellular detection mechanism of this compound.
Caption: Specificity and cross-reactivity profile of DAR-4M.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
preventing Dar-4M AM dye aggregation and punctate staining
Welcome to the technical support center for the DAR-4M AM fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this compound in detecting intracellular nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe designed for the detection of nitric oxide (NO) in living cells.[1][2] Its mechanism involves a two-step process. First, the non-polar AM ester group allows the molecule to readily diffuse across the cell membrane.[3][4] Once inside the cell, intracellular esterases cleave the AM group, converting this compound into the cell-impermeable and non-fluorescent DAR-4M.[1][5] In the presence of NO and oxygen, DAR-4M is converted into a highly fluorescent and stable triazole derivative, DAR-4M T, which emits an orange-red signal.[1][6] The intensity of this fluorescence is directly proportional to the intracellular NO concentration.
Q2: What are the optimal spectral properties for DAR-4M T?
The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][7]
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound is typically in the range of 5-10 µM.[5][7][8][9] However, the ideal concentration can vary depending on the specific cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the best concentration for your particular assay.[7][10]
Q4: Can this compound be used for quantitative measurements of nitric oxide?
DAR-4M is primarily considered a qualitative or semi-quantitative indicator of changes in reactive nitrogen species (RNS) levels.[11] Absolute quantification of NO concentration is challenging due to variability in probe loading, de-esterification efficiency, and potential reactions with other RNS.[11][12] For more quantitative assessments, creating a calibration curve using a known NO donor can provide an estimate.[11]
Q5: What is the main cause of dye aggregation and punctate staining with this compound?
Dye aggregation is a common cause of bright, punctate (dot-like) staining.[7] This can occur at high concentrations or in suboptimal buffer conditions.[7] Aggregates can lead to uneven staining patterns that do not reflect the true biological localization of NO production.
Troubleshooting Guides
Problem: Punctate or Speckled Staining
Uneven, patchy, or speckled staining patterns are common artifacts in fluorescence microscopy. This guide provides a systematic approach to troubleshoot and resolve these issues when working with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dye Aggregation | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment.[7] 2. Proper Stock Solution Storage: Ensure the DMSO stock solution is stored properly, protected from light, and has not undergone multiple freeze-thaw cycles.[7][13] 3. Vortex/Sonicate: Briefly vortex or sonicate the diluted staining solution before applying it to the sample to help dissolve any potential aggregates.[7] |
| High Probe Concentration | Titrate Concentration: An excessively high concentration of the probe can lead to aggregation and background fluorescence.[7] Perform a concentration titration experiment to determine the lowest effective concentration that provides a good signal-to-noise ratio.[7][14] |
| Suboptimal Buffer Conditions | Use Appropriate Buffer: Use a serum-free medium or a buffered saline solution like PBS for preparing the working solution.[7] The presence of serum proteins can sometimes lower the sensitivity of NO detection.[5] |
| Incomplete De-esterification | Allow Sufficient Time: After loading, incubate the cells in fresh, pre-warmed complete culture medium for an additional 30-60 minutes at 37°C.[3] This allows intracellular esterases to completely cleave the AM esters, ensuring proper dye retention and a more uniform cytoplasmic signal.[3] |
Problem: Low or No Fluorescence Signal
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient NO Production | Use a Positive Control: To confirm that the probe is working correctly, use a positive control such as an NO donor (e.g., SNAP or a NONOate).[8][11] |
| Suboptimal Probe Concentration | Optimize Loading: Increase the incubation time (typically 30-60 minutes) or slightly increase the probe concentration.[11] Ensure you are using high-quality, anhydrous DMSO for the stock solution.[11] |
| Probe Degradation | Protect from Light: Prepare fresh probe solutions and protect them from light during preparation and incubation.[7] |
| Incorrect pH | Maintain Optimal pH: DAR-4M is effective over a broad pH range (4-12).[6][8] However, for most cellular applications, it is best to maintain the experimental buffer within a physiological pH range of 6-8.[8] |
Experimental Protocols
Protocol 1: Standard Live-Cell Staining with this compound
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare a working solution of 5-10 µM this compound in a suitable buffer (e.g., serum-free medium or PBS). Protect the solution from light.[7]
-
-
Staining:
-
Washing:
-
De-esterification and Recovery: Add fresh, pre-warmed complete culture medium to the cells and incubate for an additional 30-60 minutes at 37°C. This step is crucial for the complete cleavage of the AM esters by intracellular esterases.[3]
-
Imaging:
-
Add fresh buffer or medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[7]
-
Protocol 2: Optimizing Staining Concentration (Titration)
-
Cell Preparation: Plate cells in a multi-well imaging plate.
-
Prepare a Dilution Series: Prepare a series of this compound working solutions with concentrations ranging from 1 µM to 20 µM.[7]
-
Staining: Stain each well with a different concentration of the probe, following the general staining protocol.
-
Imaging: Image all wells using the same acquisition settings (e.g., laser power, exposure time).
-
Analysis: Determine the concentration that provides the best signal-to-noise ratio, with bright specific staining and low background.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. What is an AM ester? | AAT Bioquest [aatbio.com]
- 5. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
assessing Dar-4M AM cytotoxicity at different concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential cytotoxicity of Dar-4M AM at different concentrations. This information is critical for ensuring the validity of experimental results by differentiating between nitric oxide (NO)-specific fluorescence and artifacts arising from cellular stress or death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe used to detect intracellular nitric oxide (NO).[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the molecule as Dar-4M.[2] In the presence of NO and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative (DAR-4M T), which emits an orange-red signal.[2][3] The intensity of this fluorescence is proportional to the concentration of NO.[2]
Q2: Can this compound be cytotoxic?
Yes, at high concentrations or with prolonged incubation times, this compound can be cytotoxic.[1] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions to avoid artifacts.[4]
Q3: What is the recommended starting concentration for this compound?
A starting concentration of 5-10 µM is generally recommended for live-cell imaging.[3][5] However, this should be optimized for each cell type and experiment to achieve a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.[3][5]
Q4: How can I assess the cytotoxicity of this compound in my cell line?
To assess the cytotoxicity of this compound, you should perform a standard cytotoxicity assay in parallel with your NO detection experiment. Common assays include MTT, LDH, or live/dead cell staining.[4][6] This involves treating cells with a range of this compound concentrations and measuring cell viability.[4]
Q5: Is this compound specific to nitric oxide?
While Dar-4M is highly selective for NO, it may react with other reactive nitrogen species (RNS) under certain conditions.[1] To confirm that the fluorescence signal is due to NO, it is important to use appropriate controls, such as a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) or an NO scavenger.[2][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cell Death or Morphological Changes | - this compound concentration is too high.- Prolonged incubation time.- Solvent (DMSO) toxicity. | - Perform a concentration titration to determine the optimal non-toxic concentration.[4]- Reduce the incubation time to the minimum required for an adequate signal.[4]- Ensure the final DMSO concentration is below 1% (v/v).[4] |
| Weak Fluorescent Signal | - Insufficient probe concentration.- Short incubation time.- Low levels of nitric oxide (NO) in the sample. | - Gradually increase the this compound concentration while monitoring for cytotoxicity.[4]- Optimize the incubation time (typically 30-60 minutes).[7]- Use a positive control (e.g., an NO donor like SNAP) to confirm the probe is working.[5][7] |
| High Background Fluorescence | - Incomplete removal of excess probe.- Autofluorescence from cells or media. | - Increase the number and duration of washing steps after probe loading.[3]- Use phenol (B47542) red-free and serum-free imaging media.[7] |
| Inconsistent Results | - Variation in cell density or health.- Inconsistent incubation times or temperatures.- Photobleaching. | - Ensure consistent cell seeding and health across experiments.[4]- Standardize all incubation parameters.[4]- Minimize exposure of stained cells to excitation light.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound
This protocol outlines a method to identify the highest concentration of this compound that provides a robust fluorescent signal without significantly impacting cell viability.
Materials:
-
Cells of interest
-
Culture medium
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO)[1]
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well plates (one for fluorescence measurement, one for cytotoxicity assay)
-
Reagents for a standard cytotoxicity assay (e.g., MTT, LDH)
-
Fluorescence microplate reader or microscope
-
Absorbance microplate reader (for cytotoxicity assay)
Procedure:
-
Cell Seeding: Seed cells into two 96-well plates at a desired density and allow them to adhere and reach the desired confluency.[4]
-
Concentration Titration: Prepare a series of this compound dilutions in your experimental buffer to achieve a range of final concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20 µM). Include a vehicle control (buffer with the same final DMSO concentration without the probe).[4]
-
Incubation: Remove the culture medium and wash the cells once. Add the different concentrations of this compound to the respective wells of both plates. Incubate for 30-60 minutes at 37°C, protected from light.[4]
-
Washing: Remove the probe-containing buffer and wash the cells two to three times with fresh, pre-warmed buffer.[4]
-
Fluorescence Measurement: On one plate, measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm).[4]
-
Cytotoxicity Assessment: On the parallel plate, perform a standard cytotoxicity assay according to the manufacturer's instructions.[4]
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the concentration at which the signal plateaus. Plot the cell viability against the this compound concentration. The optimal concentration is the highest concentration that gives a strong fluorescent signal without a significant decrease in cell viability.[4]
Data Presentation
Table 1: Titration of this compound Concentration vs. Fluorescence Intensity
| This compound Concentration (µM) | Mean Fluorescence Intensity (a.u.) ± SEM |
| 0 (Vehicle Control) | Value |
| 1 | Value |
| 2.5 | Value |
| 5 | Value |
| 7.5 | Value |
| 10 | Value |
| 15 | Value |
| 20 | Value |
Table 2: Cytotoxicity of this compound at Different Concentrations
| This compound Concentration (µM) | Cell Viability (%) ± SEM |
| 0 (Vehicle Control) | 100 |
| 1 | Value |
| 2.5 | Value |
| 5 | Value |
| 7.5 | Value |
| 10 | Value |
| 15 | Value |
| 20 | Value |
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound-induced cytotoxicity.
Caption: Mechanism of intracellular NO detection by this compound.
References
Technical Support Center: Optimizing Dar-4M AM Signal-to-Noise Ratio
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio in experiments utilizing Dar-4M AM for the detection of nitric oxide (NO) in noisy samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide (NO)?
A: this compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe used for the detection of intracellular nitric oxide. Its mechanism involves a two-step process. First, the non-fluorescent and cell-permeable this compound enters the cell, where intracellular esterases cleave the acetoxymethyl (AM) ester group. This cleavage traps the now cell-impermeable and NO-reactive Dar-4M molecule inside the cell. In the presence of nitric oxide and oxygen, Dar-4M is converted into a highly fluorescent triazole derivative, emitting a signal in the orange-red spectrum.[1]
Q2: What are the optimal excitation and emission wavelengths for Dar-4M?
A: The fluorescent product of the reaction between Dar-4M and NO has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[2][3]
Q3: What is the recommended working concentration for this compound?
A: A final concentration of 5-10 µM is a common starting point for most cell types.[2][4] However, the optimal concentration should be determined empirically for each specific cell type and experimental condition to achieve a balance between a strong signal and minimal cytotoxicity. Cytotoxicity is generally not observed at concentrations around 10 µM.[2]
Q4: Is the fluorescence of Dar-4M pH-dependent?
A: A significant advantage of Dar-4M is its utility across a broad pH range, from approximately 4 to 12. This makes it more versatile than other NO probes, such as DAF-2, which are more sensitive to acidic conditions.[3]
Q5: Is this compound specific to nitric oxide?
A: While this compound is a valuable tool for detecting NO, it can also react with other reactive nitrogen species (RNS).[2] Therefore, it is crucial to include appropriate controls, such as nitric oxide synthase (NOS) inhibitors (e.g., L-NAME), to confirm that the observed signal is indeed from NO.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on optimizing the signal-to-noise ratio.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Fluorescent Signal | 1. Insufficient NO Production: Cells may not be producing detectable levels of NO. 2. Inefficient Probe Loading: this compound is not effectively entering the cells. 3. Incomplete De-esterification: Intracellular esterases are not cleaving the AM group. 4. Suboptimal Probe Concentration: The concentration of this compound is too low. 5. Photobleaching: Excessive exposure to excitation light has damaged the fluorophore. | 1. Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm the probe is functional.[2] 2. Optimize loading conditions by increasing the incubation time (typically 30-60 minutes) or slightly increasing the probe concentration. Ensure high-quality, anhydrous DMSO is used for the stock solution.[2] 3. After loading, incubate cells in dye-free media for an additional 30 minutes to allow for complete de-esterification.[2] 4. Perform a concentration titration to determine the optimal probe concentration for your cell type. 5. Minimize exposure to excitation light by using neutral density filters, reducing exposure time, and using a sensitive camera. |
| High Background Fluorescence | 1. Autofluorescence: Cells and media components have intrinsic fluorescence. 2. Excess Unbound Probe: Incomplete washing after probe loading. 3. Contaminated Reagents or Media: Phenol (B47542) red, serum, and vitamins in cell culture media can be fluorescent.[3][4] | 1. Image a control sample of unstained cells to determine the level of autofluorescence. If possible, use spectral unmixing to subtract the background. Dar-4M's orange-red emission helps to avoid the more common green autofluorescence. 2. Increase the number and duration of washes with a suitable buffer (e.g., phenol red-free medium or PBS) after incubation with the probe.[2] 3. Use phenol red-free and serum-free imaging medium for the duration of the experiment.[2] |
| Uneven or Patchy Staining | 1. Dye Aggregation: High concentrations or suboptimal buffer conditions can cause the dye to aggregate. 2. Cell Stress or Death: High probe concentrations or prolonged incubation can be toxic to cells. | 1. Prepare fresh working solutions of this compound for each experiment. Briefly vortex or sonicate the diluted staining solution before applying it to the cells. 2. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration and incubation time. Observe cell morphology during the experiment. |
| Signal Not Specific to Nitric Oxide | 1. Reaction with other RNS: Dar-4M can react with other reactive nitrogen species.[2] 2. Interference from other molecules: High concentrations of certain cellular components may interfere with the probe. | 1. Pre-incubate cells with a NOS inhibitor, such as L-NAME, to confirm the signal is NO-dependent. A significant reduction in fluorescence indicates NO-specificity.[2] 2. Run appropriate negative controls, including unstained cells and cells treated only with the vehicle used to dissolve the probe and any other experimental compounds.[2] |
Quantitative Data on Signal-to-Noise Optimization
The following tables provide illustrative data on how different experimental parameters can affect the signal-to-noise ratio (S/N). Note: These are representative values and the actual S/N will vary depending on the cell type, instrumentation, and experimental conditions.
Table 1: Effect of Imaging Medium on Background and Signal-to-Noise Ratio
| Imaging Medium | Relative Background Fluorescence (Arbitrary Units) | Relative Signal Intensity (Arbitrary Units) | Illustrative Signal-to-Noise Ratio (Signal/Background) |
| Standard Medium (with Phenol Red and 10% Serum) | 150 | 450 | 3.0 |
| Phenol Red-Free Medium (with 10% Serum) | 80 | 440 | 5.5 |
| Phenol Red-Free & Serum-Free Medium | 30 | 420 | 14.0 |
Table 2: Effect of this compound Concentration on Signal Intensity and Cell Viability
| This compound Concentration (µM) | Relative Signal Intensity (Arbitrary Units) | Cell Viability (%) | Notes |
| 1 | 150 | 98 | Signal may be too low for detection in some systems. |
| 5 | 450 | 95 | Good balance of signal and viability for many cell types.[2][4] |
| 10 | 600 | 92 | Often provides the maximal signal without significant cytotoxicity.[2][4] |
| 20 | 620 | 75 | Signal plateaus while cytotoxicity increases. |
Table 3: Effect of Controls on Signal Specificity
| Condition | Treatment | Relative Fluorescence Intensity (Arbitrary Units) | Interpretation |
| 1 | Cells + 5 µM this compound + NO Donor (e.g., 100 µM SNAP) | 600 | Positive control showing maximal expected signal. |
| 2 | Cells + 5 µM this compound (Basal NO production) | 200 | Basal NO level in unstimulated cells. |
| 3 | Cells + 5 µM this compound + NO Donor + L-NAME (NOS Inhibitor) | 590 | L-NAME does not inhibit exogenous NO donors. |
| 4 | Cells + 5 µM this compound + L-NAME (NOS Inhibitor) | 50 | L-NAME significantly reduces basal NO signal, confirming NOS-dependent production.[2] |
Experimental Protocols
Protocol 1: General Staining Protocol for Cultured Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy and culture to the desired confluency.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of 5-10 µM this compound in a suitable buffer (e.g., serum-free, phenol red-free medium or HBSS). It is critical to prepare this solution fresh for each experiment.
-
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the warm, serum-free, phenol red-free medium.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with a warm, phenol red-free medium or buffer to remove any excess or non-specifically bound probe.
-
-
De-esterification (Optional but Recommended): Incubate the cells in dye-free media for an additional 30 minutes at 37°C to ensure complete cleavage of the AM ester.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm). Minimize light exposure to prevent photobleaching and phototoxicity.
Protocol 2: Verifying NO-Specificity with a NOS Inhibitor
-
Cell Preparation: Prepare two sets of cells as described in Protocol 1.
-
Inhibitor Pre-incubation:
-
To one set of cells, add a NOS inhibitor (e.g., 1 mM L-NAME) to the culture medium and incubate for 30-60 minutes prior to probe loading.
-
The other set of cells will serve as the control (no inhibitor).
-
-
Probe Loading and Imaging: Proceed with the this compound loading, washing, and imaging steps as described in Protocol 1 for both sets of cells.
-
Analysis: Compare the fluorescence intensity between the inhibitor-treated and control cells. A significant decrease in fluorescence in the inhibitor-treated cells indicates that the signal is dependent on NOS activity.
Visualizations
Caption: Mechanism of intracellular NO detection by this compound.
Caption: General experimental workflow for optimizing this compound signal.
Caption: Simplified iNOS signaling pathway leading to NO production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
Technical Support Center: Troubleshooting the Quenching of DAR-4M AM Fluorescence by Experimental Compounds
For researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) probe DAR-4M AM, unexpected fluorescence quenching can be a significant experimental hurdle. This guide provides a comprehensive technical support center with troubleshooting guides and frequently asked questions to address specific issues related to the quenching of this compound fluorescence by experimental compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is significantly lower or absent in the presence of my experimental compound. What are the potential causes?
A1: A reduction in this compound fluorescence in the presence of an experimental compound can be attributed to several factors:
-
Direct Fluorescence Quenching: Your compound may be directly quenching the fluorescence of the DAR-4M T product (the fluorescent triazole formed upon reaction with NO). This can occur through various mechanisms, including static quenching, collisional (dynamic) quenching, or Förster Resonance Energy Transfer (FRET) if the compound's absorbance spectrum overlaps with the emission spectrum of DAR-4M T.
-
Inhibition of Nitric Oxide Production: The compound itself might be inhibiting the cellular production of nitric oxide, leading to a genuinely lower signal.
-
Interference with this compound Processing: The compound could be interfering with the cellular uptake of this compound or inhibiting the intracellular esterases required to cleave the AM group and activate the probe.
-
Redox Cycling and Interference: If your compound is redox-active, it may interfere with the reaction between DAR-4M and reactive nitrogen species (RNS), leading to a decreased signal.[1][2] Antioxidants, for example, can interfere with assays for reactive oxygen and nitrogen species.[3][4][5][6]
Q2: What types of experimental compounds are known to cause fluorescence quenching?
A2: While a definitive list for this compound is not available, certain classes of compounds are known to be problematic in fluorescence-based assays:
-
Compounds with Intrinsic Color or Absorbance: Molecules that absorb light in the same range as DAR-4M T's excitation or emission spectra can cause an "inner filter effect," which appears as quenching.[7]
-
Natural Products: Many natural products, such as flavonoids (e.g., quercetin) and other polyphenolic compounds, have been shown to possess intrinsic fluorescence or quenching properties that can interfere with fluorescence assays.[8][9][10][11][12]
-
Compounds Containing Heavy Atoms: Molecules incorporating heavy atoms (e.g., bromine, iodine) can enhance intersystem crossing, which leads to a decrease in fluorescence intensity.[13][14][15][16][17]
-
Redox-Active Compounds: Compounds that can undergo redox cycling may interfere with the oxidative chemistry required for DAR-4M to react with NO.[2][18][19] This is a known issue for some classes of anticancer drugs.[18]
-
Aromatic and Heterocyclic Compounds: A significant portion of small molecule libraries used in drug discovery are fluorescent and can interfere with assays.[20][21][22]
Q3: How can I determine if my experimental compound is quenching the DAR-4M T fluorescence?
A3: A cell-free experiment is the most direct way to test for quenching.
-
Generate a Fluorescent Signal: React DAR-4M (the hydrolyzed form of this compound) with a nitric oxide donor (e.g., SNAP or DEA/NONOate) in a cell-free buffer to generate a stable fluorescent signal from DAR-4M T.
-
Add Your Compound: Add your experimental compound at the same concentration used in your cellular experiments.
-
Measure Fluorescence: If the fluorescence intensity decreases upon addition of your compound, it is likely a direct quencher of DAR-4M T.
Q4: What should I do if my compound is a direct quencher?
A4: If your compound is a direct quencher, you may need to consider alternative approaches:
-
Use a Different NO Probe: Consider a probe with a different chemical structure and spectral properties that may not be quenched by your compound.
-
Lower the Compound Concentration: If experimentally feasible, reducing the concentration of your compound may mitigate the quenching effect.[22]
-
Orthogonal Assay: Use a different method to measure NO production that is not based on fluorescence, such as the Griess assay for nitrite.
Q5: My compound doesn't quench in a cell-free assay, but I still see a reduced signal in my cells. What are the next troubleshooting steps?
A5: If direct quenching is ruled out, investigate the following possibilities:
-
Biological Effect: Your compound may be genuinely reducing intracellular NO levels. You can try to rescue the signal by co-incubating with an NO donor. If the signal is restored, it suggests your compound is acting on the NO production pathway.
-
Esterase Activity Assay: To check for interference with probe activation, you can perform an esterase activity assay in the presence and absence of your compound using a general esterase substrate.
-
Cellular Autofluorescence Control: Always include a control of cells treated with your experimental compound but without this compound to check if the compound itself is fluorescent at the detection wavelengths.[20][22]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal with Experimental Compound | Compound is quenching DAR-4M T fluorescence. | Perform a cell-free quenching assay. If positive, consider alternative NO detection methods or a different fluorescent probe. |
| Compound is inhibiting NO production. | Attempt to rescue the signal with an NO donor. | |
| Compound is interfering with this compound de-esterification. | Perform an esterase activity assay in the presence of your compound. | |
| Suboptimal probe concentration or loading time. | Titrate the this compound concentration (typically 5-10 µM) and optimize the incubation time (usually 30-60 minutes). | |
| High Background Fluorescence | Experimental compound is autofluorescent. | Image cells treated with the compound alone. If autofluorescent, consider a probe with different spectral properties. |
| Incomplete removal of extracellular this compound. | Ensure thorough washing steps after probe loading. | |
| Media components are causing background fluorescence. | Use phenol (B47542) red-free and serum-free media during the experiment. | |
| Inconsistent Results | Photobleaching of the fluorescent signal. | Minimize exposure of stained cells to light. Use an anti-fade mounting medium for microscopy. |
| Variations in cell health or density. | Ensure consistent cell seeding and health across all experimental conditions. | |
| Cytotoxicity of the experimental compound or this compound. | Perform a cytotoxicity assay with your compound and titrate the this compound concentration to the lowest effective level. |
Data Presentation: Quantitative Summary of this compound Properties
| Parameter | Value | Notes |
| Excitation Wavelength (max) | ~560 nm | [8] |
| Emission Wavelength (max) | ~575 nm | [8] |
| Recommended Working Concentration | 5 - 10 µM | [3] |
| Optimal pH Range | 4 - 12 | [3] |
| Form for Intracellular Use | This compound (acetoxymethyl ester) | Cell-permeable |
| Active Form | DAR-4M | Cell-impermeable, reacts with NO |
| Fluorescent Product | DAR-4M T (triazole derivative) | [8] |
Experimental Protocols
Protocol 1: Cell-Free Quenching Assay
-
Reagent Preparation:
-
Prepare a stock solution of DAR-4M in DMSO.
-
Prepare a working solution of DAR-4M (e.g., 10 µM) in a suitable cell-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a nitric oxide donor (e.g., 10 mM SNAP in DMSO).
-
Prepare your experimental compound at various concentrations.
-
-
Reaction:
-
In a 96-well plate, add the DAR-4M working solution to each well.
-
Add the NO donor to the wells to initiate the formation of the fluorescent DAR-4M T. Allow the reaction to stabilize (e.g., 30 minutes at 37°C).
-
Measure the baseline fluorescence using a plate reader (Ex/Em: ~560/575 nm).
-
-
Quenching Assessment:
-
Add your experimental compound to the wells at the desired final concentrations.
-
Incubate for a short period (e.g., 15 minutes).
-
Measure the fluorescence again. A decrease in fluorescence intensity indicates quenching.
-
Protocol 2: Intracellular NO Detection with this compound
-
Cell Preparation:
-
Plate cells in a suitable format for your detection method (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy).
-
Culture cells to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of 5-10 µM this compound in serum-free, phenol red-free medium.
-
Wash cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with warm medium or buffer to remove extracellular probe.
-
Incubate the cells in fresh medium for an additional 30 minutes to allow for complete de-esterification of the probe.
-
-
Treatment with Experimental Compound:
-
Treat the cells with your experimental compound at the desired concentrations. Include appropriate controls (vehicle control, positive control with NO donor, negative control with NOS inhibitor).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets for rhodamine (Ex/Em: ~560/575 nm).
-
Visualizations
References
- 1. The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells [agris.fao.org]
- 2. Biochemical mechanism of oxidative damage by redox-cycling drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of intrinsic fluorescence and quenching on fluorescence-based screening of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Redox cycling of radical anion metabolites of toxic chemicals and drugs and the Marcus theory of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DAR-4M AM for Nitric Oxide Detection
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and potential artifacts when using DAR-4M AM for the detection of nitric oxide (NO). By following these recommendations, users can enhance the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide?
A1: this compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe used to detect intracellular nitric oxide (NO).[1][2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M.[1][2] In the presence of NO and oxygen, the initially non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative (DAR-4M T), which emits an orange-red signal.[2][3] The intensity of this fluorescence is proportional to the amount of NO produced.[1]
Q2: What are the optimal spectral properties for DAR-4M T?
A2: The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][3]
Q3: What is the recommended working concentration for this compound?
A3: A typical starting concentration for this compound is between 5-10 µM.[4][5] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the lowest effective concentration that provides a strong signal without inducing cytotoxicity.[3][6]
Q4: Is this compound specific to nitric oxide?
A4: While this compound is a valuable tool, it may not be exclusively specific to NO. Its fluorescence can be influenced by the presence of other reactive nitrogen species (RNS).[7][8][9] Additionally, some studies suggest that other oxidants and dehydroascorbic acid can contribute to fluorescence, potentially leading to false positives.[9][10] Therefore, it is best considered a probe for the qualitative or semi-quantitative assessment of RNS.[3][7]
Q5: Can I perform absolute quantitative measurements of NO with this compound?
A5: Absolute quantification of NO with this compound is challenging due to variability in probe loading, de-esterification efficiency, and potential off-target reactions.[7] For more quantitative comparisons, it is essential to use appropriate controls and consider creating a calibration curve with a known NO donor, though this provides an estimate rather than an absolute value.[7]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient NO production. | Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm the probe is functional.[7] |
| Suboptimal probe concentration. | Perform a concentration titration to find the ideal concentration for your specific cell type (typically 5-10 µM).[4][11] | |
| Incomplete AM ester cleavage. | Ensure an adequate incubation period (typically 30-60 minutes) to allow for complete hydrolysis by intracellular esterases.[11] | |
| Probe degradation. | Prepare fresh working solutions of this compound for each experiment and protect them from light.[3] | |
| High Background Fluorescence | Excessive probe concentration. | Titrate to the lowest effective concentration that provides a detectable signal above background.[7] |
| Inadequate washing. | Increase the number of washes (2-3 times) with a suitable buffer (e.g., PBS or HBSS) after incubation to remove unbound probe.[3][7] | |
| Autofluorescence. | Use a phenol (B47542) red-free medium during the experiment. DAR-4M's orange-red fluorescence helps minimize issues with green autofluorescence.[4][7] | |
| Uneven or Patchy Staining | Dye aggregation. | Prepare fresh working solutions for each experiment to avoid the formation of aggregates that can cause punctate staining.[3] |
| Rapid Photobleaching | Excessive exposure to excitation light. | Minimize light exposure by using the lowest possible laser power and exposure time during imaging.[11] Acquire images efficiently and avoid prolonged continuous exposure. |
| Inconsistent Results | Variations in cell health or density. | Ensure consistent cell seeding and health across all experiments.[6] |
| Fluctuations in pH. | Use a robust buffering system to maintain a stable pH throughout the experiment, as cellular processes can alter local pH.[4] DAR-4M is generally effective in a wide pH range (4-12).[5][12] | |
| Potential Cytotoxicity | High probe concentration or prolonged incubation. | Perform a concentration titration to find the optimal non-toxic concentration and reduce the incubation time to the minimum required.[6] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO is below 1% (v/v).[6] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Nitric Oxide
This protocol provides a general guideline for loading this compound into cultured adherent cells.
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Cultured cells on a suitable imaging plate or coverslip
-
Phenol red-free cell culture medium or a buffered saline solution (e.g., HBSS)
-
Fluorescence microscope with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.
-
Probe Preparation: Prepare a fresh working solution of this compound in phenol red-free medium or buffer to a final concentration of 5-10 µM.[7]
-
Probe Loading: Remove the culture medium and wash the cells once with the phenol red-free medium/buffer. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[7][11]
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm, phenol red-free medium/buffer to remove any excess probe.[7]
-
Imaging: Add fresh buffer or medium to the cells and proceed with imaging. Use the lowest possible laser power and exposure time to minimize photobleaching.[11]
Protocol 2: Flow Cytometry Analysis of Intracellular Nitric Oxide
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Suspension cells or detached adherent cells
-
Cell culture medium or buffer (e.g., PBS or HBSS)
-
Flow cytometer with ~560 nm excitation and ~575 nm emission detection
Procedure:
-
Cell Preparation: Harvest cells and wash them once with PBS or HBSS. Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Probe Loading: Add the this compound working solution to the cell suspension to a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C, protected from light.[1]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[1]
-
Resuspension: Resuspend the washed cell pellet in fresh medium or buffer.
-
Analysis: Analyze the cells on a flow cytometer, measuring the orange fluorescence.
Visualizing Pathways and Workflows
Caption: Mechanism of intracellular NO detection by this compound.[1]
Caption: Troubleshooting logic for common this compound issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: DAR-4M AM Signal Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) fluorescent probe, DAR-4M AM. The focus of this guide is to address and mitigate the interfering effects of phenol (B47542) red and Bovine Serum Albumin (BSA) on the this compound fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide?
This compound (diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe designed for the detection of intracellular nitric oxide (NO). Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M. In the presence of NO and oxygen, the weakly fluorescent DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits an orange-red signal.[1][2][3]
Q2: Can components in my cell culture medium affect the this compound signal?
Yes, common components of cell culture media such as phenol red and supplements like Bovine Serum Albumin (BSA) can significantly interfere with the fluorescent signal of this compound.[2][4][5] It is highly recommended to use phenol red-free and serum-free media or buffer solutions during the experiment to ensure accurate measurements.[1][4]
Q3: How does phenol red interfere with the this compound signal?
Phenol red, a common pH indicator in cell culture media, interferes with the this compound signal in two primary ways:
-
Increased Background Fluorescence: Phenol red itself is fluorescent and can contribute to the overall background signal, making it difficult to distinguish the specific signal from NO-activated DAR-4M T.[4][6]
-
Light Absorption (Quenching): Phenol red has a significant absorbance peak around 560 nm at physiological pH.[7] This overlaps with the excitation maximum of the fluorescent product DAR-4M T (approximately 560 nm), leading to a quenching of the emitted fluorescence and a reduction in the detected signal.[1]
Q4: How does Bovine Serum Albumin (BSA) affect the this compound signal?
BSA can impact the this compound signal through two main mechanisms:
-
Fluorescence Quenching: Proteins like BSA are known to quench the fluorescence of various fluorophores, including rhodamine derivatives.[8][9] This can lead to a decrease in the detected signal intensity.
-
Nitric Oxide Scavenging/Transport: BSA can react with NO to form S-nitroso-albumin (SNO-Alb).[10] This process can reduce the local concentration of NO available to react with DAR-4M, potentially leading to an underestimation of NO production.
Q5: What is the recommended working concentration for this compound?
The optimal concentration of this compound is typically in the range of 5-10 µM.[1][2] However, it is crucial to perform a concentration titration for your specific cell type and experimental conditions to determine the ideal concentration that provides a robust signal without causing cytotoxicity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Presence of phenol red in the medium. | Switch to a phenol red-free cell culture medium or a buffered saline solution (e.g., HBSS) for the duration of the experiment.[4][11] |
| Presence of BSA or serum in the medium. | Use a serum-free medium or buffer for the experiment. If serum is necessary for cell viability, reduce its concentration to the minimum required.[12] | |
| Insufficient NO production. | Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm that the probe is functional in your system. | |
| Suboptimal probe concentration. | Perform a concentration titration to find the optimal this compound concentration for your cells.[1] | |
| High Background Fluorescence | Presence of phenol red in the medium. | Use phenol red-free medium.[4][6] |
| Autofluorescence of cells or other medium components. | Measure the autofluorescence of a control sample (cells without the probe) and subtract this background from your experimental measurements. | |
| Excess, unbound probe. | Ensure thorough washing of cells (2-3 times) with fresh, warm buffer after probe loading to remove any extracellular probe.[1] | |
| Inconsistent or Variable Results | Fluctuations in local NO concentration due to BSA. | Be aware of the potential for BSA to act as an NO carrier. Consider this when interpreting results in the presence of serum. |
| Photobleaching. | Minimize the exposure of your samples to the excitation light. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Nitric Oxide with this compound
This protocol provides a general guideline for loading this compound into cultured cells and measuring intracellular NO production.
Materials:
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO)
-
Cultured cells on an appropriate imaging plate or coverslip
-
Phenol red-free and serum-free cell culture medium or a buffered saline solution (e.g., HBSS)
-
Fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of this compound in phenol red-free, serum-free medium/buffer to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with the fresh medium/buffer.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm, fresh medium/buffer to remove any excess probe.
-
De-esterification: Add fresh, warm medium/buffer to the cells and incubate for an additional 15-30 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester.
-
Imaging:
-
If stimulating NO production, add your stimulus at this point.
-
Acquire fluorescence images using the appropriate filter set.
-
Protocol 2: Quantification of the Impact of Phenol Red and BSA
This protocol allows for the assessment of the degree of interference from phenol red and BSA on the DAR-4M T signal in a cell-free system.
Materials:
-
DAR-4M
-
An NO donor (e.g., SNAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PBS with phenol red (at a concentration typical for cell culture media)
-
PBS with BSA (e.g., 0.1 - 1%)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a working solution of DAR-4M in PBS.
-
Prepare solutions of the NO donor in each of the four buffers: PBS, PBS + Phenol Red, PBS + BSA, and PBS + Phenol Red + BSA.
-
-
Reaction Setup:
-
In the 96-well plate, add the DAR-4M working solution to wells containing each of the four buffer conditions.
-
Add the NO donor solutions to initiate the reaction. Include control wells with no NO donor for each buffer condition to measure background fluorescence.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity in each well using a plate reader (Excitation: ~560 nm, Emission: ~575 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without NO donor) from the corresponding experimental wells.
-
Compare the fluorescence intensity of DAR-4M T in the presence of phenol red and/or BSA to the intensity in PBS alone to quantify the impact.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. ibidi.com [ibidi.com]
- 12. Maleylated-BSA enhances production of nitric oxide from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dar-4M AM Concentration via Titration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for performing a successful Dar-4M AM titration to determine the optimal concentration for detecting intracellular nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a titration necessary?
This compound (diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe used to detect intracellular nitric oxide (NO).[1] Upon entering a cell, intracellular enzymes called esterases cleave the acetoxymethyl (AM) group, trapping the now cell-impermeable Dar-4M molecule inside.[2][3] This non-fluorescent Dar-4M then reacts with NO in the presence of oxygen to form a highly fluorescent product.[2][4]
A titration is crucial because the optimal concentration can vary significantly depending on the cell type and experimental conditions.[5][6] The goal is to find the lowest effective concentration that provides a strong, stable fluorescent signal without causing cellular stress or cytotoxicity.[7]
Q2: What is the recommended starting concentration range for this compound?
The generally recommended starting concentration is between 5-10 µM.[1][4][5][6][7] However, this is only a guideline. It is essential to perform a concentration titration for each specific cell type and experimental setup to determine the ideal working concentration.[4][6]
Q3: How does this compound work to detect nitric oxide?
The detection mechanism involves a two-step process. First, the cell-permeable and non-fluorescent this compound diffuses across the cell membrane.[2] Inside the cell, intracellular esterases hydrolyze the AM ester, converting it into the cell-impermeable Dar-4M, which is now trapped in the cytoplasm.[1][2][3] In the second step, Dar-4M reacts with intracellular NO to yield a stable and highly fluorescent triazole derivative (DAR-4M T), which can be measured.[2]
Q4: What are the spectral properties of the activated Dar-4M probe?
The fluorescent product, DAR-4M T, emits an orange-red signal. It has an approximate excitation maximum of 560 nm and an emission maximum of around 575 nm.[6][8][9] This is advantageous as it helps to avoid interference from green autofluorescence common in biological samples.[4][5]
Q5: At what concentration does this compound become cytotoxic?
Clear cytotoxicity is generally not observed at concentrations around 10 µM.[1][5][8] However, if any toxic effects are suspected, the concentration should be lowered.[1] High intracellular concentrations of the dye can lead to adverse effects, making it critical to perform a viability assay in parallel with the fluorescence titration.[7][10]
Experimental Protocols
Detailed Protocol: this compound Titration for Optimal Concentration
Objective: To empirically determine the optimal this compound concentration that maximizes the fluorescent signal-to-noise ratio while minimizing cytotoxicity for a specific cell type.
Materials:
-
This compound
-
High-quality, anhydrous DMSO
-
Cultured cells of interest
-
Appropriate cell culture medium (serum-free medium is often recommended for imaging)
-
Balanced salt solution (e.g., HBSS or PBS)
-
Multi-well plates (black wall, clear bottom for fluorescence reading is recommended)
-
Positive control: NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Negative control: Vehicle (DMSO) treated cells
-
Reagents for a cell viability assay (e.g., Trypan Blue, Calcein-AM/EthD-1, MTT)
-
Fluorescence microscope or microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of this compound in anhydrous DMSO.
-
From the stock solution, prepare a series of working dilutions in a suitable buffer (like HBSS or serum-free medium) to achieve a range of final concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20 µM).[7] Include a vehicle control containing the same final percentage of DMSO as the highest probe concentration. Ensure the final DMSO concentration in the culture is below 1% (v/v).[7]
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density appropriate for your cell line, allowing them to adhere and reach the desired confluency.[7]
-
-
Probe Loading:
-
Washing:
-
Fluorescence Measurement:
-
Add fresh buffer or medium to the cells.
-
If using a positive control, add the NO donor at this stage and incubate for the appropriate time.
-
Measure the fluorescence intensity using a microplate reader or capture images with a fluorescence microscope using filters appropriate for rhodamine dyes (Ex: ~560 nm, Em: ~575 nm).[6]
-
-
Cell Viability Assessment:
-
In a parallel plate prepared under the same conditions, perform a cell viability assay to assess the cytotoxicity of each this compound concentration.
-
-
Data Analysis:
-
Plot the background-subtracted fluorescence intensity against the this compound concentration.
-
Separately, plot cell viability (%) against the this compound concentration.
-
The optimal concentration is the highest concentration that provides a saturating or strong fluorescent signal without causing a significant decrease in cell viability.
-
Data Presentation
Table 1: Key Parameters for this compound Titration Protocol
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 20 µM (for titration) | The optimal concentration is typically 5 - 10 µM.[6] |
| Incubation Time | 30 - 60 minutes | Should be optimized for each cell type.[6] |
| Incubation Temperature | 37°C | May facilitate faster probe loading.[6] |
| pH Range | 4 - 12 | The probe's fluorescence is stable across a wide pH range.[6] |
| Final DMSO Concentration | < 1% (v/v) | High concentrations of DMSO can be toxic to cells.[7] |
Troubleshooting Guide
Table 2: Common Issues and Solutions for this compound Experiments
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | 1. Insufficient NO production.2. Probe concentration is too low.3. Short incubation time.4. Incomplete de-esterification of the AM group. | 1. Use a positive control (NO donor) to confirm the probe is functional.[4][8]2. Increase the this compound concentration based on titration results.[7]3. Optimize and potentially increase the incubation time.[7]4. After loading, incubate cells in dye-free media for an additional 30 minutes to ensure complete cleavage.[8] |
| High Background Fluorescence | 1. Probe concentration is too high.2. Inadequate washing.3. Autofluorescence from cells or medium (e.g., phenol (B47542) red). | 1. Reduce the probe concentration.[4]2. Increase the number and duration of wash steps after incubation.[6]3. Image an unstained control sample to assess autofluorescence. Use phenol red-free and serum-free medium during imaging.[5] |
| Significant Cell Death or Morphological Changes | 1. This compound concentration is too high.2. Prolonged incubation time.3. Solvent (DMSO) toxicity. | 1. Perform a titration to find the optimal non-toxic concentration.[7]2. Reduce the incubation time to the minimum required for an adequate signal.[7]3. Ensure the final DMSO concentration is below 1% (v/v).[7] |
| Uneven or Patchy Staining | 1. Aggregation of the dye.2. Incomplete removal of excess probe. | 1. Prepare fresh working solutions for each experiment and vortex well before use.[6]2. Improve washing efficiency with gentle agitation and an increased number of washes.[6] |
| Inconsistent Results | 1. Variation in cell density or health.2. Inconsistent incubation times or temperatures.3. Photobleaching of the fluorescent signal. | 1. Ensure consistent cell seeding and health across experiments.2. Standardize all incubation parameters.3. Minimize exposure of stained cells to the excitation light.[7] |
Visualizations
Caption: Mechanism of intracellular nitric oxide (NO) detection using this compound.
Caption: Experimental workflow for this compound concentration titration.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low Dar-4M AM signal in experiments
Welcome to the Technical Support Center for Dar-4M AM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low signal issues and to offer clear protocols for the successful use of this compound in detecting intracellular nitric oxide (NO).
Troubleshooting Guide: Low this compound Signal
This guide addresses the common causes of weak or absent fluorescence signals in experiments using this compound and provides systematic solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | 1. Insufficient Nitric Oxide (NO) Production: The cells may not be producing detectable levels of NO under the experimental conditions.[1] | Positive Control: Use a known NO donor, such as S-nitroso-N-acetylpenicillamine (SNAP) or a NONOate, to confirm that the probe is responsive in your system.[1][2] |
| 2. Inefficient Probe Loading: this compound may not be effectively entering the cells.[1] | Optimize Loading Conditions: Increase the incubation time (typically 30-60 minutes) or the probe concentration (5-10 µM is a common starting point).[1][3][4] The use of Pluronic F-127 can aid in the dispersion of the lipophilic AM ester.[3] | |
| 3. Incomplete De-esterification: The acetoxymethyl (AM) group may not be fully cleaved by intracellular esterases, which is necessary to trap the probe and render it reactive to NO.[1] | Allow Time for De-esterification: Following the loading period, wash the cells and incubate them in a dye-free medium for an additional 15-30 minutes to ensure complete enzymatic cleavage.[1][3] | |
| 4. Suboptimal Probe Concentration: The concentration of this compound may be too low for your specific cell type.[1][5] | Titrate Probe Concentration: Perform a concentration-response curve to determine the ideal concentration for your cells, typically within the 5-10 µM range.[1][5][6][7] | |
| 5. Photobleaching: Excessive exposure to the excitation light can lead to the destruction of the fluorophore.[3] | Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging to prevent phototoxicity and photobleaching.[3] | |
| 6. Interfering Substances: Components in the cell culture medium, such as phenol (B47542) red, serum, or vitamins, can quench the fluorescence or increase background noise.[6][7] | Use Appropriate Buffer: Whenever possible, perform the final imaging in a phenol red-free medium or a buffered saline solution like PBS or HBSS.[1][4] | |
| High Background Fluorescence | 1. Extracellular Probe: Residual this compound that was not washed away can contribute to background fluorescence. | Thorough Washing: After loading, wash the cells 2-3 times with a buffered saline solution to effectively remove any excess probe.[1][4] |
| 2. Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from the probe.[5] | Background Subtraction: Acquire an image of unstained cells under the same imaging conditions and use it for background subtraction.[5] The orange-red fluorescence of Dar-4M helps to mitigate issues with green autofluorescence.[4][5] | |
| 3. Probe Concentration Too High: Excessive probe concentration can lead to high, non-specific background signals.[8] | Optimize Probe Concentration: Titrate the this compound concentration to the lowest level that provides a detectable signal above the background.[1] | |
| Cell Death or Morphological Changes | 1. Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells.[3][6] | Reduce Probe Concentration/Incubation Time: If signs of cytotoxicity are observed, lower the probe concentration or shorten the incubation period.[3][6] |
| 2. Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. | Limit DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 1% v/v).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a cell-permeable probe that diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable Dar-4M.[2][3][4][9] This active form of the probe is non-fluorescent but reacts with nitric oxide (NO) in the presence of oxygen to form a highly fluorescent triazole derivative, which can be detected by fluorescence microscopy or flow cytometry.[2][3][4]
Q2: What are the optimal excitation and emission wavelengths for Dar-4M T? A2: The fluorescent product, Dar-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm, emitting an orange fluorescence.[2][3][4][6][7]
Q3: How can I be sure the signal I'm detecting is from nitric oxide? A3: To confirm the specificity of the signal for NO, it is recommended to use a negative control. Pre-incubating cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, should lead to a decrease in the fluorescence signal upon stimulation.[2][3] While Dar-4M is highly selective for NO, it may react with other reactive nitrogen species (RNS) under certain conditions.[3][10][11][12]
Q4: What is the optimal pH range for using Dar-4M? A4: Dar-4M is known for its utility across a broad pH range, from pH 4 to 12, making it more robust than other NO probes in various cellular environments.[4][5][6][13]
Q5: Can I use this compound for quantitative measurements? A5: While this compound is a powerful tool for detecting changes in NO production, quantitative comparisons can be challenging as the fluorescence yield can be influenced by other factors within the cell.[10][12] For more quantitative assessments, it is crucial to perform careful controls and consider generating a standard curve using a known NO donor.[11]
Data Presentation
Table 1: Quantitative Parameters for this compound Experiments
| Parameter | Recommended Range | Notes |
| This compound Concentration | 5-10 µM | Optimal concentration should be determined empirically for each cell type.[1][4][5][6] |
| Loading Time | 30-60 minutes | May vary depending on the cell type.[1][3][4] |
| De-esterification Time | 15-30 minutes | An important step to ensure the probe is active and retained within the cells.[3] |
| Excitation Wavelength | ~560 nm | [2][3][4][6][7] |
| Emission Wavelength | ~575 nm | [2][3][4][6][7] |
| pH Range | 4-12 | Fluorescence is not significantly dependent on pH in the physiological range.[3][5][6][13] |
Experimental Protocols
Detailed Protocol for Intracellular Nitric Oxide Detection
This protocol provides a general guideline for using this compound to detect intracellular NO in cultured cells. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (optional, but recommended)
-
Cultured cells on glass-bottom dishes or coverslips
-
Imaging buffer (e.g., phenol red-free HBSS or PBS, pH 7.2-7.4)
-
NO donor (e.g., SNAP) for positive control
-
NOS inhibitor (e.g., L-NAME) for negative control
-
Fluorescence microscope with appropriate filters
Procedure:
-
Reagent Preparation:
-
Cell Preparation:
-
Plate cells on a suitable imaging surface and allow them to adhere and reach the desired confluency.[4]
-
-
Loading Solution Preparation:
-
On the day of the experiment, prepare the loading solution. Dilute the this compound stock solution in pre-warmed imaging buffer to a final concentration of 5-10 µM.[1][3][4]
-
To aid in dye loading, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting it into the imaging buffer.[3]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Imaging:
-
Mount the cells on a fluorescence microscope.
-
For experiments involving stimulation of NO production, add the desired agonists or test compounds. For controls, add the NO donor or NOS inhibitor.
-
Acquire images using filters appropriate for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[4][9] Use consistent settings for all experimental groups.
-
Visualizations
Caption: Mechanism of intracellular NO detection by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for DAR-4M AM Staining
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions regarding the critical cell washing steps after loading with DAR-4M AM for the detection of intracellular nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of washing cells after this compound loading?
Washing is a critical step to remove any excess, extracellular, or non-specifically bound this compound probe.[1] Inadequate washing is a primary cause of high background fluorescence, which can obscure the specific signal from intracellular NO and make it difficult to distinguish the true signal from noise.[2] Proper washing enhances the signal-to-noise ratio, leading to clearer images and more reliable data.[1][3]
Q2: How does this compound work to detect intracellular nitric oxide?
This compound is a cell-permeable probe.[4] Once it crosses the cell membrane, intracellular enzymes called esterases cleave the acetoxymethyl (AM) ester group.[4][5] This cleavage traps the now cell-impermeable DAR-4M molecule inside the cell.[4][6] In the presence of nitric oxide and oxygen, the essentially non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative (DAR-4M T), which emits a bright orange-red signal.[2][6]
Q3: What is the recommended buffer for washing cells?
A physiological buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) is commonly recommended for washing cells after probe loading.[2][6] For fluorescence microscopy, it is highly advisable to use a phenol (B47542) red-free medium or buffer for both the washing and imaging steps, as phenol red can contribute to background fluorescence.[1] Using a warm buffer (e.g., 37°C) is also recommended to maintain cell health.[1][2]
Q4: How many washes are sufficient?
Most protocols recommend washing the cells two to three times after removing the loading solution.[1][3][4] However, if you are experiencing high background, increasing the number and duration of wash steps can help.[2] For example, washing three times with a 5-minute incubation for each wash can improve efficiency.[2]
Q5: Can I perform a "no-wash" protocol?
While some kits for other applications may offer no-wash protocols, for this compound staining, washing is strongly recommended to minimize background fluorescence from the extracellular probe.[1][7] Some specialized reagents, known as background suppressors, can be used to quench extracellular fluorescence and may reduce the necessity for washing in certain applications.[8]
Experimental Protocols
Protocol 1: General Staining and Washing for Adherent Cells (Microscopy)
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.[9]
-
Reagent Preparation: Prepare a 5-10 µM working solution of this compound in a suitable buffer, such as serum-free, phenol red-free medium or PBS.[1][2] This solution should be prepared fresh for each experiment and protected from light.[2]
-
Probe Loading: Remove the culture medium and wash the cells once with warm, phenol red-free buffer.[1] Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1][2]
-
Washing:
-
De-esterification (Optional but Recommended): After washing, add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to ensure complete cleavage of the AM ester group by intracellular esterases.[1][5]
-
Imaging: Replace the buffer with fresh imaging medium. You can now stimulate the cells to produce NO if required and begin fluorescence imaging using appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[2][4]
Protocol 2: Staining and Washing for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest cells and wash them once with PBS or HBSS. Resuspend the cells in a pre-warmed buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Probe Loading: Add the this compound working solution (typically 5-10 µM final concentration) to the cell suspension.[6] Incubate for 30-60 minutes at 37°C, protected from light.[6]
-
Washing:
-
Final Steps: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.[6] If stimulating NO production, this is done after the washing steps.[6]
Data Presentation
The following tables summarize key quantitative parameters for experiments using this compound.
Table 1: Recommended Staining Parameters
| Parameter | Recommended Range | Notes |
|---|---|---|
| Working Concentration | 5 - 10 µM[2][10] | Titration is crucial for each cell type to find the optimal signal-to-noise ratio.[2] |
| Incubation Time | 30 - 60 minutes[2] | May need optimization based on cell type and experimental temperature.[1] |
| Incubation Temperature | 37°C[1][2] | Facilitates faster probe loading and enzymatic activity. |
| pH Range | 4 - 12[10][11] | Fluorescence of the NO-reacted probe is stable over a wide pH range.[11] |
| Excitation Wavelength | ~560 nm[2] |
| Emission Wavelength | ~575 nm[2] | |
Visual Guides
Signaling and Detection Pathway
Standard Experimental Workflow
Troubleshooting Guide
Issue: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Inadequate Washing | Increase the number of washes to 3-4 times. Increase the duration of each wash step (e.g., 5 minutes with gentle agitation).[2] |
| Excessive Probe Concentration | Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio. A good starting range for titration is 1 µM to 20 µM.[2] |
| Cell Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. Since DAR-4M fluoresces in the orange-red spectrum, it helps to avoid the more common green autofluorescence.[2][11] |
| Presence of Serum or Phenol Red | Use serum-free and phenol red-free media/buffer during the final wash steps and during imaging, as these components can increase background fluorescence.[1][12] |
Issue: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Insufficient NO Production | Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm that the probe is functional in your system.[1] |
| Incomplete De-esterification | After washing, incubate cells in a dye-free medium for an additional 15-30 minutes to allow for complete enzymatic cleavage of the AM group.[1][5] |
| Suboptimal Probe Concentration | The probe concentration may be too low. Titrate the concentration upwards, but be mindful of potential cytotoxicity at very high concentrations.[1][3] |
| Photobleaching | Minimize the exposure of stained cells to the excitation light. Use the lowest possible light intensity and exposure time that still yields a detectable signal.[1][13] |
Troubleshooting Logic for Washing-Related Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmbio.com [bmbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 11. benchchem.com [benchchem.com]
- 12. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Minimizing Dar-4M AM Leakage During Cellular Imaging
Welcome to the technical support center for Dar-4M AM, a fluorescent probe for the detection of intracellular nitric oxide (NO). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to dye leakage during imaging experiments, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe used to detect nitric oxide (NO) in living cells. Its acetoxymethyl (AM) ester group allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, converting it to the cell-impermeable form, Dar-4M.[1][2] In the presence of NO, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, which can be visualized using fluorescence microscopy.[2][3]
Q2: I'm observing a decrease in fluorescence signal over time. Is this always due to leakage?
While dye leakage is a common cause of signal loss, other factors can also contribute. Photobleaching, the light-induced destruction of the fluorophore, can lead to a rapid decrease in signal intensity, especially with high-intensity light exposure.[4] Additionally, cell health is crucial; unhealthy or dying cells may not retain the dye effectively. It is also important to ensure that the observed signal is specific to NO by using appropriate controls, such as a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME).[5]
Q3: What is the recommended concentration of this compound to use?
A starting concentration of 5-10 µM this compound is generally recommended for most cell types.[1][6] However, the optimal concentration should be determined empirically for each specific cell line and experimental condition by performing a concentration titration. Using the lowest effective concentration can help minimize potential cytotoxicity.[1][7]
Q4: Can this compound be toxic to my cells?
At concentrations around 10 µM, significant cytotoxicity is generally not observed.[1] However, higher concentrations or prolonged incubation times can be harmful to cells.[7] It is always recommended to perform a cytotoxicity assay in parallel with your initial experiments to determine the optimal, non-toxic concentration for your specific cells.[7]
Q5: How can I confirm that the signal I am observing is from nitric oxide?
To confirm the specificity of the fluorescent signal to nitric oxide, it is essential to perform control experiments. Pre-treating cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, should significantly reduce the fluorescence signal if it is derived from NOS-produced NO.[5] Additionally, using a known NO donor can serve as a positive control to ensure the probe is functioning correctly.[5]
Troubleshooting Guide: Minimizing Dar-4M Leakage
This guide addresses the specific issue of Dar-4M leakage from cells during imaging experiments.
| Problem | Possible Cause | Suggested Solution |
| Rapid decrease in intracellular fluorescence signal | 1. Efflux by Organic Anion Transporters: The hydrolyzed, cell-impermeable Dar-4M can be actively transported out of the cell by multidrug resistance proteins (MRPs) and other organic anion transporters.[8] | a. Use Probenecid (B1678239): Probenecid is an inhibitor of organic anion transporters. Including probenecid in your incubation and imaging buffers can significantly reduce dye leakage. A starting concentration of 1-2.5 mM is often effective for other fluorescent dyes and can be optimized for your cell type.[8][9] b. Lower Incubation Temperature: Incubating cells at a lower temperature (e.g., room temperature instead of 37°C) can reduce the activity of efflux pumps. |
| 2. Poor Cell Health/Compromised Membrane Integrity: Unhealthy or dying cells have "leaky" membranes and are unable to retain the dye effectively. | a. Optimize Staining Conditions: Reduce the this compound concentration and/or incubation time to minimize cytotoxicity.[7] b. Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture. Avoid using cells that have been passaged too many times. c. Gentle Handling: Be gentle during cell washing and media changes to avoid damaging the cells. | |
| 3. Incomplete De-esterification: If the AM ester is not fully cleaved, the partially modified, more lipophilic probe can leak out of the cells more easily. | a. Allow Sufficient Time for De-esterification: After loading with this compound, incubate the cells in dye-free media for an additional 30 minutes to ensure complete cleavage of the AM group by intracellular esterases.[5] | |
| 4. Suboptimal Washing Steps: Inadequate washing can leave extracellular this compound, which can contribute to high background fluorescence and mask the true intracellular signal, making leakage appear more pronounced. Conversely, overly harsh or prolonged washing can damage cells. | a. Optimize Washing Protocol: Wash cells 2-3 times with a pre-warmed, phenol (B47542) red-free physiological buffer (e.g., HBSS).[5][6] b. Use Cold Buffer for Final Washes: Performing the final wash steps with cold buffer can help to slow down cellular processes, including active transport, thereby reducing immediate leakage before imaging. |
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Imaging
| Parameter | Recommended Range | Notes |
| This compound Concentration | 5 - 10 µM | Titration is recommended for each cell type to find the lowest effective concentration.[1][6] |
| Incubation Time | 30 - 60 minutes | Optimize based on cell type and temperature.[5] |
| Incubation Temperature | 37°C or Room Temperature | 37°C facilitates faster loading, but lower temperatures may reduce dye compartmentalization and leakage. |
| De-esterification Time | 30 minutes | After loading, incubate in dye-free media to ensure complete hydrolysis of the AM ester.[5] |
| Probenecid Concentration | 1 - 2.5 mM | Add to both loading and imaging buffers to inhibit efflux pumps. Optimize concentration for your cell type.[8][9] |
Experimental Protocols
Protocol 1: Standard this compound Loading and Imaging
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO. On the day of the experiment, prepare a working solution of 5-10 µM this compound in a suitable serum-free, phenol red-free buffer (e.g., HBSS).
-
Probe Loading: Remove the culture medium and wash the cells once with warm buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm buffer.
-
De-esterification: Add fresh, pre-warmed buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification.
-
Imaging: Replace the buffer with fresh imaging buffer (with or without stimulus) and proceed with fluorescence microscopy using appropriate filters (Excitation: ~560 nm, Emission: ~575 nm).
Protocol 2: Protocol to Minimize Dar-4M Leakage
-
Cell Preparation: Follow step 1 from Protocol 1.
-
Reagent Preparation: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Prepare a 250 mM stock solution of probenecid in 1 M NaOH and dilute to a 25 mM stock in buffer. On the day of the experiment, prepare a working solution of 5-10 µM this compound and 1-2.5 mM probenecid in a suitable serum-free, phenol red-free buffer.
-
Probe Loading: Remove the culture medium and wash the cells once with warm buffer containing 1-2.5 mM probenecid. Add the this compound/probenecid working solution and incubate for 30-60 minutes at 37°C (or room temperature), protected from light.
-
Washing: Remove the loading solution and wash the cells 2-3 times with buffer containing 1-2.5 mM probenecid. Consider using cold buffer for the final washes.
-
De-esterification: Add fresh, pre-warmed buffer containing 1-2.5 mM probenecid and incubate for an additional 30 minutes.
-
Imaging: Replace the buffer with fresh imaging buffer containing 1-2.5 mM probenecid (with or without stimulus) and proceed with imaging.
Visualizations
Caption: Mechanism of this compound activation and leakage pathway.
Caption: Troubleshooting workflow for decreased this compound signal.
References
- 1. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Controlling for Autofluorescence with DAR-4M AM
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for effectively controlling autofluorescence when using the nitric oxide (NO) probe, DAR-4M AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help with autofluorescence?
A1: this compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable probe used to detect intracellular nitric oxide (NO).[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) group, trapping the probe (now DAR-4M) inside.[2][3] In the presence of NO and oxygen, the nearly non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative (DAR-4M T) that emits an orange-red fluorescence (Excitation/Emission: ~560/575 nm).[3][4] A key advantage of DAR-4M is that its fluorescence is in the orange-red spectrum, which helps to minimize interference from common cellular autofluorescence, which often occurs in the blue to green spectrum (350–550 nm).[4][5][6]
Q2: What are the common sources of autofluorescence in biological samples?
A2: Autofluorescence is the natural fluorescence emitted by various biological structures and molecules.[7] Common sources include:
-
Endogenous Fluorophores: Molecules like NADH, flavins, and lipofuscin are widely distributed in cells and tissues.[4][8]
-
Extracellular Matrix Components: Proteins such as collagen and elastin (B1584352) can contribute significantly to autofluorescence.[8][9]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[6]
-
Cell Culture Medium: Components like phenol (B47542) red and vitamins can be fluorescent.[1][10]
-
Dead Cells: Dead or dying cells tend to be more autofluorescent than healthy cells.[6]
Q3: What initial steps can I take to minimize background fluorescence?
A3: To minimize background fluorescence, consider the following:
-
Use Phenol Red-Free Medium: During the experiment, switch to a phenol red-free and serum-free imaging buffer or medium.[10][11]
-
Optimize Probe Concentration: Titrate the this compound concentration to the lowest level that still provides a detectable signal over background. A typical starting range is 5-10 µM.[1][11][12]
-
Thorough Washing: After loading the probe, wash the cells 2-3 times with a buffered saline solution (e.g., PBS or HBSS) to remove excess, unbound probe.[11][13]
Q4: How do I create a proper control to assess autofluorescence?
A4: An essential control is an unstained sample that is treated with the vehicle (e.g., DMSO) but not the this compound probe. This sample should be processed and imaged under the exact same conditions as your experimental samples.[11] This allows you to measure the baseline fluorescence of your cells or tissue at the wavelengths used for DAR-4M detection.
Q5: Can I digitally remove or subtract autofluorescence after imaging?
A5: Yes, several post-acquisition methods exist. The most straightforward approach is background subtraction, where the fluorescence intensity from an unstained control image is subtracted from the stained sample images.[5] More advanced techniques like spectral unmixing are also highly effective.[8][14] Spectral unmixing uses the unique emission spectrum of autofluorescence (measured from an unstained control) to computationally separate it from the specific DAR-4M signal.[7][8] This requires specialized microscopy setups and software.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Sample Autofluorescence: The cells or tissue have high intrinsic fluorescence.[5] | • Image an unstained control sample to determine the level of autofluorescence. • Use background subtraction during image analysis.[5] • Consider using a commercial autofluorescence quenching reagent.[12] • If using flow cytometry, spectral unmixing can be employed to extract the autofluorescence signal.[7] |
| Excessive Probe Concentration: Too much unbound probe remains after loading.[12] | • Titrate the this compound concentration to the lowest effective level (start with 5-10 µM).[12][13] | |
| Inadequate Washing: Insufficient washing fails to remove all unbound probe.[12] | • Increase the number and duration of wash steps after probe incubation.[12][13] | |
| Contaminated Media: Phenol red or serum in the imaging media is fluorescent.[10][11] | • Use phenol red-free and serum-free medium or a buffered saline solution (e.g., HBSS) for all steps following probe loading.[11] | |
| Weak or No Signal | Low Autofluorescence (but also low specific signal): | While low autofluorescence is good, ensure your specific signal is not also compromised. |
| Insufficient Nitric Oxide (NO) Production: Cells are not producing enough NO to be detected.[5] | • Use a positive control, such as a known NO donor (e.g., SNAP), to confirm the probe is working correctly.[2][5] | |
| Inefficient Probe Loading or De-esterification: The AM ester is not being cleaved, preventing the probe from becoming active.[11] | • Optimize incubation time (typically 30-60 minutes) and temperature (37°C).[12] • For difficult-to-load cells, a non-ionic surfactant like Pluronic F-127 can aid in probe dispersion.[3] | |
| Signal Not Specific to NO | Probe Reactivity: DAR-4M may react with other reactive nitrogen species (RNS), not just NO.[11][15] | • To confirm the signal is from NO, pre-treat cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME. This should reduce the fluorescent signal.[2][11] |
Quantitative Data Summary
Table 1: Recommended Staining Parameters for this compound
| Parameter | Recommended Range | Notes |
| Working Concentration | 5 - 10 µM[1][12] | Titration is highly recommended for each cell type and experimental condition.[12] |
| Incubation Time | 30 - 60 minutes[12] | Should be optimized based on cell type and temperature. |
| Incubation Temperature | 37°C[12] | May facilitate faster and more efficient probe loading. |
| pH Range | 4 - 12[1][10] | The fluorescence of DAR-4M T is stable over a wide physiological pH range.[3] |
| Excitation Wavelength | ~560 nm[3][11] | |
| Emission Wavelength | ~575 nm[3][11] |
Table 2: Performance Comparison of this compound vs. DAF-FM diacetate (Green Probe)
| Feature | Diaminorhodamine-4M (this compound) | Diaminofluorescein-FM (DAF-FM diacetate) | Advantage of DAR-4M |
| Excitation Maximum | ~560 nm[4] | ~495 nm[4] | Longer wavelength excitation causes less phototoxicity and deeper tissue penetration.[4] |
| Emission Maximum | ~575 nm (Orange-Red)[4] | ~515 nm (Green)[4] | Avoids the most common range for cellular autofluorescence, leading to a higher signal-to-noise ratio.[4] |
| pH Sensitivity | Stable fluorescence over a wide pH range (4-12).[1][10] | Fluorescence is sensitive to acidic conditions.[5] | More versatile and reliable for use in various cellular compartments or acidic environments.[4] |
| Photostability | Generally more photostable.[2][4] | Less photostable. | Allows for longer imaging experiments with less signal degradation.[2][4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular NO with this compound
Materials:
-
This compound (stock solution in anhydrous DMSO, e.g., 1-5 mM)
-
Cultured cells on a glass-bottom dish or other imaging-compatible vessel
-
Phenol red-free cell culture medium or a buffered saline solution (e.g., HBSS)
-
Fluorescence microscope with filters appropriate for rhodamine dyes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Shortly before the experiment, replace the culture medium with pre-warmed, phenol red-free medium/buffer.
-
Probe Preparation: Prepare a working solution of 5-10 µM this compound in phenol red-free medium/buffer. This solution should be made fresh for each experiment.
-
Probe Loading: Remove the medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[12]
-
Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed phenol red-free medium/buffer to remove any excess probe.[11][13]
-
Imaging: Add fresh buffer/medium to the cells and image using a fluorescence microscope with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm).[11]
Protocol 2: Preparation of an Unstained Autofluorescence Control
Procedure:
-
Prepare and culture cells in the same manner as for the experimental group.
-
Follow all the steps of the staining protocol (Protocol 1), but substitute the this compound working solution with a vehicle-only solution (i.e., phenol red-free medium/buffer containing the same final concentration of DMSO used to dissolve the probe).
-
Image this unstained sample using the identical microscope settings (e.g., exposure time, gain, laser power) as the this compound-stained samples. The resulting image represents the autofluorescence of your sample.
Visualizations
References
- 1. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Dar-4M AM Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of experiments utilizing the nitric oxide (NO) fluorescent probe, Dar-4M AM. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect nitric oxide?
A1: this compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe used to detect intracellular nitric oxide (NO).[1][2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive Dar-4M molecule.[1][3] In the presence of NO and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits an orange-red fluorescence.[1][4][5]
Q2: What are the spectral properties of the fluorescent product of Dar-4M?
A2: The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][5]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound is typically in the range of 5-10 µM.[4][5][6] However, it is crucial to perform a concentration titration to determine the ideal concentration for your specific cell type and experimental conditions to avoid potential cytotoxicity.[5][6]
Q4: Is Dar-4M specific to nitric oxide?
A4: While Dar-4M is a valuable tool for detecting reactive nitrogen species (RNS), its fluorescence can be influenced by other oxidants.[5][7] Therefore, it is considered a suitable probe for the qualitative assessment of RNS but may not be exclusively specific to NO.[5][7] For quantitative comparisons, meticulous use of controls is essential.[5]
Q5: What are the main advantages of this compound over other NO probes like DAF-2?
A5: this compound offers several advantages, including greater photostability and less pH dependence in the physiological range (pH 4-12).[1][2][4][8] Its orange-red fluorescence also minimizes issues with green autofluorescence commonly found in biological samples.[4][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | 1. Insufficient Nitric Oxide (NO) Production: The cells may not be producing detectable levels of NO.[9] 2. Inefficient Probe Loading: this compound may not be effectively entering the cells.[9] 3. Incomplete De-esterification: Intracellular esterases may not be cleaving the AM group, preventing probe activation.[9] 4. Suboptimal Probe Concentration: The concentration of this compound may be too low.[9] 5. Photobleaching: Excessive exposure to excitation light can damage the fluorophore.[9] | 1. Use a Positive Control: Employ a known NO donor, such as S-nitroso-N-acetylpenicillamine (SNAP), to confirm the probe is responsive in your system.[9] 2. Optimize Loading Conditions: Increase the incubation time (typically 30-60 minutes) or the probe concentration. Ensure high-quality, anhydrous DMSO is used for the stock solution.[9] 3. Allow Time for De-esterification: After loading, incubate cells in dye-free media for an additional 30 minutes to ensure complete enzymatic cleavage.[9] 4. Titrate Probe Concentration: Determine the optimal probe concentration for your cell type.[9] 5. Minimize Light Exposure: Protect cells from light during incubation and imaging. |
| High Background Fluorescence | 1. Autofluorescence: The sample itself has high intrinsic fluorescence.[4] 2. Excessive Probe Concentration: Using too high a concentration of this compound.[5] 3. Inadequate Washing: Insufficient washing leaves unbound probe in the sample.[5] 4. Interference from Media Components: Phenol (B47542) red and serum in the culture medium can increase background.[2] | 1. Utilize Spectral Properties: Dar-4M's orange-red emission helps minimize issues with green autofluorescence.[4] 2. Optimize Probe Concentration: Titrate to the lowest concentration that provides a detectable signal over background.[6] 3. Improve Washing Steps: Increase the number and duration of washes with a suitable buffer (e.g., PBS) after staining.[5] 4. Use Imaging-Specific Media: Switch to a phenol red-free and serum-free imaging buffer or medium for the experiment.[9] |
| Uneven or Patchy Staining | 1. Dye Aggregation: At high concentrations, the dye can form aggregates.[5] 2. Cell Health: Unhealthy or dying cells can exhibit uneven probe uptake. 3. Inconsistent Cell Density: A non-uniform cell monolayer can lead to patchy staining. | 1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment and briefly vortex before use.[5] 2. Ensure Cell Viability: Use healthy, viable cells and handle them gently during the experimental procedure. 3. Maintain Consistent Plating: Ensure a confluent and evenly distributed cell monolayer. |
| Inconsistent or Variable Results | 1. Fluctuations in pH: An unstable pH in the experimental medium can affect results.[4] 2. Inconsistent Incubation Times or Temperatures: Variations in these parameters between experiments can lead to variability.[6] 3. Solvent Toxicity: The final concentration of DMSO may be too high.[6] | 1. Use a Robust Buffering System: Maintain a constant pH throughout the experiment with a suitable buffer.[4] 2. Standardize Protocols: Strictly adhere to consistent incubation times and temperatures for all experiments.[6] 3. Control Solvent Concentration: Ensure the final DMSO concentration is below 1% (v/v).[6] |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells for Fluorescence Microscopy
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a fresh working solution of 5-10 µM this compound in a suitable buffer (e.g., serum-free, phenol red-free medium or HBSS).
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with the warm buffer.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal time may vary by cell type.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with a warm buffer to remove any unbound probe.[6]
-
-
Imaging:
-
Add fresh buffer or medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[5]
-
Protocol 2: Intracellular NO Detection using Flow Cytometry
-
Cell Preparation:
-
For adherent cells, detach them gently using trypsinization.
-
Harvest suspension or detached cells and wash them once with PBS or HBSS.
-
Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Probe Loading: Add the this compound working solution (typically 5-10 µM) to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Stimulation (Optional): If stimulating NO production, resuspend the cells in fresh medium and add the stimulus. Incubate for the desired period at 37°C, protected from light.
-
Final Wash and Resuspension: Wash the cells once more with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.
-
Flow Cytometry Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~561 nm and an emission filter suitable for detecting orange fluorescence (e.g., 585/42 nm bandpass filter).
Data Presentation
Table 1: Example Titration of this compound Concentration
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 50 | 98 |
| 1 | 250 | 97 |
| 5 | 1200 | 96 |
| 10 | 2100 | 95 |
| 20 | 2300 | 80 |
This table illustrates how to present data from a probe concentration optimization experiment. The optimal concentration would be the one that gives a strong signal without significantly impacting cell viability.
Table 2: Comparison of NO Production with and without Stimulant
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change |
| Unstimulated Cells | 800 | 1.0 |
| Stimulated Cells (e.g., with an NO donor) | 4000 | 5.0 |
| Stimulated Cells + NO Scavenger | 950 | 1.2 |
This table provides a clear comparison of relative NO production under different experimental conditions, demonstrating the effectiveness of a stimulus and the specificity of the signal.
Visualizations
Caption: Mechanism of intracellular nitric oxide detection by this compound.
Caption: General experimental workflow for this compound experiments.
Caption: Troubleshooting logic for improving experimental reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating Dar-4M AM Signal Specificity with L-NAME: A Comparison Guide
In the realm of cellular signaling, the accurate detection of nitric oxide (NO) is crucial for understanding its multifaceted roles in health and disease. For researchers, scientists, and drug development professionals, the choice of a fluorescent probe for NO detection can profoundly influence experimental outcomes. This guide provides a comprehensive comparison of the fluorescent probe Dar-4M AM and outlines a critical validation protocol using L-NAME to ensure signal specificity.
Diaminodiaminorhodamine-4M acetoxymethyl ester (this compound) is a cell-permeable probe that fluoresces upon reacting with intracellular nitric oxide. Its advantages include emission in the orange-red spectrum, which minimizes interference from cellular autofluorescence, exceptional photostability, and stability over a broad pH range.[1][2] However, to ensure that the fluorescent signal originates specifically from NO produced by nitric oxide synthase (NOS), it is imperative to perform validation experiments using a NOS inhibitor like L-NAME.
Mechanism of Action: this compound and L-NAME
This compound is non-fluorescent until it enters the cell, where intracellular esterases cleave the acetoxymethyl group, trapping the probe inside.[2][3] In the presence of NO, Dar-4M is converted to a highly fluorescent triazole derivative.[2]
L-NAME (Nω-Nitro-L-arginine methyl ester) is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing NO from the amino acid L-arginine.[4][5] By blocking NOS, L-NAME prevents the production of NO. Therefore, if the fluorescence of this compound is diminished in the presence of L-NAME, it confirms that the signal is specific to NOS-derived NO.[3]
Comparative Performance of NO Probes
The selection of an appropriate fluorescent probe is critical. Below is a comparison of this compound with another commonly used green fluorescent NO probe, DAF-FM diacetate.
| Feature | This compound | DAF-FM diacetate | Significance for Researchers |
| Excitation Maximum | ~560 nm | ~495 nm | Longer wavelength excitation of this compound leads to less phototoxicity and deeper tissue penetration.[1] |
| Emission Maximum | ~575 nm | ~515 nm | The orange-red emission of this compound minimizes interference from green cellular autofluorescence.[1][2] |
| Fluorescence Increase (upon NO reaction) | ~840-fold | ~160-fold | The greater fold-increase of this compound provides higher sensitivity for detecting small changes in NO concentration.[1] |
| pH Stability | Broad (pH 4-12) | Sensitive to pH | This compound is more robust for use in various cellular compartments with differing pH levels.[2][6][7] |
| Specificity | Reacts with other Reactive Nitrogen Species (RNS) | Also sensitive to other RNS | Both probes require validation with NOS inhibitors like L-NAME to confirm specificity for NO.[3][8][9] |
Experimental Protocol: Validating this compound Specificity with L-NAME
This protocol provides a general framework for validating the specificity of the this compound signal in cultured cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
L-NAME hydrochloride
-
Cultured cells
-
Balanced salt solution (e.g., HBSS or PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[1]
-
Prepare a stock solution of L-NAME in distilled water or a suitable buffer. The final concentration will need to be optimized for the specific cell type and experimental conditions, but concentrations in the millimolar range are often used.[10]
-
-
Cell Treatment with L-NAME:
-
Culture cells to the desired confluency.
-
Pre-incubate one group of cells with L-NAME at the determined optimal concentration for a sufficient time to inhibit NOS activity (e.g., 30-60 minutes). This will be the experimental group.
-
Incubate a parallel group of cells with the vehicle control (the solution used to dissolve L-NAME). This will be the control group.
-
-
This compound Loading:
-
Prepare a working solution of this compound (typically 5-10 µM) in a balanced salt solution.
-
Remove the media from both the L-NAME-treated and control cells and wash with the balanced salt solution.
-
Add the this compound working solution to all cells and incubate for 30-60 minutes at 37°C, protected from light.[2]
-
-
Imaging and Analysis:
-
After incubation, wash the cells to remove excess probe.
-
Add fresh buffer or media to the cells.
-
Induce NO production if necessary (e.g., with a specific agonist).
-
Image the cells using a fluorescence microscope with filters appropriate for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[2]
-
Quantify the fluorescence intensity of the L-NAME-treated group and the control group. A significant reduction in fluorescence in the L-NAME-treated group indicates that the this compound signal is specific to NOS-derived NO.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound specificity.
Caption: Simplified nitric oxide signaling and detection pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. L-NAME in the cardiovascular system - nitric oxide synthase activator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Nitric Oxide Detection: A Comparative Guide to Confirming Dar-4M AM Results with the NO Scavenger cPTIO
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is crucial for unraveling its complex roles in physiological and pathological processes. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) has emerged as a popular fluorescent probe for intracellular NO detection. However, to ensure the specificity of this compound fluorescence for NO, the use of a nitric oxide scavenger such as 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO) is an essential validation step. This guide provides an objective comparison of this compound performance with and without cPTIO, supported by experimental data and detailed protocols, to aid in the robust interpretation of research findings.
Principles of Detection and Validation
This compound is a cell-permeable, non-fluorescent molecule that, once inside the cell, is hydrolyzed by intracellular esterases to the membrane-impermeable Dar-4M. In the presence of nitric oxide and oxygen, Dar-4M is converted to a highly fluorescent triazole derivative, exhibiting a strong orange fluorescence. This "turn-on" fluorescence provides a direct measure of intracellular NO production.[1]
To confirm that the observed fluorescence is indeed due to NO, a specific NO scavenger like cPTIO is employed. cPTIO is a stable radical that directly and rapidly reacts with NO to form nitrogen dioxide (NO₂) and 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI). This scavenging action effectively reduces the local concentration of bioavailable NO, thereby preventing its reaction with Dar-4M and leading to a decrease in fluorescence intensity. A significant reduction in the this compound signal upon co-incubation with cPTIO provides strong evidence that the initial signal was specific to nitric oxide.
Data Presentation: cPTIO-Mediated Quenching of NO-Induced Fluorescence
The following table summarizes representative quantitative data demonstrating the effect of cPTIO on the fluorescence intensity of an NO-sensitive fluorescent probe in human microvascular endothelial cells (HMVECs). While this data was generated with a similar probe, DAF-FM, it illustrates the expected quenching effect of an NO scavenger on NO-induced fluorescence, which is directly applicable to the validation of this compound results.
| Treatment Group | Description | Normalized Fluorescence Intensity (Mean ± SEM) |
| Vehicle | Cells treated with the vehicle control. | 1.00 ± 0.12 |
| L-NAME + Allopurinol | Cells treated with inhibitors of nitric oxide synthase (NOS) and xanthine (B1682287) oxidase (XOR) to reduce basal NO production. | 0.65 ± 0.08 |
| L-NAME + Allopurinol + PTIO | Cells treated with NOS and XOR inhibitors, along with the NO scavenger PTIO. | 0.45 ± 0.05 |
| PTIO | Cells treated with the NO scavenger PTIO alone. | 0.55 ± 0.06 |
Data adapted from a study on a similar fluorescent NO probe, demonstrating the principle of fluorescence quenching by an NO scavenger. A significant decrease in fluorescence upon addition of the scavenger confirms the NO-specificity of the signal.
Experimental Protocols
This section provides a detailed protocol for validating this compound results using the NO scavenger cPTIO in cultured cells.
Materials:
-
This compound (5 mM stock solution in anhydrous DMSO)
-
cPTIO (carboxy-PTIO; 10 mM stock solution in sterile water or appropriate buffer)
-
Cultured cells (e.g., endothelial cells, macrophages) plated on a suitable imaging dish or multi-well plate
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope or plate reader with appropriate filters for rhodamine (Excitation ~560 nm, Emission ~575 nm)
-
Positive control (optional): NO donor such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or an agonist to stimulate endogenous NO production.
Experimental Procedure:
-
Cell Preparation:
-
Plate cells at a suitable density and allow them to adhere and reach the desired confluency.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed phenol (B47542) red-free medium or HBSS.
-
-
cPTIO Pre-treatment (for the validation group):
-
To the wells designated for cPTIO treatment, add the cPTIO stock solution to achieve a final concentration of 100 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
This compound Loading:
-
Prepare a working solution of this compound in phenol red-free medium or HBSS to a final concentration of 5-10 µM.
-
Remove the medium from all wells (including the cPTIO-treated wells) and add the this compound working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully remove the this compound loading solution and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.
-
-
Stimulation (Optional):
-
If studying stimulated NO production, add fresh HBSS or medium containing the desired stimulus (e.g., an agonist or NO donor) to the wells. For the cPTIO validation group, the stimulus should be added along with 100 µM cPTIO.
-
-
Fluorescence Measurement:
-
Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
It is crucial to use consistent acquisition settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each experimental group.
-
Compare the fluorescence intensity of the cells treated with the stimulus alone to those treated with the stimulus and cPTIO. A statistically significant decrease in fluorescence in the cPTIO-treated group validates that the signal from this compound is attributable to nitric oxide.
-
Mandatory Visualizations
Signaling Pathway and Detection Mechanism
Caption: Mechanism of NO detection by this compound and its validation by cPTIO.
Experimental Workflow
Caption: Experimental workflow for validating this compound results with cPTIO.
Alternative Nitric Oxide Detection Methods
While this compound is a powerful tool, it is important to be aware of alternative methods for detecting nitric oxide, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Griess Assay | Colorimetric detection of nitrite, a stable oxidation product of NO. | Simple, inexpensive, and suitable for high-throughput screening. | Indirect measurement of NO, less sensitive than fluorescent probes, and can be affected by other substances in the sample. |
| DAF-FM Diacetate | A green fluorescent probe similar to this compound. | High sensitivity and widely used, allowing for comparison with a large body of literature. | More pH-sensitive than this compound and can be prone to photobleaching. Its green fluorescence may overlap with cellular autofluorescence. |
| Electrochemical Sensors | Direct measurement of NO using an electrode. | Real-time and highly sensitive detection. | Can be invasive and technically challenging to implement in live cells. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | A highly specific method for detecting and quantifying paramagnetic species, including NO, using spin traps. | Considered a gold-standard for NO detection due to its high specificity. | Requires specialized and expensive equipment, and is not suitable for real-time imaging in live cells. |
References
A Head-to-Head Comparison of Fluorescent Probes for Intracellular Nitric Oxide Detection: DAR-4M AM versus DAF-2 DA
For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO), a critical signaling molecule, is paramount. This guide provides an objective comparison of two widely used fluorescent probes, DAR-4M AM and DAF-2 DA, to facilitate an informed decision for your specific experimental needs.
Nitric oxide's short half-life and low physiological concentrations make its direct measurement challenging. Fluorescent probes that can permeate live cells and react with NO to produce a measurable signal have become indispensable tools. Among these, the rhodamine-based this compound and the fluorescein-based DAF-2 DA are prominent choices. While both operate on a "turn-on" fluorescence mechanism upon reacting with NO, they possess distinct characteristics that can significantly influence experimental outcomes.[1][2]
Quantitative Performance Comparison
The selection of an appropriate NO probe is contingent on the specific requirements of the experiment. The following table summarizes the key performance characteristics of this compound and DAF-2 DA to aid in this decision-making process.
| Property | This compound (Diaminorhodamine-4M Acetoxymethyl Ester) | DAF-2 DA (Diaminofluorescein-2 Diacetate) | Advantage of this compound |
| Excitation Maximum | ~560 nm[1][2][3] | ~495 nm[1][4] | Longer wavelength excitation leads to less phototoxicity and deeper tissue penetration.[2] |
| Emission Maximum | ~575 nm (Orange-Red)[1][2][3] | ~515 nm (Green)[1][4] | Avoids cellular autofluorescence, which typically occurs in the green spectrum, resulting in a better signal-to-noise ratio.[1][2] |
| Detection Limit | ~7-10 nM[4][5] | ~2-5 nM[4][6][7] | While DAF-2 DA has a slightly lower detection limit, both offer high sensitivity for physiological NO concentrations. |
| pH Stability | Stable over a wide pH range (4-12)[1][4][8][9] | Fluorescence decreases in acidic conditions (effective above pH 5.5)[2] | Reliable for use in various cellular compartments, including acidic organelles.[1][2] |
| Photostability | High; more photostable than fluorescein-based dyes.[1][2][4] | Moderate; prone to photobleaching.[2][4] | Allows for longer-term imaging experiments with minimal signal degradation.[1][2][10] |
| Fluorescence Increase | ~840-fold[2] | ~160-fold[2] | A greater fold-increase provides higher sensitivity for detecting small changes in NO concentration.[2] |
| Quantum Yield | 0.42[2] | ~0.81[2] | While lower, the significant increase from a near-zero baseline provides excellent contrast.[2] |
| Specificity & Interferences | Fluorescence can be enhanced by other reactive nitrogen species (RNS) in the presence of NO.[4][11][12] Does not react with non-NO RNS alone.[4] Can react with dehydroascorbic acid (DHA).[13] | Can be influenced by peroxynitrite (ONOO⁻) and dehydroascorbic acid (DHA).[4][14] Other oxidizing agents can also lead to fluorescence.[4] | Both probes have potential for off-target reactions, requiring careful experimental design and controls. |
Signaling Pathway and Detection Mechanism
Both this compound and DAF-2 DA are cell-permeable esters that, once inside the cell, are hydrolyzed by intracellular esterases to their respective membrane-impermeable forms, DAR-4M and DAF-2.[3][6][9][10][15] In the presence of NO and oxygen, these non-fluorescent molecules are converted into highly fluorescent triazole derivatives.[1][3][15][16] It is important to note that these probes technically detect dinitrogen trioxide (N₂O₃), which is formed from the reaction of NO with oxygen.[1]
Experimental Workflow
A typical experiment for detecting intracellular NO using either this compound or DAF-2 DA follows a general workflow. This involves preparing the cells, loading them with the probe, allowing for de-esterification, stimulating NO production if necessary, and finally, acquiring and analyzing the fluorescent signal.
Detailed Experimental Protocols
Below are generalized protocols for the intracellular detection of nitric oxide using this compound and DAF-2 DA. Optimization for specific cell types and experimental conditions is recommended.
Protocol for Intracellular NO Detection using this compound
This protocol is adapted for use in cultured cells.[1][4][15]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on an appropriate imaging platform (e.g., glass-bottom dishes, 96-well plates)
-
NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production (positive control)
-
NO synthase inhibitor (e.g., L-NAME) (negative control)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash them once with a physiological buffer. For adherent cells, the experiment can be performed directly in the culture vessel.
-
Loading of this compound: Dilute the this compound stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 5-10 µM.[4][9] Remove the culture medium from the cells and add the this compound loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9][10]
-
Washing: After incubation, gently wash the cells twice with pre-warmed buffer to remove any extracellular probe.[9][10]
-
De-esterification: Add fresh, pre-warmed buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[10]
-
Stimulation of NO Production (Optional): If studying stimulated NO production, replace the buffer with a fresh solution containing the agonist or test compound. Include appropriate positive and negative controls.
-
Fluorescence Measurement: Acquire fluorescence images using a fluorescence microscope with filters appropriate for rhodamine (Excitation/Emission: ~560/575 nm).[15] For quantitative analysis, a fluorescence plate reader can be used.
Protocol for Intracellular NO Detection using DAF-2 DA
This protocol is a general guideline for using DAF-2 DA in cultured cells.[17]
Materials:
-
DAF-2 DA
-
Anhydrous DMSO
-
Physiological buffer (e.g., HBSS or Tyrode's saline solution)
-
Cultured cells
-
NO donor (e.g., SNAP) or agonist (e.g., bradykinin)
-
NO synthase inhibitor (e.g., L-NAME)
Procedure:
-
Preparation of DAF-2 DA Stock Solution: Prepare a stock solution of DAF-2 DA in anhydrous DMSO (e.g., 10 mM).[17] Store in aliquots at -20°C, protected from light.
-
Cell Preparation: Culture cells to the desired confluency. It is recommended to starve the cells for at least 6 hours before the experiment.[17]
-
Loading of DAF-2 DA: Dilute the DAF-2 DA stock solution in a pre-warmed, phenol (B47542) red-free medium or buffer to a final working concentration of 1-10 µM.[15][17] The optimal concentration may vary depending on the cell type.[17]
-
Incubation: Incubate the cells with the DAF-2 DA loading solution for 30-60 minutes at 37°C in the dark.[17]
-
Washing: Wash the cells twice with a pre-warmed buffer to remove excess DAF-2 DA.[17]
-
De-esterification: Add fresh buffer and incubate for an additional 15-30 minutes to ensure complete conversion of DAF-2 DA to DAF-2 by intracellular esterases.[17]
-
Stimulation of NO Production (Optional): Treat the cells with your agonist or test compound to stimulate NO production.
-
Fluorescence Measurement: Immediately begin imaging using a fluorescence microscope with a filter set appropriate for fluorescein (B123965) (Excitation/Emission: ~495/515 nm).
Conclusion and Recommendations
The choice between this compound and DAF-2 DA should be guided by the specific demands of your experimental setup.
Choose this compound when:
-
Photostability is a priority: For long-term imaging experiments or when using high-intensity light sources, the superior photostability of this rhodamine-based dye is a significant advantage.[1][4]
-
Cellular autofluorescence is a concern: The longer excitation and emission wavelengths of DAR-4M help to minimize interference from endogenous fluorophores that typically emit in the green spectrum.[1][4]
-
Experiments are conducted under varying pH conditions: DAR-4M's stable fluorescence across a broad pH range makes it a more robust choice for studies involving pH fluctuations.[4][8]
Choose DAF-2 DA when:
-
High sensitivity is paramount: DAF-2 offers a very low detection limit for nitric oxide.[4]
-
Reproducing previously published data is necessary: DAF-2 DA has been extensively used in the literature, making it a suitable choice for studies that aim to build upon existing work.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 6. DAF-2 DA (diaminofluorescein-2 diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Nitric Oxide and Dehydroascorbic Acid Imaging by Combining Diaminofluoresceins and Diaminorhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Detecting nitric oxide in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle of Nitric Oxide Probes: Dar-4M AM vs. DAF-FM DA
In the dynamic landscape of cellular signaling, the precise detection of nitric oxide (NO) remains a critical pursuit for researchers across various disciplines, from neuroscience to immunology and drug development. The choice of a fluorescent probe is paramount for the accurate quantification and visualization of this transient signaling molecule. This guide provides a comprehensive comparison of two widely used cell-permeable NO probes: Dar-4M AM and DAF-FM DA, offering a deep dive into their fluorescence properties, experimental considerations, and underlying mechanisms.
At a Glance: Key Fluorescence Properties
A direct comparison of the key photophysical and chemical properties of this compound and DAF-FM DA reveals distinct advantages for each probe, allowing researchers to select the most suitable tool for their specific experimental needs.
| Property | This compound | DAF-FM DA |
| Excitation Maximum (post-reaction) | ~560 nm[1] | ~495 nm[2][3] |
| Emission Maximum (post-reaction) | ~575 nm[1] | ~515 nm[2][3] |
| Fluorescence Color | Orange-Red[4] | Green[2] |
| Quantum Yield (Φ) of NO Adduct | High (840-fold increase)[1] | ~0.81 (160-fold increase)[2][5][6] |
| Extinction Coefficient (ε) of NO Adduct | Not explicitly stated | 73,000 M⁻¹cm⁻¹[2] / 84,000 M⁻¹cm⁻¹ |
| Detection Limit | ~10 nM[1][7] | ~3 nM[5][8] |
| Optimal pH Range | 4 - 12[4][9][10][11] | >5.5[2][5] |
| Photostability | Generally higher than fluorescein-based probes[12] | Photostable[8] |
| Cell Permeability | Yes[1][9] | Yes[2][5] |
Delving Deeper: A Comparative Analysis
Spectral Properties and Autofluorescence: The most apparent difference lies in their spectral profiles. DAF-FM DA fluoresces in the green region of the spectrum, which can sometimes overlap with the natural autofluorescence of cells and tissues.[9] In contrast, this compound, a rhodamine-based probe, emits in the orange-red spectrum, a region with typically lower cellular autofluorescence, potentially offering a better signal-to-noise ratio in certain experimental systems.[4][12]
pH Sensitivity: One of the most significant advantages of this compound is its remarkable stability over a broad pH range (4-12).[4][9][10][11] This makes it an ideal choice for studying NO production in acidic environments, such as within lysosomes or during specific pathological conditions. The fluorescence of the DAF-FM T, the NO-reacted form of DAF-FM, is stable above pH 5.5.[2][5]
Sensitivity and Specificity: While DAF-FM DA boasts a slightly lower detection limit of approximately 3 nM compared to this compound's ~10 nM, it's important to consider the context of specificity.[1][5][7][8] Some studies suggest that Dar-4M may react with other reactive nitrogen species (RNS) in addition to NO, which could influence the interpretation of quantitative data.[13][14][15] Both probes primarily detect the NO oxidation product, dinitrogen trioxide (N₂O₃).[12]
Visualizing the Mechanism: From Probe to Signal
The underlying mechanism for both probes involves a two-step process within the cell. The acetoxymethyl (AM) ester groups render the molecules cell-permeable. Once inside, intracellular esterases cleave the AM groups, trapping the now cell-impermeant probe. In the presence of NO and oxygen, the probe is converted to a highly fluorescent triazole derivative.
Experimental Protocols: A Guide to Best Practices
To achieve reliable and reproducible results, careful adherence to experimental protocols is essential. Below is a generalized protocol for the intracellular detection of NO using either this compound or DAF-FM DA.
Materials:
-
This compound or DAF-FM DA stock solution (typically 2-5 mM in anhydrous DMSO)
-
Cultured cells on coverslips or in a microplate
-
Balanced salt solution (e.g., HBSS) or serum-free, phenol (B47542) red-free medium
-
NO donor (e.g., DEA NONOate) or agonist to stimulate endogenous NO production (for positive controls)
-
NO synthase inhibitor (e.g., L-NAME) (for negative controls)
-
Fluorescence microscope or plate reader
General Staining Protocol:
-
Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere.
-
Loading Solution Preparation: Prepare a working solution of the probe by diluting the stock solution in a balanced salt solution or serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Loading: Remove the culture medium and wash the cells once with the balanced salt solution. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: After incubation, remove the loading solution and wash the cells twice with the balanced salt solution to remove any excess probe.
-
De-esterification: Add fresh balanced salt solution and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.
-
Imaging/Measurement: The cells are now ready for imaging or fluorescence measurement. For time-course experiments, acquire a baseline reading before stimulating NO production.
Important Considerations:
-
Solvent Quality: Use high-quality, anhydrous DMSO for preparing stock solutions to prevent probe degradation.
-
Light Sensitivity: Both probes and their fluorescent products are light-sensitive. Protect them from light as much as possible throughout the experiment.
-
Serum and Phenol Red: Buffers containing serum or phenol red can interfere with the fluorescence and should be used with caution. Serum esterases can cleave the AM groups before the probe enters the cell.[3]
-
Controls: Always include appropriate positive and negative controls to validate the specificity of the signal.
Conclusion: Making the Right Choice
Both this compound and DAF-FM DA are powerful tools for the detection of intracellular nitric oxide. The choice between them hinges on the specific requirements of the experiment.
-
Choose this compound when:
-
Studying NO in acidic environments.
-
Cellular autofluorescence in the green spectrum is a concern.
-
High photostability is required for prolonged imaging.
-
-
Choose DAF-FM DA when:
-
The highest sensitivity is required for detecting very low levels of NO.
-
The experimental system has a physiological pH.
-
Using standard fluorescein (B123965) filter sets is convenient.
-
By understanding the distinct properties and following robust experimental protocols, researchers can effectively harness the capabilities of these fluorescent probes to unravel the complex roles of nitric oxide in health and disease.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. This compound (diaminorhodamine-4M acetoxymethyl ester) 細胞内での一酸化窒素検出に(オレンジ蛍光)|五稜化薬株式会社 [goryochemical.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound A cell-permeable, photo-stable nitric oxide (NO) fluorescent indicator with a detection limit of ~10 nM. | Sigma-Aldrich [sigmaaldrich.com]
- 8. DAF-FM DA [sigmaaldrich.com]
- 9. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating Dar-4M AM Fluorescence with Griess Assay Results for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for the detection of nitric oxide (NO): the fluorescent probe Dar-4M AM and the colorimetric Griess assay. The objective is to offer a clear understanding of their respective principles, applications, and how their results can be correlated.
Introduction to Nitric Oxide Detection
Nitric oxide (NO) is a transient and highly reactive signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Accurate quantification of NO is crucial for advancing research in these areas. However, due to its short half-life, direct measurement of NO is challenging. Consequently, researchers often rely on indirect methods.
This guide focuses on two such methods:
-
This compound (Diaminorhodamine-4M Acetoxymethyl Ester): A cell-permeable fluorescent probe designed for the detection of intracellular NO in living cells.
-
Griess Assay: A colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO, in extracellular environments such as cell culture supernatant.
Understanding the correlation between the intracellular fluorescence signal from this compound and the extracellular nitrite concentration measured by the Griess assay is essential for a comprehensive interpretation of experimental results.
Principles of Detection
This compound Fluorescence Assay
The this compound assay provides a method for real-time visualization and quantification of intracellular NO production. The cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, rendering the molecule, now Dar-4M, cell-impermeable and trapping it within the cytoplasm. In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, DAR-4M T.[1] The resulting orange fluorescence intensity is directly proportional to the intracellular concentration of NO.[1]
Griess Assay
The Griess assay is a straightforward and widely adopted method for the quantification of nitrite in aqueous solutions.[2][3][4] It is a two-step diazotization reaction.[5] First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This intermediate then reacts with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, magenta-colored azo compound.[2][4][5] The intensity of the color, which can be measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[4][6]
Comparative Analysis: this compound vs. Griess Assay
| Feature | This compound Assay | Griess Assay |
| Analyte | Intracellular Nitric Oxide (NO) | Extracellular Nitrite (NO₂⁻) |
| Principle | Fluorescence | Colorimetric (Absorbance) |
| Detection | Real-time, in living cells | Endpoint, in acellular samples (e.g., supernatant) |
| Sensitivity | High (nanomolar range) | Moderate (micromolar range)[4] |
| Temporal Resolution | High (can monitor dynamic changes) | Low (measures accumulated nitrite over time) |
| Spatial Resolution | High (subcellular localization possible with microscopy) | None (measures bulk concentration in a sample) |
| Advantages | - Real-time detection in live cells- High sensitivity and spatial resolution- Provides information on intracellular NO dynamics | - Simple, rapid, and inexpensive- Well-established and widely used- Quantitative for a stable NO metabolite |
| Limitations | - Indirectly quantitative- Potential for photo-bleaching and cytotoxicity- Can be influenced by other reactive nitrogen species | - Indirect measure of NO production- Interference from colored compounds or media (e.g., phenol (B47542) red)[6]- Less sensitive than fluorescent probes |
Illustrative Correlation of Results
While a direct, universally applicable conversion factor between this compound fluorescence and Griess assay nitrite concentration does not exist due to the different analytes and cellular compartments being measured, a positive correlation is expected. In a typical experiment, stimulating cells (e.g., macrophages with lipopolysaccharide, LPS) to produce NO should result in a dose-dependent increase in both intracellular this compound fluorescence and extracellular nitrite accumulation.
The following table presents illustrative data from a hypothetical experiment where RAW 264.7 macrophages were treated with increasing concentrations of LPS for 24 hours.
| LPS Concentration (ng/mL) | Mean this compound Fluorescence (Arbitrary Units) | Nitrite Concentration (µM) by Griess Assay |
| 0 (Control) | 100 ± 12 | 1.5 ± 0.3 |
| 10 | 250 ± 25 | 8.2 ± 1.1 |
| 100 | 850 ± 78 | 25.6 ± 2.9 |
| 1000 | 1500 ± 145 | 48.9 ± 5.4 |
This data is for illustrative purposes only and is intended to demonstrate the expected positive correlation between the two assays.
Experimental Protocols
This compound Assay for Intracellular Nitric Oxide Detection
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Cells of interest (e.g., RAW 264.7 macrophages) plated in a suitable format for fluorescence measurement (e.g., 96-well black, clear-bottom plate)
-
Fluorescence microplate reader or fluorescence microscope (Excitation: ~560 nm, Emission: ~575 nm)
-
NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control
-
NO synthase inhibitor (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride, L-NAME) as a negative control
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Preparation of this compound Loading Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in serum-free medium or HBSS to a final working concentration of 5-10 µM.
-
Cell Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
De-esterification: Add fresh, pre-warmed medium or HBSS and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester.
-
Stimulation of NO Production: Treat the cells with the desired stimuli (e.g., LPS) or controls (vehicle, L-NAME).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope with the appropriate filter set.
Griess Assay for Nitrite Quantification
Materials:
-
Griess Reagent Kit containing:
-
Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% in water)
-
-
Sodium Nitrite (NaNO₂) standard solution (e.g., 1 mM)
-
Deionized water
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Cell culture supernatant samples
Procedure:
-
Preparation of Nitrite Standards: Prepare a series of nitrite standards by serially diluting the sodium nitrite stock solution in the same cell culture medium used for the experiment. A typical range is 0-100 µM.
-
Sample Preparation: Collect the cell culture supernatant from the experimental wells. If the supernatant contains particulate matter, centrifuge the samples to pellet any debris.
-
Griess Reaction:
-
Add 50-100 µL of each standard and supernatant sample to separate wells of the 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of the sulfanilamide solution and the NED solution immediately before use.
-
Add 50-100 µL of the freshly prepared Griess reagent to each well containing the standards and samples.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the nitrite concentration in the unknown samples.
Visualizing the Methodologies
Caption: Experimental workflow for correlating this compound and Griess assay results.
Caption: Detection principles of this compound and the Griess Reaction.
References
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Calibration and Comparative Use of DAR-4M AM for Nitric Oxide Detection
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the calibration of the fluorescent probe Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM) for the detection of nitric oxide (NO). It includes a detailed comparison with alternative probes, complete with experimental protocols and supporting data to ensure accurate and reproducible results.
Nitric oxide is a vital signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its transient nature and low physiological concentrations make its direct measurement in living cells challenging.[1] Fluorescent probes like this compound have become essential tools for real-time monitoring of NO dynamics with high spatiotemporal resolution.[2]
Principle of this compound for Nitric Oxide Detection
This compound is a cell-permeable probe designed for detecting intracellular nitric oxide.[3][4] The detection mechanism involves a two-step process. First, the non-fluorescent this compound molecule readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now cell-impermeable and NO-reactive DAR-4M molecule within the cytoplasm.[3] In the presence of nitric oxide and oxygen, DAR-4M undergoes a reaction to form a stable and highly fluorescent triazole derivative, DAR-4M T.[3][5] The resulting fluorescence intensity is directly proportional to the concentration of NO.[6]
Comparison of Fluorescent Probes for Nitric Oxide Detection
The selection of a suitable fluorescent probe is critical for obtaining reliable data. DAR-4M belongs to the rhodamine family of probes, which offer distinct advantages over other classes, such as diaminofluorescein (DAF) derivatives.[1][5] Rhodamine-based probes generally exhibit greater photostability and are less dependent on pH in the physiological range compared to fluorescein-based probes.[1][3]
| Feature | DAR-4M | DAF-2 | DAF-FM | Copper-Based Probes (e.g., CuFL) |
| Fluorophore Core | Rhodamine[2] | Fluorescein[2] | Fluorescein[2] | Various |
| Detection Mechanism | Reaction with an oxidation product of NO (N₂O₃) to form a fluorescent triazole.[5] | N-nitrosation of the diamino group to form a fluorescent triazole.[1] | N-nitrosation of the diamino group to form a fluorescent triazole.[1] | Direct reaction with NO via metal-catalyzed nitrosylation.[7] |
| Excitation Max. | ~560 nm[2] | ~495 nm[2] | ~495 nm[1] | Varies by probe |
| Emission Max. | ~575 nm[2] | ~515 nm[2] | ~515 nm[1] | Varies by probe |
| Detection Limit | ~10 nM[8] | ~5 nM | Not explicitly stated, but improved sensitivity over DAF-2.[1] | Varies |
| Key Advantages | - Greater photostability.[1]- Less pH-dependent in physiological range.[3]- Red-shifted fluorescence minimizes autofluorescence.[5] | - High sensitivity. | - Higher fluorescence intensity and stability at physiological pH compared to DAF-2.[1] | - Directly detects NO, not its oxidation products.[1][7]- High selectivity over other reactive nitrogen and oxygen species.[7] |
| Key Limitations | - Indirect detection of NO.[5]- Reaction requires oxygen.[3] | - pH-sensitive fluorescence.- Lower photostability. | - Indirect detection of NO.- Potential for interferences.[1] | - Can be sensitive to other metal ions.- May require addition of copper.[9] |
Calibration of DAR-4M Signal with a Nitric Oxide Donor
While this compound is excellent for measuring relative changes in NO production, absolute quantification is challenging.[10] To obtain semi-quantitative data, a calibration curve can be generated using a nitric oxide donor with well-defined release kinetics. Diethylamine NONOate (DEA/NO) is a suitable candidate for this purpose. It spontaneously dissociates at a pH-dependent, first-order rate to release 1.5 moles of NO per mole of parent compound.[11] At 37°C and pH 7.4, its half-life is approximately 2 minutes.[11]
Experimental Protocol: Cell-Free Calibration of DAR-4M
This protocol describes the generation of a standard curve by reacting hydrolyzed DAR-4M with known concentrations of NO released from DEA/NO in a cell-free system.
Materials:
-
This compound (or hydrolyzed DAR-4M)
-
Diethylamine NONOate (DEA/NO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated
-
0.1 M Sodium Hydroxide (NaOH)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~575 nm)
Procedure:
-
Prepare DAR-4M Stock Solution (1 mM): Dissolve this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.[4]
-
Hydrolyze this compound: To prepare the active DAR-4M probe, dilute the 1 mM this compound stock solution in 0.1 M NaOH to a concentration of 100 µM and incubate for 30 minutes at 37°C. This cleaves the AM ester. Neutralize the solution with an appropriate amount of 0.1 M HCl (not in excess) and dilute with deoxygenated PBS to a final working concentration of 10 µM.
-
Prepare DEA/NO Stock Solution (10 mM): Immediately before use, dissolve DEA/NO in cold 10 mM NaOH. Keep on ice. The basic pH prevents premature NO release.
-
Create NO Concentration Standards: Prepare serial dilutions of the DEA/NO stock solution in deoxygenated PBS (pH 7.4) in the wells of the 96-well plate. This will initiate the release of NO. Concentrations ranging from 0 to 5 µM of DEA/NO are a good starting point.
-
Initiate Reaction: Add the 10 µM hydrolyzed DAR-4M working solution to each well containing the DEA/NO standards. Include a blank control with only DAR-4M in PBS.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for the complete release of NO from DEA/NO and its reaction with DAR-4M.
-
Measure Fluorescence: Measure the fluorescence intensity of each well using a plate reader with excitation set to ~560 nm and emission to ~575 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all measurements.
-
Calculate the final concentration of NO released in each well (remembering that 1 mole of DEA/NO releases 1.5 moles of NO).
-
Plot the background-subtracted fluorescence intensity versus the calculated NO concentration to generate a standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
A Comparative Guide to the Cross-Reactivity of Dar-4M AM with Peroxynitrite and Other Reactive Nitrogen Species
For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse roles in cellular signaling and pathophysiology. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a widely used fluorescent probe for this purpose. However, a critical aspect of its utility is its selectivity, particularly its potential for cross-reactivity with other reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻). This guide provides an objective comparison of this compound's performance with a focus on its interaction with peroxynitrite and other RNS, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a valuable tool for the qualitative assessment of reactive nitrogen species production. While it exhibits a robust fluorescent response to nitric oxide, it does not directly react with peroxynitrite, superoxide (B77818), hydrogen peroxide, or nitroxyl. However, a key finding is that the presence of peroxynitrite can potentiate the fluorescence of Dar-4M in response to low concentrations of NO. This indicates an indirect interaction that researchers must consider when interpreting results in environments with high oxidative stress where both NO and superoxide (the precursor to peroxynitrite) are present. In comparison to the commonly used DAF-FM probe, this compound offers superior photostability and a broader effective pH range, making it more suitable for a wider array of experimental conditions.
Performance Comparison of NO Probes
The selection of a fluorescent probe for nitric oxide detection requires careful consideration of its photochemical properties and its reactivity profile with various reactive species. The following table summarizes the key characteristics of this compound and compares it with the widely used green fluorescent probe, DAF-FM.
| Feature | This compound | DAF-FM diacetate |
| Excitation Maximum | ~560 nm | ~495 nm |
| Emission Maximum | ~575 nm | ~515 nm |
| Fluorescence Color | Orange-Red | Green |
| Fluorescence Quantum Yield (after NO reaction) | 0.42 | ~0.81 |
| Fold Increase in Fluorescence (upon NO reaction) | ~840-fold | ~160-fold |
| Detection Limit for NO | ~7 nM | ~3 nM |
| pH Stability | Stable over a wide pH range (4-12) | Fluorescence decreases in acidic conditions (effective above pH 5.5) |
| Photostability | High | Moderate, prone to photobleaching |
| Cell Permeability | Yes (AM ester form) | Yes (diacetate form) |
Cross-Reactivity with Peroxynitrite and Other RNS
A pivotal study by Lacza et al. (2005) investigated the specificity of Dar-4M in a cell-free system. The findings are summarized below.
| Reactive Species | Direct Reactivity with Dar-4M | Potentiation of NO-induced Fluorescence |
| Nitric Oxide (NO) Donors | Yes (dose-dependent) | N/A |
| Peroxynitrite (ONOO⁻) | No significant change in fluorescence | Yes, potentiates the reaction with low levels of NO donors |
| Superoxide (O₂⁻) | No significant change in fluorescence | Not reported |
| Hydrogen Peroxide (H₂O₂) | No significant change in fluorescence | Not reported |
| Nitroxyl (HNO) | No significant change in fluorescence | Not reported |
This potentiation effect is a critical consideration. In biological systems where both nitric oxide synthase (NOS) and NADPH oxidase are active, leading to the simultaneous production of NO and superoxide, peroxynitrite is readily formed. In such scenarios, the fluorescence signal from this compound may overestimate the actual concentration of NO due to this potentiation.
Experimental Protocols
In Vitro Selectivity Assay
This protocol describes a cell-free method to assess the cross-reactivity of Dar-4M with various reactive oxygen and nitrogen species, based on the methodology described by Lacza et al. (2005).
Materials:
-
Dar-4M
-
96-well black microplates
-
Fluorometer
-
Cell-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Nitric oxide donors (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP), sodium nitroprusside (SNP))
-
Sources of other reactive species:
-
Peroxynitrite (ONOO⁻)
-
Superoxide (e.g., from a xanthine/xanthine oxidase system)
-
Hydrogen peroxide (H₂O₂)
-
Nitroxyl donor (e.g., Angeli's salt)
-
Procedure:
-
Prepare a stock solution of Dar-4M in DMSO.
-
In a 96-well plate, add the cell-free buffer.
-
Add Dar-4M to each well to a final concentration of 5-10 µM.
-
Generate dose-response curves by adding varying concentrations of the NO donors to the wells.
-
To test for cross-reactivity, add the different reactive nitrogen and oxygen species (peroxynitrite, superoxide, hydrogen peroxide, nitroxyl) at various concentrations to separate wells containing Dar-4M.
-
To assess potentiation, add a fixed, low concentration of an NO donor in the presence of varying concentrations of peroxynitrite.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a fluorometer with excitation at ~560 nm and emission at ~575 nm.
Intracellular NO Detection in Cultured Cells
This protocol provides a general guideline for using this compound to detect intracellular NO.
Materials:
-
This compound
-
Cultured cells
-
Phenol (B47542) red-free cell culture medium or buffered saline solution (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
-
NO synthase inhibitor (e.g., L-NAME) as a negative control
-
NO donor as a positive control
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound in phenol red-free medium to a final concentration of 5-10 µM.
-
Wash the cells once with the medium.
-
Load the cells by incubating them with the this compound working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with fresh medium to remove the excess probe.
-
Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the AM group.
-
For control experiments, pre-incubate cells with an NOS inhibitor before and during probe loading.
-
Induce NO production if required (e.g., by treating with a specific agonist).
-
Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes or analyze by flow cytometry.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of intracellular nitric oxide detection by this compound.
Caption: In vitro workflow for assessing the cross-reactivity of fluorescent probes.
A Comparative Guide to Rhodamine-Based Nitric Oxide Probes for Cellular Imaging
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is paramount to understanding its diverse roles in physiological and pathological processes. This guide provides an objective comparison of rhodamine-based nitric oxide probes, with a focus on the widely used Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM), and its alternatives. Supported by experimental data, this guide aims to facilitate the selection of the most appropriate tool for specific research needs.
Nitric oxide, a transient and highly reactive signaling molecule, presents a significant challenge for direct detection in biological systems.[1] Fluorescent probes have become indispensable for real-time imaging of NO in living cells and tissues. Among these, rhodamine-based probes offer distinct advantages, including greater photostability and less pH dependence in the physiological range compared to fluorescein-based probes like DAF-2.[2][3]
Performance Comparison of Key Nitric Oxide Probes
The selection of a suitable fluorescent probe is critical for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of popular rhodamine-based and fluorescein-based NO probes.
| Probe Family | Specific Probe | Detection Mechanism | Excitation Max (nm) | Emission Max (nm) | Detection Limit | Key Advantages | Key Limitations |
| Rhodamine | This compound | N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole derivative.[2][4] | ~560[2][5] | ~575[2][5] | ~10 nM[6] | High photostability, stable over a wide pH range (4-12), and its orange fluorescence minimizes interference from green cellular autofluorescence.[2][3][7] | Can react with other reactive nitrogen species (RNS), although it does not react with non-NO RNS alone.[5][8] |
| Diaminofluorescein (DAF) | DAF-2 DA | N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole derivative.[1][9] | ~495[10] | ~515[10][11] | ~5 nM[12][13] | Widely used and well-established for NO detection.[1] | Limited photostability, pH-dependent fluorescence (optimal in neutral to slightly alkaline range), and potential for spectral overlap with cellular autofluorescence.[5][12] |
| Diaminofluorescein (DAF) | DAF-FM DA | N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole derivative.[9][13] | ~495[10][13] | ~515[10][13] | ~3 nM[13] | Improved sensitivity and photostability compared to DAF-2, with fluorescence being less pH-dependent above pH 5.5.[9][10][13] | Similar detection mechanism to DAF-2, indicating a potential for similar interferences.[10] |
| Copper-Based Probes | CuFL | Direct detection of the NO radical through the reduction of Cu(II) to Cu(I) by NO, leading to the release of a fluorescent ligand.[1][14] | Not specified | Not specified | Not specified | High selectivity for NO over other RNS and ROS.[1][14] | Less established than DAF and rhodamine-based probes. |
Signaling Pathway and Detection Principle
The detection of intracellular nitric oxide by probes like this compound involves a two-step process.
Initially, the cell-permeable this compound crosses the cell membrane.[2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable DAR-4M, which is trapped within the cytoplasm.[2][3] In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form the highly fluorescent and stable triazole derivative, DAR-4M T.[2][4] The resulting orange fluorescence intensity is directly proportional to the intracellular NO concentration.
Experimental Protocols
Below are detailed methodologies for the intracellular detection of nitric oxide using this compound.
Protocol for Live-Cell Imaging of Intracellular Nitric Oxide
This protocol provides a general guideline for loading this compound into cultured cells and subsequent fluorescence imaging.
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Cultured cells on a suitable imaging plate or coverslip
-
Phenol (B47542) red-free cell culture medium or a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm)[8]
-
NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production (optional)[5]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.[8]
-
Probe Preparation: Prepare a fresh working solution of this compound in phenol red-free medium or buffer. A final concentration of 5-10 µM is a common starting point.[5][8]
-
Probe Loading: Remove the culture medium and wash the cells once with the phenol red-free medium/buffer. Add the this compound working solution to the cells.[8]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time can vary depending on the cell type.[5][8]
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm, phenol red-free medium/buffer to remove excess probe.[8]
-
De-esterification: Add fresh, warm phenol red-free medium/buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.[5]
-
Stimulation (Optional): To measure stimulated NO production, add the NO donor or agonist of interest to the cells at this stage.[5]
-
Imaging: Acquire fluorescence images using a fluorescence microscope with the appropriate filter set.
Protocol for Intracellular Nitric Oxide Detection using Flow Cytometry
This protocol outlines the use of this compound for quantifying intracellular NO production via flow cytometry.
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Suspension or adherent cells
-
Phosphate-Buffered Saline (PBS) or HBSS
-
Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence (~575 nm)[2]
Procedure:
-
Cell Preparation: For adherent cells, detach them using a gentle method. Harvest and wash the cells once with PBS or HBSS. Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Probe Loading: Prepare a working solution of this compound and add it to the cell suspension. Incubate for 30-60 minutes at 37°C, protected from light.[2]
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[2]
-
De-esterification: Resuspend the cells in fresh medium and incubate for an additional 30 minutes at 37°C in the dark.
-
Stimulation (Optional): Add experimental compounds to induce NO production and incubate for the desired period.
-
Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[2]
-
Flow Cytometry Acquisition: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for DAR-4M T.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the detection of intracellular nitric oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. benchchem.com [benchchem.com]
- 9. sfrbm.org [sfrbm.org]
- 10. benchchem.com [benchchem.com]
- 11. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 13. ulab360.com [ulab360.com]
- 14. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Nitric Oxide Sensors: Dar-4M AM vs. DAF-FM diacetate and DAF-2 diacetate
For researchers in cell biology, neuroscience, and drug development, the accurate detection and quantification of nitric oxide (NO) is crucial for understanding its multifaceted role in physiological and pathological processes. The choice of a fluorescent probe is a critical decision that can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison of the popular rhodamine-based sensor, Dar-4M AM, with two widely used fluorescein-based alternatives: DAF-FM diacetate and DAF-2 diacetate.
Performance at a Glance: A Quantitative Overview
The selection of an appropriate NO sensor hinges on key performance indicators such as wavelength, quantum yield, detection limit, and pH stability. The following table summarizes the quantitative performance data for this compound, DAF-FM diacetate, and DAF-2 diacetate to facilitate a direct comparison.
| Feature | This compound | DAF-FM diacetate | DAF-2 diacetate |
| Excitation Wavelength (Ex) | ~560 nm | ~495 nm | ~495 nm |
| Emission Wavelength (Em) | ~575 nm | ~515 nm | ~515 nm |
| Quantum Yield (Φ) of Product | 0.42[1] | ~0.81[1][2][3][4] | 0.92 |
| Fluorescence Increase | ~840-fold[1] | ~160-fold[1][2][3] | Not specified |
| Detection Limit | ~7 nM[1][5] | ~3 nM[2][3] | ~5 nM[2][3][6][7] |
| Optimal pH Range | 4.0 - 12.0[8][9][10] | > 5.5[2][3] | > 7.0[5] |
| Photostability | High[1][11] | Moderate[2][3] | Lower than DAF-FM[2][3] |
Signaling Pathway and Detection Mechanism
The detection of nitric oxide by these fluorescent probes is not a direct reaction with NO itself. Instead, it involves a multi-step process initiated by the auto-oxidation of NO in the presence of oxygen to form dinitrogen trioxide (N₂O₃). This intermediate then reacts with the non-fluorescent probe to yield a highly fluorescent triazole derivative. For intracellular applications, the AM (acetoxymethyl) or DA (diacetate) esters of these probes are used, which are cell-permeable. Once inside the cell, intracellular esterases cleave these groups, trapping the active, cell-impermeable sensor within the cytoplasm.
Selectivity Profile
A critical aspect of any fluorescent probe is its selectivity for the target analyte over other reactive species present in the biological environment. While Dar-4M, DAF-FM, and DAF-2 are widely used as NO sensors, it is more accurate to describe them as detectors of reactive nitrogen species (RNS) derived from NO.
Studies have shown that these probes do not exhibit a significant fluorescence increase in response to various reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), or even the reactive nitrogen species peroxynitrite (ONOO⁻) and nitroxyl (B88944) (HNO) on their own.[2] However, the fluorescence of both Dar-4M and DAF-FM can be potentiated in the presence of peroxynitrite when reacting with low levels of NO donors.[2] This suggests that in environments with high levels of oxidative and nitrosative stress, the resulting fluorescence signal may represent a combination of RNS and not exclusively NO. Therefore, quantitative comparisons between samples can be challenging as the fluorescence yield is influenced by the presence of other oxidants.[2]
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the detection of intracellular nitric oxide using this compound, which can be adapted for DAF-FM diacetate and DAF-2 diacetate by adjusting the excitation and emission wavelengths.
Reagent Preparation
-
Stock Solution (5 mM): Dissolve 1 mg of this compound in 317 µL of anhydrous DMSO.
-
Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium or HBSS) to the final working concentration. It is recommended to prepare this solution fresh for each experiment.
Cellular Staining Protocol (for Adherent Cells)
-
Cell Culture: Plate cells on glass-bottom dishes or appropriate imaging plates and culture overnight.
-
Washing: Gently wash the cells twice with pre-warmed serum-free medium or buffer.
-
Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with fresh, pre-warmed buffer to remove any extracellular probe.
-
Incubation: Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.
-
Imaging: Proceed with fluorescence imaging using a microscope equipped with appropriate filters for rhodamine (for this compound) or FITC (for DAF-FM/DAF-2 diacetate).
Flow Cytometry Protocol
-
Cell Preparation: Harvest and wash cells, then resuspend in pre-warmed buffer at a concentration of 1 x 10⁶ cells/mL.
-
Loading: Add the this compound working solution to the cell suspension and incubate as described above.
-
Washing: Centrifuge the cells to remove the loading solution and wash the cell pellet twice with fresh buffer.
-
Resuspension: Resuspend the final cell pellet in the desired buffer for analysis.
-
Analysis: Analyze the cells using a flow cytometer with appropriate laser excitation and emission filters.
Concluding Remarks
The choice between this compound, DAF-FM diacetate, and DAF-2 diacetate depends on the specific requirements of the experiment.
-
This compound is an excellent choice for experiments where autofluorescence is a concern, due to its longer excitation and emission wavelengths. Its broad pH stability also makes it suitable for studies in various cellular compartments, including acidic organelles.[5][8][10]
-
DAF-FM diacetate offers the highest quantum yield and the lowest detection limit, making it ideal for detecting very low concentrations of NO.[2][3][4] It is also more photostable than DAF-2 diacetate.[2][3]
-
DAF-2 diacetate is a widely used and well-characterized probe, but its fluorescence is pH-sensitive and it is less photostable than DAF-FM.[2][3][5]
Researchers should carefully consider the potential for interference from other reactive nitrogen species and the specific pH environment of their experimental system when selecting an NO probe and interpreting the resulting data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mastering Nitric Oxide Detection: A Guide to Using Negative Controls in DAR-4M AM Experiments
For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for unraveling its complex roles in cellular signaling and pathophysiology. The fluorescent probe DAR-4M AM is a widely used tool for this purpose. However, ensuring the specificity of the fluorescent signal is paramount for reliable data. This guide provides a comprehensive comparison of negative controls for this compound experiments, supported by experimental data and detailed protocols, to aid in the robust design and interpretation of your research.
The Importance of Negative Controls
Given that DAR-4M can react with other reactive nitrogen species (RNS) and not exclusively with nitric oxide, the use of appropriate negative controls is essential to validate that the observed fluorescence is indeed attributable to NO.[1] These controls help to minimize false-positive results and increase confidence in the experimental findings. The most common and effective negative controls for this compound experiments are nitric oxide synthase (NOS) inhibitors and nitric oxide scavengers.
Comparison of Negative Controls
To validate that the fluorescence signal from this compound is a direct result of nitric oxide production, two main classes of negative controls are employed: NOS inhibitors and NO scavengers.
| Control Type | Compound Example | Mechanism of Action | Typical Concentration | Expected Outcome |
| NOS Inhibitor | L-NAME (Nω-Nitro-L-arginine methyl ester) | Competitively inhibits all three isoforms of nitric oxide synthase (nNOS, iNOS, eNOS), thereby preventing the production of NO from L-arginine. | 100 µM - 1 mM | Significant reduction in agonist-induced DAR-4M T fluorescence.[2] |
| NO Scavenger | Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) | Directly scavenges nitric oxide, converting it to nitrogen dioxide, thus preventing its reaction with DAR-4M.[3] | 100 µM | Attenuation of the DAR-4M T fluorescence signal.[3] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | Serves as a control for the solvent used to dissolve this compound and other compounds, ensuring that the vehicle itself does not induce a fluorescent signal. | < 1% (v/v) | No significant increase in fluorescence compared to untreated cells. |
| Unstimulated Control | - | Cells loaded with this compound but not treated with a stimulus. | - | Establishes the basal level of nitric oxide production and background fluorescence. |
Performance Comparison with an Alternative Probe: DAF-FM diacetate
While this compound offers advantages in terms of photostability and pH insensitivity, it is often compared to the green-fluorescent probe DAF-FM diacetate.
| Feature | This compound | DAF-FM diacetate | Advantage of this compound |
| Excitation Maximum | ~560 nm | ~495 nm | Less phototoxicity and deeper tissue penetration with longer wavelength excitation. |
| Emission Maximum | ~575 nm | ~515 nm | Reduced interference from cellular autofluorescence, which is typically in the green spectrum. |
| pH Sensitivity | Stable over a broad pH range (4-12).[4][5] | Fluorescence is pH-sensitive and decreases in acidic conditions. | More reliable for studies in various cellular compartments, including acidic organelles. |
| Photostability | More photostable. | Less photostable. | Suitable for longer-term imaging experiments. |
| Fluorescence Increase (upon NO reaction) | ~840-fold[6] | ~160-fold | Potentially higher sensitivity for detecting small changes in NO concentration. |
It is important to note that both probes can react with other reactive nitrogen species, emphasizing the need for proper controls.[1]
Experimental Protocols
Here are detailed protocols for conducting this compound experiments with the inclusion of appropriate negative controls.
Protocol 1: Intracellular NO Detection using Fluorescence Microscopy
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in anhydrous DMSO, optional)
-
Cultured cells on glass-bottom dishes or coverslips
-
Imaging Buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
NO agonist (e.g., Bradykinin, Carbachol)
-
L-NAME
-
Carboxy-PTIO
-
Fluorescence microscope with appropriate filter sets (Excitation: ~560 nm, Emission: ~575 nm)
Procedure:
-
Cell Plating: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2]
-
Prepare stock solutions of L-NAME and Carboxy-PTIO in a suitable solvent.
-
-
Negative Control Pre-incubation (for L-NAME): For the L-NAME negative control group, pre-incubate the cells with 100 µM L-NAME for 30-60 minutes before adding the this compound loading solution.[3]
-
This compound Loading:
-
Prepare a loading solution of 5-10 µM this compound in imaging buffer. To aid in dye dispersion, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[2]
-
Remove the culture medium and wash the cells twice with pre-warmed imaging buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2]
-
-
Washing and De-esterification:
-
Stimulation and Imaging:
-
Acquire a baseline fluorescence image (F₀).
-
Add the NO agonist to the experimental groups. For the Carboxy-PTIO negative control group, add 100 µM Carboxy-PTIO along with the stimulus.[3]
-
Acquire images at various time points after stimulation to capture the change in fluorescence intensity (F).
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the mean fluorescence intensity of the ROIs at each time point.
-
Calculate the fold increase in fluorescence (F/F₀) to quantify NO production.[1]
-
Protocol 2: Intracellular NO Detection using Flow Cytometry
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Cells in suspension
-
Cell culture medium
-
PBS or HBSS
-
NO agonist
-
L-NAME
-
Carboxy-PTIO
-
Flow cytometer with excitation at ~560 nm and emission detection at ~575 nm.[3]
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in pre-warmed medium at a concentration of 1 x 10⁶ cells/mL.[3]
-
Negative Control Pre-incubation (for L-NAME): Pre-incubate the L-NAME control cell suspension with 1 mM L-NAME for 30-60 minutes.[3]
-
This compound Loading: Add this compound to a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium.[3]
-
Stimulation:
-
Resuspend the cells in fresh, pre-warmed medium.
-
Aliquot cells into flow cytometry tubes for different conditions:
-
Unstimulated Control
-
Positive Control (e.g., 100 µM SNAP)
-
Experimental Group (NO agonist)
-
L-NAME Negative Control (NO agonist added to L-NAME pre-incubated cells)
-
Carboxy-PTIO Negative Control (add 100 µM Carboxy-PTIO along with the NO agonist)[3]
-
-
Incubate for the desired stimulation period at 37°C, protected from light.
-
-
Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend in flow cytometry buffer.[3]
-
Flow Cytometry Acquisition and Analysis: Analyze the fluorescence intensity of the cell populations.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Nitric oxide signaling and this compound detection pathway.
Caption: General experimental workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Fluorescent Probes for Quantitative Nitric Oxide Measurement: Limitations of Dar-4M AM
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. While a variety of fluorescent probes are available for NO detection, each possesses distinct characteristics that can significantly impact experimental outcomes. This guide provides a critical comparison of the widely used probe, Dar-4M AM, with other common alternatives, focusing on their suitability for quantitative NO measurement and supported by experimental data.
Nitric oxide, a transient and highly reactive signaling molecule, presents a significant challenge for direct and precise quantification in biological systems. Fluorescent probes have emerged as invaluable tools for real-time monitoring of NO dynamics. Among these, this compound (diaminorhodamine-4M acetoxymethyl ester) is a popular choice due to its favorable photophysical properties. However, a closer examination reveals inherent limitations that can compromise its utility for accurate quantitative analysis.
The Pitfall of Specificity: this compound as a Reactive Nitrogen Species (RNS) Probe
A primary limitation of this compound for quantitative NO measurement is its lack of specificity. While often marketed as an NO probe, this compound reacts not only with NO but also with other reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[1][2] The fluorescence of Dar-4M is potentiated in the presence of peroxynitrite when reacting with low levels of NO donors.[1][2] This cross-reactivity makes it more accurately described as a general RNS indicator. Consequently, attributing an increase in Dar-4M fluorescence solely to NO production can be misleading, as the signal may be a composite of various RNS. This lack of specificity renders quantitative comparisons between samples inappropriate, as the fluorescent yield can be influenced by the presence of other oxidants in the sample.[1][2]
Performance Comparison of Nitric Oxide Probes
The selection of an appropriate fluorescent probe is paramount for obtaining reliable and reproducible quantitative data. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | DAF-FM diacetate | Copper-Based Probes (e.g., CuFL) | BODIPY-Based Probes |
| Target Analyte | Reactive Nitrogen Species (RNS) | Nitric Oxide (indirectly) | Nitric Oxide (directly) | Nitric Oxide (indirectly) |
| Excitation Max (nm) | ~560[3] | ~495[3] | Varies (e.g., ~490 for CuFL) | Varies (e.g., ~505) |
| Emission Max (nm) | ~575[3] | ~515[3] | Varies (e.g., ~515 for CuFL) | Varies (e.g., ~525) |
| Quantum Yield (Φ) | ~0.42 (after reaction) | ~0.81 (after reaction)[4] | Varies | 0.06 to 0.55 (upon reaction)[5] |
| Detection Limit | ~7-10 nM[6] | ~3 nM[4] | Nanomolar range[7] | 35 nM[5] |
| Photostability | High[3] | Moderate | Varies | High |
| pH Dependence | Stable over a wide pH range (4-12)[4] | Sensitive to pH below 5.8[6] | Generally pH-insensitive in physiological range | Generally pH-insensitive in physiological range |
| Key Advantage | High photostability, red-shifted emission minimizes autofluorescence.[3] | High sensitivity and well-established. | Direct detection of NO.[7] | Ultra-rapid response time (≤0.1 s).[5] |
| Key Limitation | Lack of specificity for NO; detects RNS.[1][2] | Indirect detection, pH sensitivity.[6] | Can be sensitive to other metal ions. | Newer, less established. |
Experimental Protocols for Quantitative Nitric Oxide Measurement
Accurate quantification of intracellular NO using fluorescent probes requires careful experimental design and execution, including proper controls and calibration.
General Protocol for Intracellular NO Detection
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging plate or dish.
-
Probe Loading:
-
Prepare a stock solution of the AM ester probe (e.g., this compound, DAF-FM diacetate) in anhydrous DMSO.
-
Dilute the stock solution to a final working concentration (typically 1-10 µM) in a serum-free medium or a balanced salt solution (e.g., HBSS).
-
Remove the culture medium, wash the cells, and incubate them with the probe-containing solution for 20-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the loading solution and wash the cells twice with a probe-free medium or buffer to remove extracellular probe.
-
De-esterification: Incubate the cells for an additional 15-30 minutes in a fresh medium to allow for complete de-esterification of the probe by intracellular esterases.
-
Stimulation of NO Production:
-
Experimental Samples: Treat cells with the experimental compounds to induce or inhibit NO production.
-
Positive Control: Treat cells with a known NO donor (e.g., SNAP, DEA/NONOate) to confirm probe responsiveness.
-
Negative Control: Pre-incubate cells with an NOS inhibitor (e.g., L-NAME) before stimulation or use an NO scavenger (e.g., c-PTIO) to confirm the signal is NO-dependent.
-
-
Image Acquisition: Capture fluorescence images using a fluorescence microscope with the appropriate filter sets for the chosen probe.
Calibration for Quantitative Measurement
For quantitative analysis, it is essential to generate a calibration curve to correlate fluorescence intensity with NO concentration.
-
Prepare NO Standards: Use a reliable NO donor (e.g., SNAP) to generate known concentrations of NO in a cell-free system. The amount of NO released from SNAP can be quantified using methods like the Griess assay.
-
Measure Fluorescence of Standards: Add the fluorescent probe to the solutions with known NO concentrations and measure the fluorescence intensity using a fluorometer or by analyzing the fluorescence intensity of images.
-
Construct Calibration Curve: Plot the fluorescence intensity against the corresponding NO concentration to generate a standard curve.
-
Quantify Intracellular NO: Use the calibration curve to convert the background-corrected fluorescence intensity from the experimental samples into NO concentrations.
Visualizing the Pathways and Workflows
To better understand the processes involved in NO detection, the following diagrams illustrate the signaling pathway and experimental workflow.
Conclusion: Choosing the Right Tool for the Job
While this compound offers advantages in terms of photostability and a broad pH working range, its inherent lack of specificity for nitric oxide makes it a suboptimal choice for precise quantitative measurements. For studies where the primary goal is to quantify NO, alternative probes such as DAF-FM diacetate, despite its own limitations, may offer a more accurate, albeit indirect, measurement. The emergence of direct NO sensors, such as copper-based probes, and probes with ultra-fast response times, like certain BODIPY derivatives, provides promising avenues for future quantitative NO research. Ultimately, the selection of a fluorescent probe should be guided by a thorough understanding of its chemical properties, reactivity, and the specific requirements of the experimental question. Researchers must be cognizant of the limitations of their chosen tools to ensure the generation of accurate and reliable data in the complex and dynamic field of nitric oxide biology.
References
- 1. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 5. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
A Researcher's Guide to Validating Dar-4M AM for Nitric Oxide Detection
For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is critical for understanding its diverse roles in physiology and pathology. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a widely used fluorescent probe for detecting intracellular NO. However, rigorous validation of its performance is essential for reliable data interpretation. This guide provides a comparative analysis of this compound against other common NO probes, detailed experimental protocols for its validation, and visual workflows to aid in experimental design.
Comparative Analysis of Fluorescent Probes for Nitric Oxide Detection
The selection of a fluorescent probe for NO detection depends on several key performance indicators, including specificity, sensitivity, photostability, and pH dependence. While this compound offers advantages in terms of its red fluorescence, which minimizes interference from cellular autofluorescence, and its broad pH stability, it is not without limitations.[1][2] The following table summarizes the key characteristics of this compound in comparison to another commonly used probe, DAF-FM DA.
| Feature | Diaminorhodamine-4M AM (this compound) | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) |
| Target Analyte | Reactive Nitrogen Species (RNS), including NO[1] | Nitric Oxide (NO) |
| Fluorescence | Orange (~575 nm)[2][3] | Green (~515 nm)[1] |
| Cell Permeability | Yes (AM ester form)[2][3] | Yes (diacetate form)[4] |
| pH Sensitivity | Low (functional over a wide pH range of 4-12)[3][5] | High (fluorescence is pH-dependent)[4] |
| Specificity Issues | Reacts with various reactive nitrogen species, not exclusively NO. Its fluorescence yield is potentiated by peroxynitrite.[1][6][7] | Can react with other oxidizing species, leading to potential artifacts.[4] |
| Sensitivity | High fluorescence yield to NO donors.[1] Detection limit reported to be around 10 nM. | High sensitivity, with a reported detection limit of around 5 nM for DAF-2.[3][5] |
| Photostability | More photostable than fluorescein-based probes.[8] | Prone to photobleaching. |
Experimental Protocols for Validation
To ensure the validity of data obtained using this compound, a series of control experiments are recommended. These protocols are designed to assess the probe's specificity and its response to known modulators of NO signaling.
1. In Vitro Specificity Assay
This protocol aims to determine the reactivity of Dar-4M with various reactive oxygen and nitrogen species (ROS/RNS) in a cell-free system.
-
Materials:
-
Dar-4M (the hydrolyzed, cell-impermeable form of the probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
NO donors (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP), sodium nitroprusside (SNP))
-
Other ROS/RNS: Peroxynitrite (ONOO⁻), superoxide (B77818) (O₂⁻˙), hydrogen peroxide (H₂O₂), nitrite (B80452) (NO₂⁻), nitrate (B79036) (NO₃⁻)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Methodology:
-
Prepare a working solution of Dar-4M in PBS.
-
In the 96-well plate, add the Dar-4M solution to wells containing different concentrations of the NO donors and other ROS/RNS.
-
Incubate the plate at 37°C for a specified time, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.
-
Expected Outcome: A dose-dependent increase in fluorescence should be observed with NO donors. Minimal to no fluorescence change should be detected with other ROS/RNS alone.[1][7] However, potentiation of the NO donor signal in the presence of peroxynitrite is expected.[1][6]
-
2. Cellular Validation using NO Synthase (NOS) Modulators
This protocol validates the probe's response to endogenous NO production in a cellular context.
-
Materials:
-
Methodology:
-
Culture cells to the desired confluency.
-
Load the cells with this compound (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.[2][10]
-
Wash the cells with fresh medium to remove excess probe.
-
Treat the cells with the NOS agonist to stimulate NO production.
-
In parallel experiments, pre-incubate cells with the NOS inhibitor or NO scavenger before adding the agonist.
-
Image the cells using fluorescence microscopy or quantify the fluorescence intensity using a plate reader.
-
Expected Outcome: A significant increase in fluorescence should be observed in cells treated with the NOS agonist. This increase should be attenuated in cells pre-treated with the NOS inhibitor or NO scavenger.
-
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the validation process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for cellular validation of this compound.
Caption: Nitric oxide detection pathway using this compound.
References
- 1. The novel red-fluorescent probe DAR-4M measures reactive nitrogen species rather than NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound (diaminorhodamine-4M acetoxymethyl ester) For detection of intracellular nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 4. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Dar-4M AM
For researchers, scientists, and drug development professionals utilizing the fluorescent probe Dar-4M AM, this guide provides crucial safety and logistical information. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining the integrity of your experiments. While this compound itself may not be classified as a hazardous substance, it is typically supplied in dimethyl sulfoxide (B87167) (DMSO), a solvent known for its ability to penetrate the skin.[1][2] Therefore, all handling procedures must account for the properties of DMSO and follow standard good laboratory practices for chemical handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for each stage of handling this compound. Consistent and correct use of PPE is the most critical line of defense against potential exposure.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Laboratory coat | Not generally required |
| Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Laboratory coat | Not generally required |
| Preparation of Stock & Working Solutions | Chemical splash goggles or a face shield | Chemical-resistant gloves (Neoprene or Butyl rubber recommended over Nitrile for prolonged contact with DMSO) | Laboratory coat | Work in a certified chemical fume hood |
| Cellular Staining & Imaging | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Work in a well-ventilated area |
| Spill Cleanup & Waste Disposal | Chemical splash goggles | Heavy-duty, chemical-resistant gloves (Neoprene or Butyl rubber) | Laboratory coat | If spill is large or in a poorly ventilated area, use a respirator with an appropriate cartridge. |
Operational Plan: From Receipt to Use
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear safety glasses and chemical-resistant gloves during unpacking.
-
Confirm the product identity and quantity against the packing slip.
2. Storage:
-
Store this compound at -20°C in a desiccated, light-protected environment as recommended.[3]
-
Ensure the container is tightly sealed to prevent moisture contamination.
-
Store in a designated area for fluorescent probes, away from incompatible materials.
3. Preparation of Solutions (to be performed in a chemical fume hood):
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Wear chemical splash goggles, a lab coat, and chemical-resistant gloves (Neoprene or Butyl rubber are preferable for handling DMSO).[1]
-
If working with a lyophilized powder, carefully add the required volume of high-purity, anhydrous DMSO to create a stock solution.
-
For subsequent dilutions into aqueous buffers, use appropriate laboratory equipment and continue to work within the fume hood.
4. Experimental Use:
-
When adding the probe to cell cultures or experimental samples, wear safety glasses, a lab coat, and nitrile gloves.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Product: Dispose of unwanted this compound as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.
-
Contaminated Materials:
-
Liquids: All buffer solutions and cell media containing this compound should be collected in a designated hazardous waste container.
-
Solids: Pipette tips, centrifuge tubes, gloves, and any other disposable materials that have come into contact with this compound must be disposed of in a solid hazardous waste container.
-
-
Empty Vials: The original vial, even if appearing empty, should be disposed of as hazardous chemical waste.
Experimental Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
